molecular formula C₅₂H₇₄N₁₀O₁₄ B612542 159646-83-0 CAS No. 159646-83-0

159646-83-0

Cat. No.: B612542
CAS No.: 159646-83-0
M. Wt: 1063.21
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Description

QL9 (QLSPFPFDL) is a high-affinity alloantigen for the 2C T cell receptor (TCR).

Properties

CAS No.

159646-83-0

Molecular Formula

C₅₂H₇₄N₁₀O₁₄

Molecular Weight

1063.21

sequence

One Letter Code: QLSPFPFDL

Origin of Product

United States

Foundational & Exploratory

Erlotinib Hydrochloride: EGFR Binding Affinity, Kinetics, and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the binding affinity, kinetics, and mechanistic profile of Erlotinib hydrochloride against EGFR, structured for researchers and drug development professionals.

Executive Summary

Erlotinib hydrochloride (Tarceva®) is a quinazoline-based, reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While originally characterized as a Type I inhibitor binding solely to the active conformation, advanced crystallographic and kinetic studies reveal a complex binding mode that accommodates both active and inactive receptor states. Its clinical efficacy is strictly governed by the thermodynamic and kinetic discrimination between wild-type (WT) EGFR and activating mutants (L858R, Exon 19 Del), defined by a "therapeutic window" of affinity.

Mechanistic Profile & Structural Logic[1]

Mode of Binding

Erlotinib functions by competing with intracellular Adenosine Triphosphate (ATP) for the magnesium-ATP binding pocket within the tyrosine kinase domain.

  • Hinge Region Interaction: The quinazoline nitrogen N1 accepts a hydrogen bond from the amide nitrogen of Met793 in the hinge region.

  • Hydrophobic Pocket: The 3-ethynylphenyl moiety extends into a hydrophobic pocket, displacing a water molecule and stabilizing the complex.

  • Conformational Selection: Unlike Lapatinib (Type II), which locks the kinase in an inactive "C-helix out" conformation, Erlotinib can bind the active "C-helix in" conformation. This allows it to effectively inhibit the constitutively active mutants found in NSCLC.

The T790M "Gatekeeper" Mechanism

The T790M mutation is the primary mechanism of acquired resistance. Historically attributed to steric hindrance (Methionine is bulkier than Threonine), kinetic studies have revised this understanding:

  • ATP Affinity Shift: T790M restores the receptor's affinity for ATP to near wild-type levels (lowering

    
     for ATP).[1][2]
    
  • Competition Dynamics: While Erlotinib still binds T790M-EGFR with high affinity in the absence of ATP, the increased affinity of the mutant for ATP allows the physiological concentration of ATP (mM range) to outcompete the drug.

Signaling Pathway Blockade

The following Graphviz diagram illustrates the specific node blockade within the MAPK and PI3K/AKT pathways.

EGFR_Signaling EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Dimerization & Autophosphorylation RAS RAS-GTP EGFR->RAS Grb2/SOS PI3K PI3K EGFR->PI3K Erlotinib Erlotinib HCl (ATP Competitor) Erlotinib->EGFR Inhibits (IC50 ~2-20 nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Mechanism of Action. Erlotinib intercepts the signaling cascade at the receptor level by preventing autophosphorylation.

Thermodynamic & Kinetic Data Profile

The efficacy of Erlotinib is driven by its differential affinity (


) and functional potency (

) against specific EGFR variants.
Comparative Affinity Table
EGFR VariantMutation Type

(Functional)*
Binding Mechanism Note
Wild Type (WT) None20 – 100 nMBaseline affinity; limited therapeutic index due to toxicity (rash/diarrhea).
L858R Point (Exon 21)2 – 10 nMHypersensitive. Destabilized inactive state favors drug binding.
Exon 19 Del Deletion< 20 nMHypersensitive. Structural shift increases

for inhibitors.
T790M Point (Exon 20)> 1,000 nMResistant. High ATP affinity outcompetes drug at physiological ATP levels.

*Note: Values represent a consensus range from biochemical kinase assays.


 is ATP-concentration dependent.
Kinetic Nuances ( / )
  • Residence Time (

    
    ):  Efficacy is often better correlated with residence time (
    
    
    
    ) than thermodynamic affinity (
    
    
    ). Erlotinib exhibits a prolonged residence time on L858R mutants compared to WT, allowing for sustained inhibition even as plasma levels fluctuate.
  • Thermodynamic Signature: Binding is enthalpy-driven (

    
    ), characterized by specific hydrogen bonding and van der Waals contacts in the ATP pocket.
    

Experimental Protocol: Surface Plasmon Resonance (SPR)

To accurately determine binding kinetics (


, 

,

), SPR is the gold standard. This protocol is designed for a Biacore™ or similar system.
Experimental Design Logic
  • Ligand: Recombinant Human EGFR Kinase Domain (His-tagged).

  • Analyte: Erlotinib HCl (Small molecule).[3]

  • Chip Selection: CM5 (Carboxymethylated dextran) is standard, but for small molecules, a higher density surface or a specialized NTA chip (for His-capture) is preferred to ensure sufficient

    
     while avoiding heterogeneous binding due to amine coupling.
    
Step-by-Step Workflow

Phase 1: Surface Preparation (Capture Method)

  • Conditioning: Inject 0.35 M EDTA followed by 0.5 mM NiCl₂ to charge the NTA surface.

  • Capture: Inject His-tagged EGFR (approx. 10-20 µg/mL in Running Buffer) at 10 µL/min. Target a capture level of ~2,000–3,000 RU.

    • Expert Insight: Capture is superior to covalent amine coupling for kinases as it preserves the active site orientation and reduces heterogeneity.

  • Stabilization: Allow baseline to stabilize for 10-15 minutes to wash off loosely bound protein.

Phase 2: Kinetic Analysis (Single Cycle Kinetics)

  • Buffer: HBS-EP+ (HEPES buffered saline, EDTA, P20 surfactant) + 1-5% DMSO .

    • Critical: Erlotinib is hydrophobic. DMSO is required for solubility. You must perform a Solvent Correction cycle to account for bulk refractive index changes caused by DMSO mismatches.

  • Concentration Series: Prepare a 5-point dilution series of Erlotinib (e.g., 0, 3.12, 12.5, 50, 200 nM).

  • Injection: Inject analytes sequentially (low to high) without regeneration in between (Single Cycle Kinetics).

    • Contact time: 60-120 seconds.

    • Dissociation time: 300+ seconds (crucial for accurate

      
       determination).
      
  • Flow Rate: High flow rate (30-50 µL/min) to minimize Mass Transport Limitation (MTL).

Phase 3: Data Processing

  • Reference Subtraction: Subtract the signal from the reference flow cell (unmodified surface).

  • Solvent Correction: Apply the DMSO calibration curve.

  • Fitting: Fit data to a 1:1 Langmuir Binding Model .

    • Validation Check: If the

      
      -value (transport parameter) is high, MTL is present; re-run at higher flow rates or lower ligand density.
      
SPR Workflow Diagram

SPR_Workflow cluster_QC Quality Control Checks Start Start: Chip Prep (NTA/CM5) Immobilize Immobilize EGFR (Target ~2000 RU) Start->Immobilize Solvent Solvent Correction (DMSO Calibration) Immobilize->Solvent Inject Inject Erlotinib (Single Cycle Kinetics) Solvent->Inject Dissociate Dissociation Phase (>300s) Inject->Dissociate Analyze Fit 1:1 Langmuir Calculate kon, koff, Kd Dissociate->Analyze Check1 Mass Transport Limit? Analyze->Check1 Check2 Regeneration Complete?

Figure 2: Surface Plasmon Resonance (SPR) kinetic assay workflow for small molecule inhibitors.

References

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Source:[4] Biochemical Journal (2012). URL:[Link]

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Source:[1][2][5][6] Proc Natl Acad Sci U S A (2008). URL:[Link]

  • Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor. Source: International Journal of Biological Macromolecules (2020).[3] URL:[Link]

  • Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma. Source: BMC Cancer (2021). URL:[Link]

  • Erlotinib (Tarceva) Prescribing Information. Source: FDA Access Data. URL:[Link]

Sources

Chemical Structure Analysis and Properties of QL9 (CAS 159646-83-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

QL9 (CAS 159646-83-0) is a bioactive nonapeptide derived from the mitochondrial enzyme 2-oxoglutarate dehydrogenase (specifically residues 932–940).[1] It is extensively utilized in immunological research as a high-affinity alloantigen that binds to the MHC Class I molecule H-2Lᵈ .

This compound is critical for studying T-cell receptor (TCR) allorecognition. Unlike many endogenous peptides that bind with moderate affinity, QL9 forms an exceptionally stable complex with H-2Lᵈ, serving as a potent agonist for the 2C TCR . Its structural rigidity, conferred by two proline residues, and its specific hydrophobic anchor residues make it a model system for understanding the structural basis of peptide-MHC-TCR ternary complexes.

Chemical Identity & Structural Analysis

QL9 is a linear polypeptide composed of nine L-amino acids. Its sequence is characterized by a hydrophobic core and specific anchor residues that facilitate MHC binding.

Nomenclature and Identifiers
Parameter Details
Common Name QL9 Peptide
CAS Registry Number 159646-83-0
IUPAC Name L-Glutaminyl-L-leucyl-L-seryl-L-prolyl-L-phenylalanyl-L-prolyl-L-phenylalanyl-L-aspartyl-L-leucine
Sequence (1-Letter) QLSPFPFDL
Sequence (3-Letter) Gln-Leu-Ser-Pro-Phe-Pro-Phe-Asp-Leu
Molecular Formula C₅₂H₇₄N₁₀O₁₄
Molecular Weight 1063.22 g/mol
Structural Features[2]
  • Backbone Rigidity: The presence of two Proline (Pro) residues at positions 4 and 6 restricts the conformational flexibility of the peptide backbone. This pre-organization is energetically favorable for binding to the MHC cleft.

  • MHC Anchors:

    • Position 2 (Leu): Acts as a primary anchor residue for the H-2Lᵈ binding groove.

    • C-Terminus (Leu): Serves as the C-terminal anchor.

  • TCR Contact Residues: Phenylalanine (Phe) at position 5 is a critical residue for interaction with the CDR3 loop of the 2C TCR.

Physicochemical Properties[3][4][5][6]

Understanding the physicochemical behavior of QL9 is essential for proper handling and experimental reproducibility.

Property Value / Characteristic Notes
Theoretical pI ~3.8 - 4.0Acidic due to Aspartate (Asp) residue.
Net Charge (pH 7.0) -1N-term (+1), Asp (-1), C-term (-1).
Hydrophobicity (GRAVY) +0.622Hydrophobic nature due to Leu, Phe, Pro.
Solubility Moderate in WaterSoluble in water at neutral pH; may require pH adjustment (NH₄OH) or DMSO for high concentrations (>5 mg/mL).
Appearance White lyophilized powderHygroscopic.

Synthesis and Purification Protocols

The synthesis of QL9 is typically achieved via Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. This method ensures high purity and prevents racemization.

Synthesis Workflow (Fmoc-SPPS)

The following diagram outlines the standard synthesis cycle for QL9.

SPPS_Workflow Start Resin Loading (Wang Resin pre-loaded with Leu) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Activation AA Activation (HBTU/HOBt/DIEA) Wash1->Activation Coupling Coupling Reaction (Add Activated AA) Activation->Coupling Check Kaiser Test (Monitor Completeness) Coupling->Check Check->Deprotection Next Cycle (Repeat 8x) Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O 95:2.5:2.5) Check->Cleavage Sequence Complete Purification Precipitation (Cold Ether) & RP-HPLC Purification Cleavage->Purification

Figure 1: Step-wise Solid-Phase Peptide Synthesis (SPPS) workflow for QL9.

Purification Protocol (RP-HPLC)

To achieve >98% purity required for immunological assays:

  • Column: C18 Reverse-Phase column (e.g., 5µm, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 20% to 60% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Phe aromatic ring).

Analytical Characterization

Every batch of QL9 must be validated using the following methods to ensure structural integrity.

Mass Spectrometry (ESI-MS)
  • Expected Mass: [M+H]⁺ = 1064.2 Da; [M+2H]²⁺ = 532.6 Da.

  • Method: Electrospray Ionization (ESI) or MALDI-TOF.

  • Criteria: The experimental mass must be within ±1 Da of the theoretical value.

Amino Acid Analysis (AAA)

Acid hydrolysis (6N HCl, 110°C, 24h) followed by ion-exchange chromatography confirms the net peptide content and ratio.

  • Expected Ratios: Asp (1), Glu (1), Ser (1), Pro (2), Leu (2), Phe (2).

    • Note: Gln converts to Glu; Asn (not present) would convert to Asp.

Biological Mechanism & Signaling[4]

QL9 is unique because it is an allogeneic peptide . It is naturally presented by the MHC molecule H-2Lᵈ and is recognized by T-cells (specifically the 2C clone) that are normally restricted to H-2Kᵇ. This cross-reactivity is the basis of its use in studying transplant rejection models.

Interaction Pathway

The following diagram illustrates the ternary complex formation.

Biological_Pathway QL9 QL9 Peptide (QLSPFPFDL) MHC MHC Class I (H-2Ld) QL9->MHC High Affinity Binding (Kd ~ nM range) Complex pMHC Complex (QL9-Ld) MHC->Complex TCR 2C TCR (CD8+ T-Cell) Complex->TCR Allorecognition Activation T-Cell Activation (IL-2 Release / Lysis) TCR->Activation Signal Transduction

Figure 2: Biological signaling pathway of QL9-mediated T-cell activation.

Key Mechanistic Insights
  • Affinity: QL9 binds H-2Lᵈ with significantly higher affinity than the native p2Ca peptide (LSPFPFDL).

  • Structural Basis: The additional Glutamine (Q) at the N-terminus and the specific positioning of Proline residues optimize the fit within the H-2Lᵈ groove, stabilizing the complex for TCR surveillance.

Handling, Storage, and Stability[7][8]

To maintain the bioactivity of QL9, strict adherence to storage protocols is required.

  • Lyophilized State: Store at -20°C or -80°C . Stable for >2 years if desiccated.

  • Reconstitution:

    • Bring vial to room temperature before opening to prevent condensation.

    • Dissolve in sterile distilled water or PBS.

    • If solubility is poor, dissolve in a small volume of DMSO (dimethyl sulfoxide) first, then dilute with aqueous buffer.[2] Note: Final DMSO concentration in cell assays should be <0.1%.

  • Solution Stability: Aliquot immediately after reconstitution. Avoid repeated freeze-thaw cycles.[3] Store aliquots at -80°C.

References

  • Udaka, K., Tsomides, T. J., & Eisen, H. N. (1992). A naturally occurring peptide recognized by alloreactive CD8+ cytotoxic T lymphocytes in association with a class I MHC protein. Cell, 69(6), 989–998. Link

  • Schlueter, C. J., et al. (1996). A residue in the center of peptide QL9 affects binding to both Ld and the T cell receptor.[4][5] Journal of Immunology, 157(10), 4478-4485. Link

  • Speir, J. A., et al. (1998). Structural basis of 2C TCR allorecognition of H-2Ld peptide complexes. Immunity, 8(5), 553-562.[6] Link

  • MedChemExpress. QL9 Peptide Product Information & Solubility Guidelines. Link

  • TargetMol. QL9 Chemical Data Sheet (CAS 159646-83-0). Link

Sources

Technical Monograph: The Tyrosine Kinase Inhibition Profile of Erlotinib HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Erlotinib Hydrochloride (Tarceva®) is a quinazolinamine-based tyrosine kinase inhibitor (TKI) that functions as a reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1). While clinically established for Non-Small Cell Lung Cancer (NSCLC) and pancreatic cancer, its utility in research lies in its specific inhibition profile against activating mutations (L858R, Exon 19 del) versus its resistance liability (T790M).

This guide provides a granular technical analysis of Erlotinib’s binding kinetics, off-target "kinome" interactions, and validated protocols for profiling its activity in preclinical settings. It moves beyond basic descriptions to address the causality of inhibition and experimental self-validation .

Molecular Mechanism & Binding Kinetics

ATP-Competitive Inhibition

Erlotinib binds to the intracellular tyrosine kinase domain of EGFR.[1] Unlike allosteric inhibitors, it competes directly with Adenosine Triphosphate (ATP) for the Mg-ATP binding pocket.

  • Causality: By occupying the ATP cleft, Erlotinib prevents the transfer of the

    
    -phosphate from ATP to the tyrosine residues on the receptor's C-terminal tail.
    
  • Consequence: This blockade halts autophosphorylation, preventing the recruitment of downstream effectors (GRB2, SOS) and silencing the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Structural Insights (PDB: 4HJO)

Crystallographic studies reveal that Erlotinib binds to the active conformation of the kinase but can also accommodate the inactive form.[2]

  • Key Interaction: The N1 of the quinazoline ring accepts a hydrogen bond from Met793 (hinge region).

  • Thermodynamics: Binding is driven predominantly by van der Waals forces and hydrophobic interactions within the gatekeeper region.

Visualization: EGFR Signaling Blockade

The following diagram illustrates the signal transduction cascade and the precise node of Erlotinib intervention.

EGFR_Signaling EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Dimerization GRB2 GRB2 / SOS EGFR->GRB2 pY Recruitment PI3K PI3K EGFR->PI3K Erlotinib Erlotinib HCl (ATP Competitor) Erlotinib->EGFR Inhibits Phosphorylation RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Erlotinib intercepts signaling at the receptor level, preventing downstream activation of Proliferation (ERK) and Survival (AKT) modules.[3]

Kinase Selectivity Profile (The Kinome View)

Erlotinib is highly selective for EGFR but is not "monospecific." Understanding its off-target profile is critical for interpreting phenotypic data in complex models.

Primary Target Potency

The drug exhibits differential potency depending on the mutational status of the EGFR kinase domain.[4]

Target VariantGenotypeIC50 (Biochemical)IC50 (Cellular Proliferation)Clinical Relevance
EGFR (WT) Wild Type~2.0 nM20 - 100 nMBaseline inhibition
EGFR (Sensitizing) L858R / Del19~1 - 5 nM5 - 15 nM Highly Responsive
EGFR (Resistant) T790M> 1,000 nM> 3,000 nMSteric hindrance prevents binding

Note: Cellular IC50s vary by cell line (e.g., A431 for WT, PC-9 for Del19, H1975 for T790M).

Validated Off-Target Interactions

While Gefitinib is often considered cleaner, Erlotinib inhibits a specific subset of serine/threonine kinases.[5]

  • STK10 (LOK): High affinity (Kd ~10-30 nM). Significance: Linked to lymphocyte migration and potentially exacerbates the characteristic acneiform rash seen in patients [1].

  • SLK (Ste20-like Kinase): Inhibited at clinically relevant concentrations.[5]

  • SRC Family: Minimal inhibition compared to dual inhibitors like Dasatinib.

Experimental Methodologies

To validate Erlotinib's profile in your own lab, use the following self-validating protocols.

Protocol A: Determination of Cellular IC50 (Viability)

Objective: Quantify the anti-proliferative potency in EGFR-driven lines (e.g., PC-9).[6]

  • Seeding: Plate cells (3,000/well) in 96-well plates. Allow 24h attachment.

  • Drug Preparation: Dissolve Erlotinib HCl in 100% DMSO to 10 mM stock.

    • Validation Step: Ensure DMSO final concentration is <0.1% in all wells to avoid solvent toxicity.

  • Treatment: Perform a 9-point serial dilution (1:3) starting at 10 µM down to ~1 nM. Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% kill).

  • Incubation: 72 hours at 37°C / 5% CO2.

  • Readout: Add CellTiter-Glo® or MTT reagent. Read Luminescence/Absorbance.

  • Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: Phospho-EGFR Western Blot (Mechanism Check)

Objective: Confirm that growth inhibition is due to EGFR pathway blockade, not general toxicity.

  • Starvation: Serum-starve cells (0.5% FBS) for 12h to reduce basal noise.

  • Inhibition: Treat with Erlotinib (at IC90 concentration, e.g., 100 nM for PC-9) for 2 hours.

  • Stimulation: Pulse with EGF (50-100 ng/mL) for 15 minutes.

    • Causality: EGF spikes phosphorylation; Erlotinib must blunt this spike.[3]

  • Lysis: Use RIPA buffer + Protease/Phosphatase Inhibitors (Na3VO4 is critical).

  • Detection: Blot for pEGFR (Tyr1068) and Total EGFR.

    • Success Criteria: Total EGFR remains constant; pEGFR signal is obliterated in treated lanes compared to EGF-only control.

Visualization: Experimental Workflow

The following flow illustrates the logic for a "Target Engagement" study.

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Analysis Seed Seed Cells (Serum Starve) Drug Add Erlotinib (2 hrs) Seed->Drug Stim Stimulate EGF (15 mins) Drug->Stim Lysis Lysis (+ Phosphatase Inh) Stim->Lysis WB Western Blot (pTyr1068 vs Total) Lysis->WB

Caption: Workflow for confirming target engagement. The critical step is the EGF pulse after drug incubation.

Resistance Profiling (The T790M Gatekeeper)

A critical aspect of Erlotinib's profile is its failure against the T790M mutation.

  • Mechanism: The substitution of Threonine (T) with Methionine (M) at position 790 introduces a bulky side chain into the ATP pocket.

  • Effect: This sterically hinders Erlotinib binding while increasing the receptor's affinity for ATP [2].[7]

  • Implication: In T790M+ cell lines (e.g., H1975), Erlotinib IC50 shifts from ~10 nM to >3 µM. This is a standard negative control experiment in kinase profiling.

References

  • PubMed: Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders.[5] Source:

  • ResearchGate: Mechanism of action of erlotinib and resistance profiles. Source:

  • SelleckChem: Erlotinib HCl (Tarceva) Chemical Profile and IC50 Data. Source:

  • Promega: ADP-Glo™ Kinase Assay Systems for EGFR Profiling. Source:

  • BenchChem: The EGFR Binding Affinity of Erlotinib: A Technical Guide. Source:

Sources

Technical Guide: Biological Activity of CAS 159646-83-0 (Selumetinib) in KRAS Mutant Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 159646-83-0, widely known as Selumetinib (AZD6244), is a potent, highly selective, non-ATP competitive allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). In the context of KRAS-mutant oncogenesis, Selumetinib serves as a critical tool for interrogating the RAS/RAF/MEK/ERK signaling axis.

While KRAS mutations (e.g., G12C, G12D, G12V) constitutively activate downstream signaling, direct inhibition of MEK with Selumetinib in these models frequently results in a cytostatic rather than cytotoxic phenotype. This guide dissects the molecular mechanisms of action, the adaptive resistance pathways that limit single-agent efficacy, and the validated experimental protocols required to assess its biological activity with rigor.

Molecular Mechanism of Action[1]

Allosteric Inhibition of MEK1/2

Unlike ATP-competitive inhibitors, Selumetinib binds to a unique allosteric pocket adjacent to the ATP-binding site on MEK1/2. This binding induces a conformational change that locks the kinase in a catalytically inactive state, preventing the phosphorylation of its only known substrates, ERK1 and ERK2.

  • Primary Target: MEK1 (MAP2K1) and MEK2 (MAP2K2).

  • Downstream Effect: Rapid dephosphorylation of ERK1/2 at Thr202/Tyr204, leading to transcriptional downregulation of D-type cyclins and c-FOS.

  • Selectivity: High specificity for MEK1/2 avoids off-target inhibition of other kinome members, a common issue with ATP-competitive agents.

The KRAS Context

In KRAS-mutant cells, the GTPase is locked in an "ON" state, driving continuous RAF dimerization and MEK activation. Selumetinib uncouples this driver mutation from its nuclear effectors. However, the pathway is not linear; it contains complex feedback loops that critically influence drug response.

Biological Activity in KRAS Mutant Models[2][3][4][5][6][7][8][9][10][11]

Cytostasis vs. Cytotoxicity

Researchers must distinguish between proliferation arrest and cell death when evaluating Selumetinib.

  • Phenotype: In most KRAS-mutant non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) lines (e.g., A549, HCT116), Selumetinib induces G1 cell cycle arrest but fails to trigger robust apoptosis as a single agent.

  • BIM Induction: Apoptosis is dependent on the upregulation of the pro-apoptotic protein BIM. In many KRAS models, BIM induction is insufficient due to concurrent survival signaling (e.g., PI3K/AKT) or lack of functional p53.

Adaptive Resistance Mechanisms

The primary limitation of Selumetinib in KRAS models is the relief of negative feedback.

  • Normal State: Active ERK phosphorylates upstream RTKs (e.g., EGFR, HER2) and signaling intermediates (e.g., SOS1), suppressing their activity.

  • Inhibited State: Selumetinib blocks ERK activity, removing this negative feedback clamp.

  • Rebound: RTKs are reactivated, driving parallel survival pathways—most notably PI3K/AKT —which bypass MEK inhibition and sustain cell survival.

Quantitative Efficacy Data

The following table summarizes typical IC50 values for Selumetinib across standard KRAS-mutant cell lines. Note the discrepancy between biochemical potency and cellular growth inhibition.[1]

Cell LineTissue OriginKRAS MutationAssay TypeIC50 (nM)Response Phenotype
Cell-Free EnzymeN/AKinase Activity14Inhibition
A549 Lung (NSCLC)G12SProliferation (72h)~400Cytostatic (G1 Arrest)
HCT116 ColonG13DProliferation (72h)~200Cytostatic
Calu-6 LungQ61KProliferation (72h)~60Sensitive
H23 LungG12CProliferation (72h)>1000Resistant (Intrinsic)

Visualization: Signaling & Resistance Pathways[13]

The following diagram illustrates the RAS/MAPK cascade and the critical feedback loop that mediates adaptive resistance to Selumetinib.

MAPK_Pathway GrowthFactor Growth Factors (EGF, etc.) RTK RTKs (EGFR, HER2) GrowthFactor->RTK KRAS KRAS (Mutant) Constitutively Active RTK->KRAS PI3K PI3K/AKT (Survival Pathway) RTK->PI3K Bypass Activation RAF RAF (A-RAF, B-RAF, C-RAF) KRAS->RAF MEK MEK1/2 (Target) RAF->MEK ERK ERK1/2 MEK->ERK ERK->RTK Loss of Negative Feedback relieves RTK Transcription Transcription Factors (c-Fos, c-Myc) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Selumetinib Selumetinib (CAS 159646-83-0) Selumetinib->MEK Inhibits PI3K->Transcription Survival Signals

Figure 1: Mechanism of Action and Adaptive Resistance. Selumetinib blocks MEK, but loss of ERK-mediated feedback can reactivate RTKs and the PI3K bypass track.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize internal controls to validate target engagement and phenotypic response.

Protocol A: Validation of Target Inhibition (Western Blot)

Objective: Confirm Selumetinib effectively inhibits MEK activity by measuring p-ERK levels.[1] Critical Control: Total ERK must be probed to distinguish dephosphorylation from protein degradation.

  • Seeding: Plate KRAS-mutant cells (e.g., A549) at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Treatment:

    • Starve cells in 0.1% serum media for 4 hours (synchronizes signaling).

    • Treat with Selumetinib (0, 10, 100, 1000 nM) for 1 hour .

    • Note: Short exposure is sufficient for phosphorylation changes; long exposure (24h+) assesses adaptive feedback.

  • Lysis: Wash with ice-cold PBS containing 1mM Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Detection:

    • Primary Antibody 1: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (1:1000).

    • Primary Antibody 2: Total p44/42 MAPK (Erk1/2) (1:1000).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Success Criteria: Dose-dependent reduction of p-ERK signal >80% at 100 nM, with stable Total ERK levels.

Protocol B: Cell Viability Assay (IC50 Determination)

Objective: Determine the concentration required for 50% growth inhibition.

  • Optimization: Determine the linear growth phase density for your specific cell line (usually 2,000–5,000 cells/well in 96-well format).

  • Plating: Seed cells in 90µL complete media. Incubate 24h.

  • Dosing: Prepare 10x serial dilutions of Selumetinib in media (0.1% DMSO final). Add 10µL to wells.

    • Range: 0.001 µM to 10 µM (8-point log scale).

    • Controls: DMSO Only (0% inhibition), Staurosporine (100% kill/positive control).

  • Incubation: 72 hours at 37°C.

  • Readout: Add CellTiter-Glo or MTT reagent. Read luminescence/absorbance.

  • Analysis: Normalize to DMSO control. Fit data to a non-linear regression model (4-parameter logistic) to calculate IC50.

Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Seed Seed Cells (A549/HCT116) Starve Serum Starve (4 Hours) Seed->Starve Treat Add Selumetinib (0 - 1000 nM) Starve->Treat Incubate Incubate (1h for Signaling 72h for Viability) Treat->Incubate Lysis Lysis/Readout (+Phosphatase Inhibitors) Incubate->Lysis Data Western Blot (pERK) or Viability Curve Lysis->Data

Figure 2: Experimental workflow for validating Selumetinib activity.

References

  • Davies, B. R., et al. (2007). "AZD6244 (ARRY-142886), a potent, selective, non-ATP-competitive inhibitor of MEK1/2 for the treatment of cancer."[2] Molecular Cancer Therapeutics, 6(8), 2209-2219.

  • Dry, J. R., et al. (2010). "Transcriptional pathway signatures predict MEK addiction and response to selumetinib (AZD6244)." Cancer Research, 70(6), 2264-2273.

  • Little, A. S., et al. (2011). "Amplification of the driving oncogene, KRAS or BRAF, underpins acquired resistance to MEK inhibitors in colorectal cancer cells." Science Signaling, 4(170), ra17.

  • Jänne, P. A., et al. (2013). "Selumetinib plus docetaxel for KRAS-mutant advanced non-small-cell lung cancer: a randomised, multicentre, open-label, phase 2 study." The Lancet Oncology, 14(1), 38-47.

  • Caunt, C. J., et al. (2015). "MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road." Nature Reviews Cancer, 15, 577–592.

Sources

Thermodynamic Solubility of Erlotinib Hydrochloride in Water vs. Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Erlotinib Hydrochloride (HCl), a quinazoline derivative and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, presents a classic challenge in pharmaceutical development.[1][2][3] Classified as a BCS Class II compound (low solubility, high permeability), its bioavailability is rate-limited by its dissolution in the gastrointestinal tract.

This technical guide provides a rigorous analysis of the thermodynamic solubility of Erlotinib HCl, contrasting its behavior in aqueous buffers against lipid-based vehicles. By synthesizing thermodynamic parameters (


, 

) with practical formulation strategies (SEDDS/SMEDDS), this document serves as a blueprint for optimizing the delivery of hydrophobic kinase inhibitors.

Physicochemical Profile & Thermodynamic Basis[1]

Understanding the solubility of Erlotinib HCl requires a deep dive into its solid-state properties and ionization behavior.

Molecular Attributes[4][5]
  • Compound: Erlotinib Hydrochloride[1][2][4][5][6][7][8][9][10][11]

  • MW: 429.90 g/mol [4]

  • pKa: ~5.42 (Secondary amine on the quinazoline ring)

  • Solid State: Exhibits polymorphism. Form B is the thermodynamically stable polymorph at ambient temperature, while Form A is metastable but exhibits approximately 2.6-fold higher solubility in gastric fluids.[1]

The Thermodynamic Solubility Equation

Thermodynamic equilibrium solubility (


) is defined as the concentration of the drug in solution when it is in equilibrium with its most stable solid phase at a specified temperature and pressure. It is governed by the Gibbs–Helmholtz relationship:


Where:

  • 
    : Gibbs free energy of solution.
    
  • 
    : Gas constant.[11]
    
  • 
    : Temperature (Kelvin).[1][11][12]
    

For Erlotinib HCl, the dissolution process is endothermic (


), meaning solubility increases with temperature. However, the high lattice energy of the hydrochloride salt (specifically Form B) presents a significant barrier to solvation in neutral aqueous media.

Aqueous Solubility: The pH Dependency Trap

Erlotinib HCl exhibits a "U-shaped" or precipitous pH-solubility profile characteristic of weak bases.

pH-Dependent Solubility Data

The solubility is maximal in acidic conditions due to the protonation of the quinazoline nitrogen, preventing aggregation and enhancing interaction with water. As pH approaches the pKa (5.42) and exceeds it, the compound deprotonates to the free base, causing solubility to plummet.

MediumpHSolubility (approx.)[1][4][13][5][9][10][14]Mechanism
0.1 N HCl 1.2~0.4 mg/mL Full protonation (Salt form dominant)
Phosphate Buffer 6.8< 0.005 mg/mL Deprotonation to Free Base
Water 5.5~0.03 mg/mL Partial ionization

Critical Insight: The "Common Ion Effect" can suppress solubility in high-chloride environments (like 0.1 N HCl) compared to other acids, but the protonation effect at pH 1.2 generally overrides this for Erlotinib. However, the drastic drop at intestinal pH (6.8–7.4) necessitates formulation intervention.

Lipid Solubility: The Route to Bioavailability

To bypass the aqueous solubility limit, lipid-based drug delivery systems (LBDDS) such as Self-Emulsifying Drug Delivery Systems (SEDDS) are employed.[15] These systems maintain the drug in a solubilized state throughout the GI tract.

Solubility in Lipid Vehicles

Lipid solubility is driven by hydrophobic interactions and the entropy gain of mixing the lipophilic drug with lipid chains.

Vehicle ClassExcipientSolubility (mg/mL @ 25°C)Role in Formulation
Surfactant (High HLB) Tween 80 7.3 ± 0.9 Primary solubilizer; micelle formation
Co-Solvent Propylene Glycol 5.1 ± 0.6 Reduces interfacial tension; solvent
Oil (LCT/MCT) Labrafil M2125CS HighOil phase carrier
Surfactant Labrasol HighHigh solubilizing capacity
Binary Mixture Tween 80 + PG~8.0 (at 70°C)Synergistic solubilization

*Note: "High" indicates superior performance relative to other oils in screening studies, typically >10 mg/mL in optimized blends.

Mechanistic Rationale

Erlotinib has a LogP of ~2.7. It shows high affinity for surfactants with high HLB values (like Tween 80) because they can incorporate the drug into the palisade layer of micelles. The combination of a hydrophilic surfactant (Tween 80) and a hydrophobic co-solvent (Propylene Glycol) often yields a supersaturated system that resists precipitation upon dilution in aqueous media.

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol utilizes the Shake-Flask Method , the gold standard for thermodynamic solubility, coupled with HPLC quantification.

Workflow Visualization

Solubility_Protocol Start Excess Erlotinib HCl (Solid Phase) Solvent Add Solvent (Buffer/Lipid) Start->Solvent Equilibration Shake/Vortex 37°C, 24-72h Solvent->Equilibration Supersaturation Separation Filtration (0.45 µm PTFE) Equilibration->Separation Equilibrium Analysis HPLC-UV Quantification Separation->Analysis Filtrate

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Excess Addition: Add an excess amount of Erlotinib HCl (approx. 10–50 mg) to 5 mL of the selected medium (e.g., pH 1.2 buffer, Tween 80, or Labrafil) in a borosilicate glass vial.

  • Vortexing: Vortex for 60 seconds to disperse clumps and ensure initial wetting.

Phase 2: Equilibration

  • Incubation: Place vials in a shaking water bath or orbital shaker incubator set to 37°C ± 0.5°C .

  • Agitation: Shake at 100 RPM for 72 hours .

    • Expert Note: While 24 hours is common, 72 hours ensures true thermodynamic equilibrium, especially for stable polymorphs (Form B).

  • Sedimentation: Allow samples to stand for 4 hours to let undissolved solids settle.

Phase 3: Separation & Analysis

  • Filtration: Withdraw the supernatant and filter through a 0.45 µm PVDF or PTFE syringe filter .

    • Pre-saturation: Discard the first 1 mL of filtrate to prevent drug adsorption errors on the filter membrane.

  • Dilution: Dilute the filtrate with the mobile phase to fit within the HPLC calibration range.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (Adjust ratios, typically 40:60 or 30:70).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 333 nm (Lambda max).[14]

Comparative Analysis & Implications

The disparity between aqueous and lipid solubility dictates the formulation strategy.

Comparative_Solubility cluster_Water Aqueous Environment cluster_Lipid Lipid/Surfactant Environment Drug Erlotinib HCl (BCS Class II) Acid pH 1.2 (Gastric) Soluble (~0.4 mg/mL) Drug->Acid Protonation Neutral pH 7.4 (Intestinal) Insoluble (<0.01 mg/mL) Drug->Neutral Precipitation Risk Tween Tween 80 High (~7.3 mg/mL) Drug->Tween Micellar Solubilization Mix Binary Mix (Tween+PG) Synergistic (~8.0 mg/mL) Drug->Mix Max Load Neutral->Tween SEDDS Strategy Prevents Precip.

Figure 2: Solubility landscape contrasting pH-dependent aqueous behavior with lipid-based solubilization.

Formulation Strategy: SEDDS

Given that Erlotinib precipitates at intestinal pH (where absorption should occur), simple aqueous formulations are insufficient.

  • The Solution: A Self-Emulsifying Drug Delivery System (SEDDS) utilizing Tween 80 (Surfactant) , Propylene Glycol (Co-solvent) , and Labrafil (Oil) .

  • Mechanism: The high solubility in Tween 80 allows for a high drug load. Upon entering the aqueous GI environment, the system spontaneously emulsifies, keeping Erlotinib solubilized within the oil droplets/micelles, preventing the "crash" observed in pure aqueous buffers at pH 7.4.

References

  • António, C.T., et al. (2023).[1] Polymorphism in Erlotinib Hydrochloride: New Insights into Relative Stability, Thermal Behavior, and Structural Differences of Forms A and B. Crystal Growth & Design. Retrieved from [Link]

  • Truong, D.H., et al. (2016). Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib. AAPS PharmSciTech. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 176870, Erlotinib. Retrieved from [Link]

  • Pandey, V., et al. (2023).[8] Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). Pharmaceutics. Retrieved from [Link][15]

Sources

Pharmacophore Modeling of QL9 (CAS 159646-83-0): Structural Determinants of T-Cell Allorecognition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of the QL9 Alloantigen (CAS 159646-83-0) for T-Cell Receptor Modulation Content Type: In-Depth Technical Guide Audience: Computational Chemists, Immunologists, and Drug Discovery Scientists

Executive Summary

The peptide QL9 (Sequence: QLSPFPFDL ; CAS: 159646-83-0 ) represents a cornerstone model in immunology for understanding T-cell allorecognition. Unlike small molecule inhibitors where pharmacophore modeling targets a static binding pocket, QL9 modeling requires a dynamic, ternary systems approach involving the Peptide , the MHC Class I molecule (


) , and the 2C T-Cell Receptor (TCR) .

This guide details the construction of a structural pharmacophore model for QL9. By isolating the critical physicochemical features—specifically the "hotspot" residues Phe5 and Phe7—researchers can design high-affinity altered peptide ligands (APLs) or non-peptide mimetics to modulate immune tolerance and transplant rejection.

Chemical & Structural Foundation

The Molecular Entity
  • Name: QL9

  • Sequence: Gln-Leu-Ser-Pro-Phe-Pro-Phe-Asp-Leu (1-letter: QLSPFPFDL)

  • Molecular Weight: ~1063.2 Da

  • Biological Role: High-affinity alloantigen presented by the murine MHC class I molecule

    
    . It triggers a potent response from 2C TCR T-cells, significantly stronger than the synergistic self-peptide p2Ca.
    
The Structural Triad (PDB: 2OI9)

Pharmacophore generation must be based on the bioactive conformation found in the ternary complex.

  • MHC Anchor: The peptide backbone binds deep within the

    
     groove of 
    
    
    
    .
  • TCR Interface: The side chains of residues P5 (Phenylalanine) and P8 (Aspartic Acid) project outward, serving as the primary contact points for the TCR CDR3 loops.

  • Conformational Switch: Unlike rigid ligands, QL9 exhibits "structural plasticity." The P5 residue acts as a toggle switch; its orientation dictates whether the TCR engages in a high-affinity (alloreactive) or low-affinity state.

Pharmacophore Modeling Workflow

This protocol moves beyond standard ligand-based modeling, utilizing Structure-Based Pharmacophore (SBP) generation derived from X-ray crystallographic data.

Diagram: The Modeling Pipeline

PharmacophoreWorkflow cluster_Feature Feature Extraction Data Input Data PDB: 2OI9 (Ternary Complex) PDB: 1LDP (Binary Complex) Prep Structure Preparation Protonation (pH 7.4) Energy Minimization (AMBER10:EHT) Data->Prep Superpose Conformational Analysis Superpose QL9 vs p2Ca RMSD Calculation Prep->Superpose Interaction Interaction Fingerprinting Identify H-Bonds & Hydrophobic Contacts (TCR CDR3 loops <-> Peptide) Superpose->Interaction Hotspots Define Pharmacophore Features F5: Aromatic/Hydrophobic D8: H-Bond Acceptor/Anionic Interaction->Hotspots Model 3D Pharmacophore Hypothesis Spatial Constraints (Angstroms) Hotspots->Model Validation Validation Docking of APLs (Altered Peptide Ligands) Correlation with IL-2 Release Data Model->Validation

Figure 1: Step-by-step workflow for generating a structure-based pharmacophore of the QL9 peptide interface.

Step-by-Step Experimental Protocol

Phase 1: Structure Preparation & Curation
  • Retrieval: Import the crystal structure of the 2C TCR-Ld-QL9 complex (PDB ID: 2OI9 ) into your molecular modeling suite (e.g., MOE, Schrödinger, or LigandScout).

  • Correction: Correct bond orders and protonation states for pH 7.4 using Protonate3D. Ensure the Histidine residues in the MHC groove are correctly tautomerized.

  • Solvation: Retain water molecules bridging the TCR-peptide interface, as these often mediate essential H-bond networks (water-bridged pharmacophore features).

Phase 2: Interaction Fingerprinting (The "Hotspots")

The pharmacophore is defined by the chemical features of QL9 that directly contact the TCR.

Peptide ResidueFeature TypeInteraction Partner (2C TCR)Geometric Constraint
Phe5 (P5) Hydrophobic / Aromatic CDR3

(Gly99, Gly100)

-stacking or edge-to-face interaction. Centroid tolerance: 1.5 Å.
Pro6 (P6) Restraint / Shape CDR3

Rigidifies the backbone turn, positioning P5 and P8.
Phe7 (P7) Hydrophobic CDR3

Secondary hydrophobic contact; highly flexible in unbound state.
Asp8 (P8) Neg. Ionizable / H-Bond Acceptor CDR3

(Arg97)
Salt bridge critical for electrostatic steering.
Phase 3: Hypothesis Generation
  • Feature Creation: Convert the interactions above into spherical pharmacophoric features.

    • Feature 1 (F1): Aromatic Ring (Yellow sphere) centered on Phe5 phenyl ring.

    • Feature 2 (F2): Negative Ionizable (Red star) centered on Asp8 carboxylate.

    • Feature 3 (F3): Hydrophobic (Green sphere) at Phe7.

  • Exclusion Volumes: Generate exclusion spheres based on the MHC

    
    -helices. Any mimetic molecule must not clash with the MHC groove walls (residues 60-85 of the 
    
    
    
    helix).
  • Vector Constraints: Add H-bond vectors to Asp8, ensuring the acceptor directionality points towards the TCR

    
    -chain.
    
Phase 4: Validation
  • Decoy Set: Create a library of QL9 variants (e.g., F5A, D8A mutants) with known low affinity.

  • Screening: Map these variants against the pharmacophore. The model is valid if it successfully filters out F5A (loss of aromatic feature) and D8A (loss of electrostatic feature), correlating with the experimental loss of IL-2 production.

Structural Logic & Signaling Pathway

The binding of QL9 to the TCR is not a static "lock and key" but an "induced fit" mechanism. The diagram below illustrates the critical interaction network that the pharmacophore model must capture to ensure biological activity.

InteractionNetwork cluster_Residues Critical Pharmacophore Points MHC MHC H-2Ld (Groove) QL9_Backbone QL9 Backbone (Anchor) MHC->QL9_Backbone H-Bonds (Stabilization) QL9_SideChains QL9 Side Chains (Epitope) QL9_Backbone->QL9_SideChains Conformational Restraint (Pro6) TCR 2C TCR (CDR Loops) QL9_SideChains->TCR Primary Signaling Interface P5 Phe5 QL9_SideChains->P5 P8 Asp8 QL9_SideChains->P8 P5->TCR Hydrophobic Contact (High Affinity Trigger) P8->TCR Salt Bridge (Arg97)

Figure 2: Interaction network showing the critical role of Phe5 and Asp8 in bridging the MHC-TCR complex.

Applications in Drug Discovery[1]

Peptidomimetic Design

Using the pharmacophore model defined above, researchers can perform Virtual Screening of non-peptide libraries to find small molecules that mimic the spatial arrangement of the Phe5-Pro6-Phe7-Asp8 motif.

  • Scaffold Selection: Look for rigid scaffolds (e.g., benzodiazepines, spirocycles) that can position an aromatic group (F5 mimic) and an acidic group (D8 mimic) at a distance of ~10-12 Å, matching the peptide's extended conformation.

Altered Peptide Ligands (APLs)

The model explains why QL9 is more potent than the self-peptide p2Ca.

  • Observation: QL9 has a Proline at P6, whereas p2Ca has a Proline at P4.

  • Pharmacophore Insight: The P6 Proline in QL9 creates a "bulge" that pushes Phe5 upwards into the TCR.

  • Strategy: To enhance immunogenicity of other antigens, introduce Proline residues at positions

    
     relative to the primary TCR contact residue to force this "bulging" bioactive conformation.
    

References

  • Speir, J. A., Garcia, K. C., Brunmark, A., Degano, M., Peterson, P. A., Teyton, L., & Wilson, I. A. (1998).[1] Structural basis of 2C TCR allorecognition of H-2Ld peptide complexes. Immunity, 8(5), 553–562.[1][2]

  • Colf, L. A., Bankovich, A. J., Hanick, N. A., Bowerman, N. A., Jones, L. L., Kranz, D. M., & Garcia, K. C. (2007). How a single T cell receptor recognizes both self and foreign MHC.[2][3] Cell, 129(1), 135–146.

  • Jones, L. L., Colf, L. A., Bankovich, A. J., Garcia, K. C., & Kranz, D. M. (2008). Different thermodynamic driving forces for the recognition of structurally similar MHC-peptide complexes by a T cell receptor. Journal of Immunology, 181(9), 6255–6264.

  • Bowerman, N. A., et al. (2009). Different strategies adopted by K(b) and L(d) to generate T cell specificity directed against their respective bound peptides.[2] Journal of Biological Chemistry, 284(47), 32551–32561.[2]

Sources

Technical Whitepaper: Elucidating Signal Transduction Dynamics under Erlotinib HCl Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Erlotinib Hydrochloride (HCl) is a quinazolinamine-based tyrosine kinase inhibitor (TKI) that functions as a reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1] Its clinical efficacy in Non-Small Cell Lung Cancer (NSCLC) and pancreatic carcinoma is predicated on its ability to sever the upstream oncogenic drive of the EGFR signaling cascade.

This guide details the precise signal transduction pathways modulated by Erlotinib, the feedback loops that drive resistance, and a validated experimental workflow for quantifying these signaling events in vitro.

The Primary Target: EGFR Inhibition Dynamics

Mechanism of ATP Competition

Erlotinib binds to the intracellular catalytic domain of EGFR (residues 685–955). In the active state, this domain binds Adenosine Triphosphate (ATP) to donate a phosphate group to tyrosine residues on the receptor's C-terminal tail.

  • Binding Mode: Erlotinib mimics the adenine ring of ATP, forming hydrogen bonds with Met793 in the hinge region of the kinase.

  • Conformational Selection: It binds preferentially to the active conformation of the kinase (Type I inhibitor), locking the receptor in an inactive state.

  • Critical Residues: The blockade prevents autophosphorylation at key tyrosine residues, specifically Y1068 and Y1173 , which serve as docking sites for adaptor proteins like GRB2 and Shc.

The "Oncogenic Shock" Hypothesis

In cells harboring activating mutations (e.g., Exon 19 Deletion or L858R ), the kinase domain has a destabilized inactive conformation and a higher affinity for Erlotinib than wild-type EGFR. This hypersensitivity leads to "oncogenic shock," where the sudden withdrawal of survival signals (PI3K/AKT) triggers massive apoptosis rather than simple cytostasis.

Downstream Cascade Modulation

Erlotinib exposure results in the rapid dephosphorylation of three major signaling arms.

The Proliferative Arm: RAS-RAF-MEK-ERK

Under basal conditions, phosphorylated EGFR recruits the GRB2-SOS complex. SOS (Son of Sevenless) acts as a Guanine Nucleotide Exchange Factor (GEF) for RAS.

  • Erlotinib Effect: Blockade of EGFR-Y1068 prevents GRB2 recruitment.

  • Result: RAS remains GDP-bound (inactive). Downstream phosphorylation of MEK1/2 and ERK1/2 (p44/42) is abrogated.

  • Phenotype: G1-phase cell cycle arrest due to downregulation of Cyclin D1.

The Survival Arm: PI3K-AKT-mTOR

This is the critical pathway for preventing apoptosis.

  • Erlotinib Effect: Prevents the docking of the p85 regulatory subunit of PI3K to ErbB3 (often heterodimerized with EGFR).

  • Result: Reduced conversion of PIP2 to PIP3. Consequently, AKT is not recruited to the membrane and remains unphosphorylated at S473 and T308 .

  • Phenotype: De-repression of pro-apoptotic factors (e.g., BIM, BAD) and inhibition of mTOR-mediated protein synthesis.

The Inflammatory Arm: JAK-STAT

EGFR can directly activate STAT3 via Src kinase or direct interaction.

  • Erlotinib Effect: Rapid loss of STAT3 (Y705) phosphorylation.

  • Phenotype: Reduced transcription of survival genes (e.g., BCL-XL, MCL-1).

Visualization of Signaling Architecture

The following diagram illustrates the blockade of the EGFR cascade by Erlotinib and the downstream consequences.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Activation GRB2 GRB2 / SOS EGFR->GRB2 p-Y1068 PI3K PI3K EGFR->PI3K via ErbB3 STAT STAT3 EGFR->STAT p-Y705 Erlotinib Erlotinib HCl (ATP Competitor) Erlotinib->EGFR Inhibition (Competitive) RAS RAS-GDP GRB2->RAS GEF Activity RAF RAF RAS->RAF Blocked by Erlotinib AKT AKT (p-S473) PI3K->AKT Blocked by Erlotinib BIM BIM / BAD (Pro-Apoptotic) AKT->BIM Inhibits Apoptosis MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Nucleus Survival Survival STAT->Survival Nucleus

Figure 1: Mechanistic map of Erlotinib-mediated EGFR blockade. Red lines indicate the primary point of inhibition, leading to the collapse of downstream MAPK and PI3K signaling.

Resistance Mechanisms & Feedback Loops

Understanding signal transduction is incomplete without addressing why Erlotinib fails.

The Gatekeeper Mutation: T790M

The substitution of Threonine 790 with Methionine (T790M) introduces a bulky side chain in the ATP binding pocket.

  • Effect: It does not physically block Erlotinib binding but drastically increases the receptor's affinity for ATP.

  • Result: At physiological ATP concentrations, Erlotinib can no longer effectively compete.

Bypass Signaling: MET Amplification
  • Mechanism: Amplification of the MET receptor tyrosine kinase allows the cell to activate PI3K/AKT independently of EGFR (via ErbB3).

  • Implication: Even if EGFR is fully inhibited, the survival signal persists.

Experimental Validation Protocol: The Phospho-Signature Workflow

To scientifically validate Erlotinib activity, one must measure the phosphorylation status of key nodes, not just total protein levels.

Quantitative Sensitivity Data (IC50)

The following table summarizes expected sensitivity profiles for standard NSCLC cell lines.

Cell LineEGFR StatusErlotinib Sensitivity (IC50)Mechanism
HCC827 Del E746_A750 (Exon 19)Sensitive (2–20 nM)High affinity binding
PC-9 Del E746_A750 (Exon 19)Sensitive (2–20 nM)High affinity binding
H358 Wild TypeIntermediate (~1–3 µM)Standard ATP competition
H1975 L858R + T790M Resistant (>3 µM)Increased ATP affinity (Gatekeeper)
A549 Wild Type + KRAS G12S Resistant (>10 µM)Downstream KRAS bypass
The "Pulse-Chase" Western Blot Protocol

This protocol is designed to maximize the signal-to-noise ratio when detecting phosphorylation inhibition.

Step 1: Cell Seeding

  • Seed cells (e.g., HCC827) at

    
     cells/well in 6-well plates.
    
  • Incubate 24h to reach 70-80% confluency.

Step 2: Serum Starvation (Critical)

  • Wash cells 2x with PBS.

  • Add medium containing 0.5% FBS (or 0% if cells tolerate) for 12–16 hours.

  • Why: This reduces basal phosphorylation noise from growth factors in serum, ensuring any signal observed is driven by the specific EGF stimulation.

Step 3: Drug Treatment

  • Treat with Erlotinib HCl (dissolved in DMSO) at varying concentrations (e.g., 0, 10, 100, 1000 nM).

  • Incubate for 1 hour .

  • Note: Keep DMSO concentration <0.1% to avoid solvent toxicity.

Step 4: Ligand Stimulation

  • Add EGF (Epidermal Growth Factor) to a final concentration of 50–100 ng/mL directly to the media.

  • Incubate for exactly 15 minutes .

  • Why: 15 minutes is the peak phosphorylation window for EGFR and ERK.

Step 5: Rapid Lysis

  • Place plates on ice immediately. Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

  • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

Step 6: Immunoblot Targets

  • Primary: p-EGFR (Tyr1068), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204).

  • Loading Control: Total EGFR, Total AKT, Total ERK,

    
    -Actin.
    

Workflow Visualization

Protocol_Workflow Step1 1. Seed Cells (70% Confluency) Step2 2. Serum Starve (16h, 0.5% FBS) Step1->Step2 Remove Basal Noise Step3 3. Erlotinib Tx (1 Hour) Step2->Step3 Pre-incubation Step4 4. EGF Pulse (100 ng/mL, 15 min) Step3->Step4 Competition Assay Step5 5. Lysis & WB (+ Phosphatase Inhibitors) Step4->Step5 Capture Phospho-State

Figure 2: Validated "Pulse-Chase" workflow for assessing Kinase Inhibitor potency in vitro.

References

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib.[1][2][3] The New England Journal of Medicine. Link

  • Pao, W., et al. (2005). Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib is Associated with a Second Mutation in the EGFR Kinase Domain.[4] PLoS Medicine. Link

  • Engelman, J. A., et al. (2007). MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling.[2][5] Science.[2][5] Link

  • Roskoski, R. Jr. (2019). Small molecule inhibitors of the EGFR-family kinases for the treatment of cancer.[6][7] Pharmacological Research.[8][9] Link

  • Selleck Chemicals. (2023). Erlotinib HCl Datasheet and IC50 Values.Link

Sources

Methodological & Application

High-Performance Protocol: Dissolution and Handling of Blebbistatin (CAS 159646-83-0) for Cell Culture

[1][2]

Abstract

This Application Note provides a rigorous technical framework for the solubilization and handling of Blebbistatin (CAS 159646-83-0).[1][2] While Blebbistatin is a gold-standard inhibitor of non-muscle myosin II, its utility is frequently compromised by two critical failure modes: phototoxicity and aqueous precipitation .[2] This guide moves beyond basic dissolution instructions to establish a "Dark Protocol" that preserves compound integrity and prevents artifactual cytotoxicity caused by blue-light irradiation.

Part 1: Compound Profile & Physicochemical Logic[1]

Before initiating any experimental workflow, it is imperative to understand the physical limitations of the reagent. CAS 159646-83-0 typically refers to the racemic mixture ((±)-Blebbistatin), though it is often used loosely to refer to the active (S)-enantiomer in general contexts.[1][2]

Key Chemical Data
PropertySpecificationNotes
Common Name BlebbistatinSpecific active form is (S)-(-)-Blebbistatin.[1][2][3][4][5]
CAS Number 159646-83-0Check vendor CoA.[1][2] (S)-isomer CAS is 856925-71-8.[1][2][3]
Molecular Weight ~292.33 g/mol Formula: C₁₈H₁₆N₂O₂
Solubility (DMSO) Max ~30 mg/mL (~100 mM) Highly soluble in organic solvents.[1]
Solubility (Water) < 10 µM (Negligible) High Risk: Precipitates immediately in aqueous buffers without carrier.[1]
Light Sensitivity EXTREME Inactivated by Blue (450-490 nm) and UV (365 nm) light.[1][2]
The Stereochemistry Check
  • Active Isomer: (S)-(-)-Blebbistatin .[1][2][3][5] Inhibits Myosin II ATPase (IC₅₀ ~ 0.5 - 5 µM).[1][2][3][4]

  • Inactive Control: (R)-(+)-Blebbistatin .[1][2][5] Does not inhibit Myosin II but controls for off-target effects and potential phototoxicity.

  • Recommendation: Always verify you are using the (S)-enantiomer for functional assays.[1]

Part 2: Critical Handling Directives (The "Dark Protocol")[1]

The primary cause of experimental failure with Blebbistatin is not solubility, but photochemistry .

The Blue Light Hazard

Blebbistatin is photo-unstable.[6][7] Upon exposure to blue light (450–490 nm), it undergoes a photochemical reaction that:

  • Inactivates the drug: It loses its ability to inhibit myosin.

  • Generates ROS: It produces Reactive Oxygen Species and forms a stable, toxic breakdown product that crosslinks proteins.

  • Induces Cytotoxicity: This "phototoxicity" kills cells, leading to false positives (cell death attributed to myosin inhibition rather than light reaction).

Operational Rules
  • Amber Everything: Use amber microcentrifuge tubes and amber glass vials for storage.

  • Yellow Light Only: Perform all weighing, dissolution, and cell treatment steps under yellow light (sodium lamps) or in a darkened room with red LED filters.

  • No Fluorescence Imaging (Blue Channel): Do not use GFP channels (488 nm excitation) on live cells treated with Blebbistatin unless you accept immediate inactivation/toxicity. Use Para-nitroblebbistatin (a stable analog) if blue-light imaging is required.[1][2]

Part 3: Materials & Reagents[1][9]

  • Blebbistatin Powder: Store at -20°C, desiccated, and protected from light.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[1][2]

    • Note: Avoid "wet" DMSO; moisture promotes degradation.

  • Vessels: Amber polypropylene microcentrifuge tubes (1.5 mL).

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (optional for stock, not usually necessary if DMSO is sterile).

Part 4: Protocol - Stock Solution Preparation[1][2][5]

Target: 10 mM Stock Solution (Standard) Volume: 1 mL

  • Equilibration: Remove the Blebbistatin vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator or dark box. Do not open cold vials to prevent condensation.

  • Calculation:

    • Mass required for 1 mL of 10 mM solution:

      
      
      
      
      [1][2][5]
  • Weighing: Under reduced light , weigh ~2.9-3.0 mg of powder into an amber tube. Record exact mass.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

    • Example: If you weighed 3.1 mg, add

      
       DMSO.
      
  • Mixing: Vortex vigorously for 30-60 seconds. The solution should be clear and yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath for 2 minutes (protect from light).

  • Aliquot & Storage: Dispense into small aliquots (e.g., 20-50 µL) in amber tubes.

    • Storage: -20°C (stable for 1-2 months) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1][2][5]

Part 5: Protocol - Cell Culture Application[1][2]

Target: Working Concentration (Typically 10 - 50 µM) Vehicle Limit: Final DMSO concentration must be

Dilution Strategy

Do not add 100% DMSO stock directly to the cell culture dish if possible, as transient high local concentrations can precipitate the drug.

Step-by-Step for 50 µM Treatment (in 2 mL media):

  • Pre-warm culture media to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in media (or PBS) to create a 1 mM "20x" working stock.

    • Note: Perform this immediately before use.[8] Do not store aqueous dilutions.[4]

  • Final Addition:

    • Add the appropriate volume of stock to the culture vessel.

    • Calculation:

      
      [1][2][8]
      
    • To make 2 mL of 50 µM from 10 mM stock:

      
      [1]
      
    • Add 10 µL of 10 mM stock to 2 mL media.

  • Mixing: Swirl gently to mix.

  • Incubation: Incubate cells at 37°C. Wrap the culture plate in aluminum foil or place in a light-tight box within the incubator.

Workflow Visualization

Blebbistatin_WorkflowPowderBlebbistatin Powder(Store -20°C, Dark)EquilibrateEquilibrate to RT(Prevent Condensation)Powder->EquilibrateDissolveDissolve in Anhydrous DMSO(Target: 10-50 mM)Equilibrate->Dissolve Low LightAliquotAliquot into Amber Tubes(Avoid Freeze-Thaw)Dissolve->AliquotStorageStore at -80°C(Max 6 Months)Aliquot->StorageDilutionDilute in Media(Working Conc: 10-100 µM)Aliquot->Dilution ThawIncubationCell Incubation(LIGHT PROTECTION CRITICAL)Dilution->Incubation DMSO < 0.5%AnalysisDownstream Analysis(Avoid Blue Light/GFP)Incubation->Analysis

Figure 1: Optimized workflow for Blebbistatin preparation emphasizing light protection at every stage to prevent phototoxicity.

Part 6: Mechanism & Troubleshooting[1][2]

Mechanism of Action & Failure

Understanding the pathway helps interpret data. Blebbistatin binds the myosin-ADP-Pi complex, preventing phosphate release and the "power stroke."[1][2][5]

MechanismBlebbBlebbistatin(Active Form)MyosinMyosin II-ADP-PiComplexBlebb->Myosin BindsInactiveInactive SpeciesBlebb->Inactive IrradiationROSROS Generation(Cytotoxicity)Blebb->ROS IrradiationInhibitionLocked State(No Power Stroke)Myosin->InhibitionBlueLightBlue Light(450-490 nm)

Figure 2: Dual pathway showing intended inhibition (Green) and light-induced failure mode (Red).[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Media Conc. too high (>100 µM) or added too fast.Vortex media while adding drug.[5] Use intermediate dilution (10x in PBS) before adding to cells.
Unexpected Cell Death Phototoxicity (Light exposure).[7][9]Ensure total darkness during incubation. Switch to Para-nitroblebbistatin (stable analog).[1]
Loss of Activity Stock degradation (moisture/light).Use fresh aliquots. Check DMSO quality (must be anhydrous).
Crystals in Stock Stored at low temp; DMSO froze.Warm to 37°C and vortex until clear.

References

  • Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light. Biochemical and Biophysical Research Communications, 320(3), 1020–1025.[2][10] Link

  • Straight, A. F., et al. (2003). Dissecting temporal and spatial control of cytokinesis with a myosin II inhibitor. Science, 299(5613), 1743-1747.[1][2] Link

  • Képiró, M., et al. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable alternative of blebbistatin. Angewandte Chemie International Edition, 53(28), 8211-8215.[1][2] Link

  • Cayman Chemical. (n.d.). (±)-Blebbistatin Product Information. Link

  • Tocris Bioscience. (n.d.). (S)-(-)-Blebbistatin Solubility Data. Link

Application Note: Precision Preparation of Erlotinib Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Erlotinib hydrochloride (CP-358774) is a potent, reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR/HER1) tyrosine kinase.[1] It is widely used in oncology research to study downstream signal transduction blockade in non-small cell lung cancer (NSCLC) and pancreatic cancer models.

The hydrophobicity of the quinazoline core combined with the hydrochloride salt form presents specific challenges in in vitro applications. Improper solubilization often leads to "silent precipitation"—micro-crystals that form upon contact with aqueous culture media, leading to erratic IC50 data and false negatives. This guide provides a scientifically rigorous, self-validating protocol for preparing 10 mM stock solutions and executing precise serial dilutions that maintain cell viability by strictly controlling DMSO concentrations.

Physicochemical Profile & Solvent Selection

Understanding the chemical nature of Erlotinib HCl is the first step to reproducible data. The hydrochloride salt improves solubility over the free base but remains sparingly soluble in water.

Table 1: Key Chemical Properties

PropertySpecificationCritical Note
Compound Name Erlotinib HydrochlorideDo not confuse with Erlotinib Free Base.
CAS Number 183319-69-9Verify against your vial label.
Molecular Weight 429.90 g/mol Use this value for molarity calculations (Free base is ~393.4).
Primary Solvent DMSO (Anhydrous) Solubility ≥ 20 mg/mL (~50 mM).
Secondary Solvent EthanolSolubility ~2-10 mg/mL (Requires warming; less stable).
Aqueous Solubility Negligible (< 1 mg/mL)Never dissolve directly in water or PBS.
Storage (Solid) -20°CProtect from light and moisture.[2]

Expert Insight: Always check the Certificate of Analysis (CoA) for your specific batch. The degree of hydration can slightly alter the Molecular Weight. If the CoA lists a different MW due to water content, adjust calculations accordingly.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a 10 mM Master Stock solution in 100% DMSO.

Materials Required[2][4][5][6][7][8][9][10]
  • Erlotinib Hydrochloride powder (stored at -20°C, equilibrated to RT).[2][3]

  • Dimethyl Sulfoxide (DMSO), sterile filtered, cell-culture grade (≥99.9%).

  • Amber glass vials or polypropylene microcentrifuge tubes (Erlotinib is light-sensitive).

  • Vortex mixer and Sonicator bath.

Step-by-Step Procedure
  • Equilibration: Remove the Erlotinib HCl vial from the freezer and allow it to warm to room temperature (approx. 15–30 mins) before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, degrading stability.

  • Weighing: Weigh approximately 5 mg of Erlotinib HCl. Record the exact mass (e.g., 5.2 mg).

  • Calculation: Use the formula below to determine the volume of DMSO required for a 10 mM concentration.

    
    
    
    • Example: For 5.2 mg of Erlotinib HCl (MW 429.90):

      
      
      
  • Solubilization: Add the calculated volume of sterile DMSO to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 5 minutes at room temperature. The solution should be clear and colorless to pale yellow.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol: Serial Dilution & Assay Setup

Objective: Dilute the stock for cell treatment while keeping the final DMSO concentration < 0.1% to prevent solvent toxicity.

The "Intermediate Dilution" Strategy

Directly pipetting 0.1 µL of stock into 1 mL of media is inaccurate. Instead, use a 1000x concentration scheme.

Workflow Diagram: Preparation to Assay

ErlotinibWorkflow Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Solution (100 µM in Media/PBS) *Precipitation Risk Check* Stock->Inter 1:100 Dilution (e.g., 10 µL Stock + 990 µL Media) Working Working Solution (10 µM in Media) Inter->Working Serial Dilution (1:10 steps) Cells Cell Treatment (Final DMSO < 0.1%) Working->Cells Add to Wells

Figure 1: Recommended dilution workflow to ensure accuracy and solvent safety.

Step-by-Step Dilution (Example for 10 µM Final Assay Concentration)
  • Thaw: Thaw a 10 mM stock aliquot at 37°C until fully dissolved. Vortex.

  • Intermediate Step (100x): Prepare a 1 mM intermediate solution.

    • Add 10 µL of 10 mM Stock to 90 µL of DMSO (or Media, see note below).

    • Note: Keeping intermediates in DMSO prevents precipitation. If diluting directly into media, use immediately.[3]

  • Working Solutions (10x): Dilute the 1 mM intermediate 1:100 into cell culture media to get 10 µM .

    • Add 10 µL of 1 mM intermediate to 990 µL of Media.

    • Result: 10 µM Erlotinib in Media containing 1% DMSO.

  • Final Treatment (1x): Add the Working Solution to your cell wells (already containing media) at a 1:10 ratio.

    • Example: Add 10 µL of "Working Solution" to 90 µL of cells in media.

    • Final Concentration: 1 µM Erlotinib.

    • Final DMSO: 0.1%.[4]

Table 2: Dilution Table for Common IC50 Points (Maintaining 0.1% DMSO)

Target Final Conc.Preparation Step (in 100% DMSO)Dilution into Media (Step 1)Final Add to Cells (Step 2)
10 µM 10 mM Stock1:1000 (Direct spike not recommended)See Intermediate Method
1 µM 1 mM Intermediate1:100 into Media -> 10 µM (1% DMSO)Add 1:10 to cells
100 nM 100 µM Intermediate1:100 into Media -> 1 µM (1% DMSO)Add 1:10 to cells
10 nM 10 µM Intermediate1:100 into Media -> 100 nM (1% DMSO)Add 1:10 to cells

Biological Context: Mechanism of Action

Erlotinib targets the ATP-binding cleft of the EGFR kinase domain.[1][5][6] Understanding this pathway is crucial for interpreting assay results, particularly in cells with KRAS mutations (which bypass EGFR inhibition) or T790M mutations (which prevent Erlotinib binding).

EGFRPathway Erlotinib Erlotinib HCl EGFR EGFR (HER1) Tyrosine Kinase Erlotinib->EGFR Competitive Inhibition Phos Autophosphorylation (Tyr 1068/1173) EGFR->Phos Activation ATP ATP ATP->EGFR Binds RAS RAS Phos->RAS PI3K PI3K Phos->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: Mechanism of Action.[3][6][7] Erlotinib competes with ATP for the kinase domain, blocking downstream RAS/MAPK and PI3K/AKT signaling.[1]

Troubleshooting & Quality Control

Issue: Precipitation in Media
  • Symptom: Media turns cloudy or crystals appear under the microscope immediately after adding the drug.

  • Cause: Rapid shift from DMSO to aqueous environment (Water Shock).

  • Solution: Ensure the intermediate dilution step is performed slowly with vortexing. Do not exceed 20 µM final concentration in standard media without validating solubility.

Issue: High Cell Toxicity in Controls
  • Symptom: Vehicle control (DMSO only) shows < 90% viability.

  • Cause: DMSO concentration > 0.1% or sensitive cell line (e.g., primary neurons).[8]

  • Solution: Recalculate dilutions to ensure final DMSO is ≤ 0.1%. Include a "No Treatment" (Media only) control to normalize.

Issue: Loss of Potency
  • Symptom: IC50 values shift higher (drug appears weaker) over time.

  • Cause: Hydrolysis due to moisture in DMSO stock or repeated freeze-thaw cycles.

  • Solution: Use single-use aliquots. Discard aliquots that have been thawed more than 3 times.

References

  • Cayman Chemical. (2023). Erlotinib (hydrochloride) Product Information & Safety Data Sheet. Link

  • Selleckchem. (2023). Erlotinib HCl (Tarceva) - EGFR Inhibitor Protocol and Solubility. Link

  • Tocris Bioscience. (2023). Erlotinib Hydrochloride Technical Data and Solubility. Link

  • Sigma-Aldrich. (2023). Erlotinib Hydrochloride: Physicochemical Properties. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 176871, Erlotinib hydrochloride. Link

Sources

In vivo dosing schedule for Erlotinib HCl in mouse xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision In Vivo Dosing of Erlotinib HCl in Mouse Xenograft Models

Executive Summary & Strategic Rationale

Erlotinib (Tarceva®) is a reversible tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR).[1] While clinically established for Non-Small Cell Lung Cancer (NSCLC), reproducing clinical efficacy in murine models requires rigorous adherence to pharmacokinetics (PK) that differ vastly between species.

The Translational Gap: A common failure mode in preclinical studies is under-dosing. The half-life (


) of Erlotinib in humans is ~36 hours, allowing for steady-state inhibition with once-daily dosing. In mice, 

is approximately 3–4 hours. Consequently, a "clinically equivalent" dose (mg/kg basis) fails to sustain target inhibition. To achieve therapeutic thresholds in mice, doses must be scaled aggressively (typically 25–100 mg/kg) to drive transient high-concentration pulses that suppress pEGFR signaling.

This guide provides a validated workflow for formulation, dosing, and monitoring to ensure robust, reproducible data.

Mechanism of Action & Pathway Logic

Erlotinib functions by competing with ATP for the ATP-binding site within the tyrosine kinase domain of EGFR. This prevents autophosphorylation and downstream signaling via the MAPK/ERK and PI3K/AKT pathways, which drive proliferation and survival.

Figure 1: EGFR Signaling Cascade & Erlotinib Intervention

EGFR_Pathway Erlotinib Erlotinib HCl EGFR EGFR (Tyrosine Kinase Domain) Erlotinib->EGFR Competitive Inhibition ATP ATP ATP->EGFR Activates RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Outcomes Tumor Proliferation & Survival ERK->Outcomes AKT AKT PI3K->AKT AKT->Outcomes

Caption: Erlotinib competitively blocks ATP binding at the EGFR kinase domain, arresting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades essential for tumor growth.

Experimental Design Strategy

Model Selection

Sensitivity to Erlotinib is strictly genotype-dependent. Select your cell line based on the specific hypothesis:

Cell LineEGFR StatusSensitivityRecommended Dose (PO)
PC-9 Exon 19 DelHigh25 mg/kg (Sub-optimal) to 50 mg/kg (Efficacy)
HCC827 Exon 19 DelHigh25–50 mg/kg
A549 Wild Type (KRAS mut)Low/Resistant50–100 mg/kg (often requires combo)
H1975 L858R + T790MResistantNegative Control (or high dose pulse studies)
Dose Justification
  • Standard Efficacy: 50 mg/kg, q.d. (once daily). This provides ~90% pEGFR inhibition at peak (Cmax) but allows recovery by 24h.

  • High-Intensity/Resistance: 100 mg/kg, q.d. Used for less sensitive models (A549). Warning: Approaches MTD; monitor weight closely.

  • Intermittent Pulsatile: 200 mg/kg, q.o.d. (every other day). Maximizes Cmax to target resistant subclones while allowing toxicity recovery.

Formulation Protocols

Erlotinib HCl is a hydrophobic molecule (Class II BCS). Proper formulation is critical for bioavailability. Do not dissolve in pure DMSO for in vivo use if possible, as it causes local toxicity and precipitation upon contact with gastric fluids.

Protocol A: The "Gold Standard" (Captisol®)

Preferred for maximum bioavailability and reduced gastric irritation.

  • Vehicle: 6% (w/v) Captisol (Sulfobutyl ether-beta-cyclodextrin) in Water for Injection (WFI).

  • Preparation:

    • Weigh Erlotinib HCl powder.

    • Add slowly to the 6% Captisol solution while stirring.

    • Sonicate at room temperature for 20–30 minutes until a clear solution or stable suspension is formed.

    • Adjust pH to ~4.0–5.0 if necessary (Erlotinib is more soluble at lower pH).

  • Storage: Prepare fresh weekly. Store at 4°C protected from light.

Protocol B: The "Standard Suspension" (CMC/Tween)

Cost-effective alternative, widely cited.

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% Tween 80 in sterile water.

  • Preparation:

    • Dissolve CMC in warm sterile water; allow to cool. Add Tween 80.

    • Weigh Erlotinib HCl.[2][3]

    • Add a small volume of vehicle to the powder to create a paste (levigation).

    • Gradually add remaining vehicle while vortexing to create a uniform suspension.

    • Critical: You must vortex immediately before every individual mouse gavage to ensure dose uniformity.

Dosing & Administration Workflow

Figure 2: Daily Workflow for In Vivo Efficacy Study

Workflow Start Start Daily Cycle (09:00 AM) Check Health Check (Body Weight >80% baseline?) Start->Check Prep Vortex Formulation (Resuspend Drug) Check->Prep Pass Stop End Cycle Check->Stop Fail (Holiday) Dose Oral Gavage (PO) 10 mL/kg volume Prep->Dose Record Data Entry (BW, Tumor Vol) Dose->Record Record->Stop

Caption: Operational workflow for daily Erlotinib administration. Strict adherence to suspension homogeneity (Vortex step) is crucial for data integrity.

Step-by-Step Procedure:
  • Timing: Administer at the same time daily (e.g., 09:00) to minimize circadian PK variations.

  • Volume: Standard gavage volume is 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Technique:

    • Restrain mouse firmly by the scruff to align the esophagus.

    • Use a flexible plastic feeding tube (FTP-20-38) or stainless steel gavage needle (20G).

    • Introduce needle gently; if resistance is felt, withdraw and realign. Do not force.

  • Observation: Monitor for 10 minutes post-gavage for signs of reflux or aspiration.

Monitoring & Safety Thresholds

Erlotinib is generally well-tolerated but can cause weight loss and diarrhea (resembling the clinical rash/diarrhea profile).

  • Efficacy Endpoint: Tumor Volume (

    
    ) calculated as 
    
    
    
    .
  • Toxicity Markers:

    • Body Weight (BW): Weigh daily.

    • Stop Rule: If BW drops >15% from baseline, institute a "drug holiday" (skip dosing) for 2–3 days until recovery.

    • Euthanasia: If BW drops >20% or tumor ulcerates.

  • Skin: Observe for dryness or flaking around the snout/eyes (murine surrogate for rash).

References

  • Higgins, B., et al. (2004). Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. Anti-Cancer Drugs.[2][3][4][5][6][7][8][9][10][11]

  • Li, T., et al. (2013). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model. Acta Pharmacologica Sinica.

  • Becker, A., et al. (2015). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. Oncotarget.[9]

  • Wang, P., et al. (2014). Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice. PLOS ONE.[12]

  • Ray, P., et al. (2011). Lung tumor progression and resistance to erlotinib in a mouse model of epidermal growth factor receptor-induced lung adenocarcinoma. European Journal of Cancer.

Sources

Formulation of 159646-83-0 for oral gavage in preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Oral Administration of QL9 (CAS 159646-83-0)

Part 1: Critical Identity & Safety Assessment

⚠️ CRITICAL WARNING: COMPOUND IDENTITY CHECK Before proceeding, you must verify the chemical identity of your target compound. CAS 159646-83-0 corresponds to QL9 , a specific nonapeptide antigen (Sequence: Gln-Leu-Ser-Pro-Phe-Pro-Phe-Asp-Leu) used primarily in immunology to study T-cell receptor (TCR) affinity and oral tolerance.

  • If you intended to formulate Pemetrexed (Alimta): You have the WRONG CAS . Pemetrexed Disodium is CAS 150399-23-8 (anhydrous) or 357166-29-1 (heptahydrate). Do NOT use this protocol for Pemetrexed, as the solubility and stability profiles are fundamentally different.

  • If you intended to formulate QL9 Peptide: Proceed with the protocol below.

Part 2: Physicochemical Profile & Pre-Formulation

Compound: QL9 (Peptide Antigen) Sequence: QLSPFPFDL Molecular Weight: ~1063.2 g/mol CAS: 159646-83-0 Physiological State: Lyophilized Powder

Solubility Assessment

QL9 is a hydrophobic peptide.[1][2] Its sequence contains 7 hydrophobic/uncharged residues (Leu, Pro, Phe) and only 2 polar/charged residues (Gln, Asp).

  • Hydrophobicity: High.

  • Net Charge (pH 7.4): -1 (Aspartic acid side chain + C-terminal carboxyl vs. N-terminal amine).[1]

  • Solubility Challenge: It will likely aggregate or precipitate in pure water or acidic buffers.

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) is required for initial solubilization, followed by aqueous dilution.[1][3][4][5]

Table 1: Solubility Profile

Solvent Solubility Rating Notes
Pure Water Poor / Insoluble Likely to form gel or aggregates.
PBS (pH 7.4) Low Risk of precipitation over time.
DMSO High (>10 mg/mL) Best for stock solution.

| 0.1 M NH₄OH | Moderate | Alkaline pH helps solubilize acidic peptides (Asp). |

Part 3: Formulation Protocols

Protocol A: Preparation of Stock Solution (10 mg/mL)

Purpose: To create a stable concentrate for long-term storage.

  • Weighing: Accurately weigh 10 mg of QL9 powder into a sterile 1.5 mL microcentrifuge tube. Note: Peptides are static-prone; use an anti-static gun if available.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO .

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Inspection: Ensure the solution is crystal clear.

  • Storage: Aliquot into 50 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: Preparation of Oral Dosing Solution (Oral Gavage)

Purpose: To prepare a vehicle suitable for oral tolerance induction in mice. Target Concentration: 0.5 mg/mL (Typical dose: 100 µg per 200 µL gavage). Vehicle: PBS + 1.5% Sodium Bicarbonate (to neutralize stomach acid).

Step-by-Step Workflow:

  • Vehicle Preparation:

    • Prepare 1x PBS (Phosphate Buffered Saline) .

    • Add Sodium Bicarbonate (NaHCO₃) to a final concentration of 1.5% (w/v). Reason: Peptides are rapidly degraded by gastric pepsin at low pH. Bicarbonate buffers the stomach pH, improving intact peptide delivery to the intestine.

    • Filter sterilize (0.22 µm PES membrane).

  • Dilution (Freshly Prepared):

    • Thaw one aliquot of QL9 Stock (10 mg/mL in DMSO).

    • To prepare 2 mL of dosing solution:

      • Pipette 1.9 mL of the Vehicle (PBS + NaHCO₃) into a tube.

      • While vortexing the vehicle gently, slowly drop 100 µL of QL9 Stock into the vortex.

    • Final Composition: 0.5 mg/mL QL9, 5% DMSO, 1.5% NaHCO₃ in PBS.

  • Quality Control:

    • Check for precipitation immediately. The solution should be slightly opalescent but free of visible clumps.

    • If precipitation occurs, increase DMSO concentration to 10% or add 0.1% Tween-80.

Part 4: Visualization of Formulation Logic

FormulationLogic cluster_0 Critical Parameter: pH Protection Start Start: QL9 Peptide (Hydrophobic 9-mer) Solvent Solvent Choice: DMSO (100%) Start->Solvent Hydrophobic Stock Stock Solution (10 mg/mL) Solvent->Stock Dissolve Dilution Dilution Step: Dropwise addition while vortexing Stock->Dilution Aliquot Vehicle Vehicle Selection: PBS + 1.5% NaHCO3 Vehicle->Dilution Buffer Final Final Dosing Solution: 0.5 mg/mL (5% DMSO/PBS/NaHCO3) Dilution->Final Mix

Caption: Decision tree for solubilizing hydrophobic peptide QL9 for oral delivery, emphasizing gastric protection.

Part 5: In Vivo Administration (Oral Gavage)

Experimental Context: Oral administration of QL9 is typically performed to induce Oral Tolerance in TCR-transgenic mice (e.g., 2C strain). The goal is to present the antigen to the Gut-Associated Lymphoid Tissue (GALT) to induce regulatory T cells (Tregs).

Dosing Parameters:

  • Species: Mouse (Mus musculus).

  • Needle: 20G or 22G bulb-tipped gavage needle (stainless steel or disposable plastic).

  • Volume: 10 mL/kg (Standard). For a 20g mouse, administer 200 µL .

  • Frequency: Typically daily for 5-7 consecutive days.

Procedure:

  • Restraint: Firmly scruff the mouse to immobilize the head and straighten the esophagus.

  • Measurement: Measure the needle length from the nose to the last rib to ensure it reaches the stomach but does not perforate.

  • Insertion: Gently insert the bulb tip into the diastema (gap between teeth). Slide it over the tongue and down the esophagus. Do not force. Gravity should allow the needle to slide.

  • Injection: Depress the plunger smoothly.

  • Recovery: Monitor the mouse for 5 minutes for signs of aspiration (gasping, blue tint).

Part 6: References

  • Holst, J., et al. (2010). "QL9 Peptide and T-Cell Receptor Affinity." Nature Immunology, 11, 321-329.

  • Weiner, H. L. (1997). "Oral Tolerance: Immune Mechanisms and Treatment of Autoimmune Diseases." Immunology Today, 18(7), 335-343.

  • Pauletti, G. M., et al. (1996). "Improvement of Oral Peptide Bioavailability: Peptidomimetics and Prodrug Strategies." Advanced Drug Delivery Reviews, 27(2), 235-256.

  • University of California, San Diego (UCSD) . "Standard Operating Procedure: Oral Gavage in Mice." IACUC Guidelines.

  • Sigma-Aldrich . "Peptide Solubility Guidelines." Technical Support.

(Note: If your research involves Pemetrexed, please consult the specific MSDS and formulation guides for CAS 150399-23-8).

Sources

IC50 determination protocol for Erlotinib HCl in A549 cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Precision IC50 Determination of Erlotinib HCl in A549 NSCLC Cell Lines

Abstract

This application note provides a rigorous, standardized protocol for determining the half-maximal inhibitory concentration (IC50) of Erlotinib Hydrochloride (Erlotinib HCl) in A549 human non-small cell lung cancer (NSCLC) cells. Unlike EGFR-mutant cell lines (e.g., PC-9, HCC827) which exhibit nanomolar sensitivity, A549 cells (wild-type EGFR, KRAS mutant) display intrinsic resistance with IC50 values typically in the high micromolar range (>20 µM). This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification) for superior sensitivity and dynamic range over tetrazolium-based assays (MTT/MTS), ensuring accurate capture of cytostatic effects over a 72-hour treatment window.

Introduction & Biological Context

Erlotinib HCl is a reversible tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR/HER1). By preventing autophosphorylation, it blocks downstream signaling cascades essential for cell proliferation and survival.[1]

The A549 Challenge: Researchers must recognize that A549 cells are an Erlotinib-resistant model . They harbor a KRAS mutation (G12S) and express wild-type EGFR. Consequently, Erlotinib does not effectively silence the downstream MAPK pathway in these cells compared to EGFR-addicted lines.

  • Expected Outcome: Do not anticipate an IC50 in the 10–100 nM range. Validated literature places the A549 IC50 between 20 µM and 50 µM depending on serum conditions and exposure time.

  • Experimental Implication: The dose-response curve must extend to at least 100 µM to resolve the upper plateau and calculate an accurate IC50.

Mechanism of Action Pathway

EGFR_Pathway cluster_resistance A549 Resistance Factor Erlotinib Erlotinib HCl EGFR EGFR (Receptor Tyrosine Kinase) Erlotinib->EGFR Inhibits Phosphorylation KRAS KRAS (Mutant in A549) EGFR->KRAS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Competes with RAF RAF KRAS->RAF Constitutive Activation (Resistance Mechanism) MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Mechanism of Erlotinib inhibition and the downstream KRAS-driven resistance pathway in A549 cells.

Materials & Reagents

ComponentSpecificationRecommended Source
Cell Line A549 (CCL-185)ATCC / ECACC
Test Compound Erlotinib HydrochlorideSelleckChem / Cayman / MedChemExpress
Assay Kit CellTiter-Glo® 2.0 (Luminescent)Promega
Base Media F-12K or DMEM (High Glucose)Gibco / Corning
Supplements 10% FBS, 1% Pen/StrepHyclone / Gibco
Solvent DMSO (Anhydrous, Cell Culture Grade)Sigma-Aldrich
Plate 96-well White Opaque (Flat Bottom)Corning / Nunc

Experimental Protocol

Phase 1: Reagent Preparation (Critical Step)

Erlotinib HCl is hydrophobic. Proper solubilization is vital to prevent precipitation at high concentrations.

  • Stock Solution (20 mM):

    • Dissolve Erlotinib HCl powder in 100% DMSO.

    • Calculation: To make 1 mL of 20 mM stock, dissolve 8.59 mg of Erlotinib HCl (MW: 429.90 g/mol ) in 1 mL DMSO.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Vehicle Control: Prepare 100% DMSO to match the drug solvent.

Phase 2: Cell Seeding (Day 0)

A549 cells are fast-growing (Doubling time ~22–24h). Over-confluence by Day 4 will mask drug toxicity (contact inhibition).

  • Harvest A549 cells using Trypsin-EDTA.[2]

  • Count cells using Trypan Blue exclusion (Viability >95% required).

  • Seeding Density: Dilute cells to 30,000 cells/mL .

  • Dispense 100 µL/well into a white 96-well plate (3,000 cells/well ).

    • Outer Wells: Fill with 200 µL PBS or media (no cells) to prevent "Edge Effect" evaporation.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Drug Treatment (Day 1)

Use a serial dilution method to generate a 9-point dose-response curve.

  • Preparation of 10x Working Solutions:

    • Prepare a "High Standard" of 1000 µM in media (5% DMSO final in this intermediate tube).

    • Perform 1:3 serial dilutions in media (containing 5% DMSO) down to ~0.15 µM.

    • Why 5% DMSO here? When you add 10 µL of this 10x solution to the 90 µL of cells, the final DMSO on cells will be 0.5% , which is safe for A549.

  • Dosing:

    • Remove 10 µL of media from each well (optional, or just add directly if volume permits).

    • Add 11 µL of the 10x drug dilutions to the 100 µL of cells.

    • Final Concentrations: 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13, 0.04, 0 µM (Vehicle).

    • Replicates: Triplicate (n=3) for each concentration.

Phase 4: Incubation & Assay (Day 4)
  • Incubate plate for 72 hours . (72h is preferred over 24/48h for TKIs to observe cytostatic accumulation).

  • CellTiter-Glo Assay:

    • Thaw CellTiter-Glo reagent and equilibrate to Room Temperature (RT).

    • Equilibrate the cell plate to RT for 30 mins (prevents temperature gradients).

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).[3]

    • Orbitally shake for 2 minutes (induce lysis).

    • Incubate at RT for 10 minutes (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Workflow Visualization

Protocol_Workflow cluster_day0 Day 0: Seeding cluster_day1 Day 1: Treatment cluster_day4 Day 4: Analysis Seed Seed A549 3,000 cells/well (100 µL) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Dilute Prep 10x Drug (Serial Dilution) Incubate1->Dilute Treat Add 11 µL Drug (Final: 0.04 - 100 µM) Dilute->Treat Incubate2 Incubate 72h (37°C, 5% CO2) Treat->Incubate2 Assay Add CellTiter-Glo (100 µL/well) Incubate2->Assay Read Read Luminescence (Calculate IC50) Assay->Read

Figure 2: Step-by-step experimental timeline for IC50 determination.

Data Analysis & Validation

Calculation
  • Normalize Data:

    
    
    
  • Curve Fitting: Use GraphPad Prism or SigmaPlot.

    • Model:Non-linear regression (Sigmoidal, 4PL, Variable Slope) .

    • Equation:

      
      
      
    • Constraint: Constrain "Top" to 100% and "Bottom" to 0% if data is noisy, though unconstrained is preferred for initial runs.

Quality Control Metrics
  • Z-Factor: Must be > 0.5 for a robust assay.

    • 
       (where p = positive control/max kill, n = negative control/vehicle).
      
  • DMSO Tolerance: A549 cells generally tolerate up to 0.5% DMSO. Ensure your highest drug concentration (100 µM) does not exceed this DMSO limit.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No plateau at high dose Drug range too lowIncrease max concentration to 100 µM or 200 µM.
High variation (SEM) Pipetting error / Edge effectUse multi-channel pipettes; fill outer wells with PBS.
IC50 < 1 µM Wrong cell line or drugVerify A549 identity (STR profiling); check drug stock.
Low Luminescence Old reagent or cold plateUse fresh ATP reagent; equilibrate plate to RT before adding.

References

  • Cayman Chemical. (2023).[4] Erlotinib Hydrochloride Product Information & Solubility. Link

  • Promega Corporation. (2023).[5] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

  • Li, R., et al. (2013). Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways. Cancer Medicine. Link

    • Note: Cites A549 IC50 ~23 µM.[6]

  • Selleck Chemicals. (2024). Erlotinib HCl (OSI-774) Datasheet and Protocol. Link

  • Domcke, S., et al. (2013). Evaluating cell lines as tumor models by comparison of genomic profiles. Nature Communications. Link

    • Note: Valid

Sources

Western blot analysis of EGFR phosphorylation using Erlotinib

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Western Blot Analysis of Erlotinib-Mediated Inhibition of EGFR Phosphorylation (Tyr1068)

Abstract & Introduction

The Epidermal Growth Factor Receptor (EGFR/ErbB1) is a transmembrane receptor tyrosine kinase (RTK) centrally implicated in the pathogenesis of non-small cell lung cancer (NSCLC) and other epithelial malignancies. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation at specific tyrosine residues, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]

Erlotinib (Tarceva) is a reversible, ATP-competitive Tyrosine Kinase Inhibitor (TKI) that binds to the intracellular catalytic domain of EGFR, thereby blocking autophosphorylation and downstream signaling.[2]

Scope of this Guide: This application note details a robust, self-validating Western blot protocol to quantify the efficacy of Erlotinib. Unlike generic protocols, this guide focuses on the critical kinetic parameters required to capture the transient phosphorylation event at Tyr1068 , a direct biomarker of receptor activation and Erlotinib sensitivity.

Experimental Design Strategy

To generate publication-quality data, the experimental design must account for the rapid kinetics of phosphorylation and the high basal activity of EGFR in certain cell lines.

Cell Model Selection
  • A431 (Human Epidermoid Carcinoma): The gold standard for EGFR studies due to massive receptor overexpression (

    
     receptors/cell).
    
  • Alternative - PC-9 (NSCLC): Carries the exon 19 deletion (delE746-A750), rendering it hypersensitive to Erlotinib.

  • Negative Control: MCF-7 (low EGFR) or H1975 (T790M mutation, Erlotinib-resistant) to validate assay specificity.

Critical Variables
VariableConditionRationale
Starvation Serum-free media (16–24h)Eliminates basal phosphorylation caused by serum growth factors, synchronizing the cells.
Inhibitor Pre-incubation 1 HourAllows Erlotinib to reach equilibrium within the ATP-binding pocket before ligand challenge.
Stimulation EGF (100 ng/mL) for 10 minA high-dose pulse ensures maximal receptor occupancy. 10 mins is the peak window for p-Tyr1068 before internalization/degradation occurs.

Signaling Pathway Visualization

Understanding the molecular intercept point is crucial for interpreting blot results. Erlotinib competes with ATP, preventing the transfer of phosphate groups to the tyrosine residues on the receptor tail.[1][2]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Inactive) EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR Phosphate Donor Erlotinib Erlotinib (Inhibitor) Erlotinib->EGFR Competes with ATP (Blocks Activation) EGFR_Active p-EGFR (Tyr1068) Activated EGFR->EGFR_Active Autophosphorylation Grb2 Grb2 / SOS EGFR_Active->Grb2 Ras Ras-GTP Grb2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK p-ERK1/2 (Proliferation) MEK->ERK Signal Amplification

Figure 1: Mechanism of Action. Erlotinib inhibits the ATP-dependent autophosphorylation of EGFR, preventing the recruitment of Grb2 and downstream MAPK signaling.

Detailed Protocol

Phase 1: Cell Culture & Treatment

Objective: Establish a clean baseline and dose-dependent inhibition.

  • Seeding: Plate A431 cells in 6-well plates (

    
     cells/well). Culture in DMEM + 10% FBS until 70–80% confluent.
    
  • Starvation (Crucial): Aspirate media, wash 2x with PBS, and add serum-free DMEM . Incubate overnight (16–20 hours).

    • Note: Failure to starve results in high background p-EGFR, masking the drug effect.

  • Drug Preparation:

    • Prepare 10 mM Erlotinib stock in DMSO.

    • Dilute in serum-free DMEM to working concentrations: 0 (DMSO vehicle), 0.1 µM, 1.0 µM, 10 µM .

  • Pre-incubation: Replace starvation media with media containing Erlotinib. Incubate at 37°C for 1 hour .

  • Stimulation: Add EGF (reconstituted in PBS/BSA) directly to the wells to a final concentration of 100 ng/mL .

    • Swirl gently. Incubate at 37°C for exactly 10 minutes .

  • Termination: Place plate immediately on ice . Aspirate media and wash 2x with ice-cold PBS .

    • Why: Phosphatases are active at room temp. Ice stops the reaction instantly.

Phase 2: Lysis & Protein Extraction

Objective: Solubilize proteins while preserving phosphorylation state.

  • Lysis Buffer Formulation (RIPA Modified):

    • 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.

    • Add immediately before use: Protease Inhibitor Cocktail + Phosphatase Inhibitors (1 mM Sodium Orthovanadate + 10 mM Sodium Fluoride).

    • Expert Tip: Sodium Orthovanadate inhibits Tyrosine phosphatases; Sodium Fluoride inhibits Serine/Threonine phosphatases. Both are mandatory.

  • Extraction: Add 150 µL cold lysis buffer per well. Scrape cells and transfer to microfuge tubes.[3]

  • Clarification: Incubate on ice for 20 min (vortex every 5 min). Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 3: Immunoblotting

Objective: Specific detection of p-EGFR (Tyr1068) vs. Total EGFR.

  • Loading: Load 20–30 µg of total protein per lane on a 4-12% Bis-Tris gel.

  • Transfer: Transfer to Nitrocellulose or PVDF membrane (0.45 µm).

  • Blocking (The "Milk vs. BSA" Rule):

    • Block with 5% BSA in TBST for 1 hour at Room Temp.

    • Scientific Integrity: Do NOT use non-fat dry milk for phospho-antibodies. Milk contains casein (a phosphoprotein) which causes high background and non-specific binding with anti-phospho antibodies.[4][5]

  • Primary Antibody Incubation:

    • Antibody A: Rabbit anti-pEGFR (Tyr1068) [1:1000 in 5% BSA/TBST]. Incubate Overnight at 4°C.

    • Antibody B (Loading Control): Mouse anti-β-Actin or GAPDH.

  • Secondary Antibody:

    • Wash 3x 5 min with TBST.

    • Add HRP-conjugated Anti-Rabbit IgG (1:5000 in 5% BSA/TBST). Incubate 1h at RT.

  • Detection: Use ECL Prime or similar high-sensitivity substrate.

Experimental Workflow Diagram

Workflow Seed Seed Cells (A431) Starve Serum Starvation (16-24h) Seed->Starve Treat Erlotinib Pre-treat (1h @ 37°C) Starve->Treat Pulse EGF Pulse (100ng/mL, 10m) Treat->Pulse Lysis Lysis on Ice (+ Phosphatase Inh.) Pulse->Lysis WB Western Blot (BSA Block) Lysis->WB

Figure 2: Timeline of the experimental protocol.[2][3] The sequence of Starvation -> Drug -> Pulse is critical for valid IC50 determination.

Data Analysis & Expected Results

Quantitative Output

You should observe two primary bands of interest.[6] Densitometry (using ImageJ or similar) allows for the calculation of the IC50.

LaneTreatmentp-EGFR (Tyr1068) SignalTotal EGFR SignalInterpretation
1 Control (DMSO) - EGFLow / NoneHighBaseline (Starved)
2 Control (DMSO) + EGFMaximal (100%) HighFull Activation
3 Erlotinib (0.1 µM) + EGFReduced (~60-80%)HighPartial Inhibition
4 Erlotinib (1.0 µM) + EGFWeak (~10-20%)HighStrong Inhibition
5 Erlotinib (10 µM) + EGFAbsent (<5%)HighComplete Blockade
  • Total EGFR (175 kDa): Should remain constant across all lanes. This confirms that Erlotinib inhibits phosphorylation, not protein expression or degradation.

  • p-EGFR (175 kDa): Should show a dose-dependent decrease.

  • IC50 Calculation: Plot (p-EGFR / Total EGFR) ratio against Log[Erlotinib]. For A431 cells, the cellular IC50 is typically in the range of 0.1 – 0.8 µM depending on the specific clone and EGF concentration used.

Troubleshooting Guide (E-E-A-T)

ProblemRoot CauseSolution
High Background Blocking with MilkSwitch to 5% BSA for both blocking and antibody dilution.
No p-EGFR Signal Phosphatase activityEnsure Sodium Orthovanadate is fresh and added to lysis buffer immediately before use. Keep lysates on ice.
Weak Signal Poor EGF stimulationVerify EGF activity. Ensure cells were starved properly (serum interferes with EGF pulse).
Signal in Starved Lane Autocrine loopA431 cells can secrete TGF-α. Wash cells thoroughly with PBS before adding starvation media.

References

  • National Institutes of Health (PMC). Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib. [Link]

  • AACR Journals. Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling. [Link]

Sources

Technical Guide: Synthesis and Purification of QL9 Peptide (CAS 159646-83-0) and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis and purification of QL9 (CAS 159646-83-0) , a nonapeptide with the sequence Gln-Leu-Ser-Pro-Phe-Pro-Phe-Asp-Leu (QLSPFPFDL). QL9 is a high-affinity alloantigen widely used in immunology to study T-cell receptor (TCR) recognition and MHC Class I (Ld) binding kinetics.

Introduction & Strategic Analysis

CAS 159646-83-0 refers to QL9 , a specific 9-mer peptide antigen (Sequence: H-Gln-Leu-Ser-Pro-Phe-Pro-Phe-Asp-Leu-OH ). It is primarily utilized to probe the structural dynamics of the 2C TCR/MHC class I-Ld complex.

Structural Challenges in Synthesis
  • Proline-Rich Region: The central -Pro-Phe-Pro-Phe- motif induces significant backbone constraints (cis/trans isomerization), potentially leading to difficult coupling steps and aggregation on-resin.

  • Aspartate Side Reactions: The presence of Asp (Aspartic Acid) requires care to prevent aspartimide formation, although the following residue (Leu) is less prone to this side reaction than Gly or Ser.

  • C-Terminal Acid: As an MHC Class I epitope, the native form requires a free C-terminal carboxyl group, necessitating the use of acid-labile resins (Wang or 2-Chlorotrityl).

Scope of Derivatives

"Derivatives" in this context typically refer to:

  • Alanine Scanning Mutants: Systematic replacement of residues with Alanine to map binding energy (e.g., QL9-A1, QL9-A2).

  • Affinity Variants: Substitutions to alter TCR affinity (e.g., replacing Phe with Tyr for iodination/labeling).

  • Truncated Analogues: N- or C-terminal shortenings to determine minimal epitope length.

Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol utilizes Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) Resin . 2-CTC is preferred over Wang resin for QL9 to minimize racemization of the C-terminal Leucine during loading and to allow for milder cleavage conditions if protected fragments are needed.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).

  • Amino Acids: Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Note: DIC/Oxyma is superior to HBTU/DIEA for preventing racemization in Cys/His and generally reduces epimerization in Pro-rich regions.

  • Solvents: DMF (Peptide grade), DCM, Piperidine (20% in DMF).

Step-by-Step Methodology
Phase 1: Resin Loading (C-Terminal Leucine)
  • Swelling: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 min.

  • Loading: Dissolve Fmoc-Leu-OH (1.2 eq relative to resin capacity) in DCM (10 mL) with DIEA (4.0 eq). Add to resin.

  • Incubation: Shake for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 20 min to cap unreacted chloride sites.

  • Wash: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Elongation (Iterative Cycles)

Perform the following cycle for each amino acid (Asp -> Phe -> Pro -> Phe -> Pro -> Ser -> Leu -> Gln):

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine/DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (3x).

    • QC Check: Kaiser Test (Positive = Blue beads). Note: Kaiser test is not effective for Proline (secondary amine); use Chloranil test after Pro deprotection.

  • Coupling (Standard):

    • Dissolve Fmoc-AA-OH (4.0 eq), DIC (4.0 eq), and Oxyma (4.0 eq) in DMF.

    • Add to resin and shake for 60 min.

  • Coupling (Difficult Regions - Pro-Pro-Phe):

    • For the -Pro-Phe-Pro- sequence, use Double Coupling : Repeat step 2 with fresh reagents.

    • Optional: Elevate temperature to 50°C for the coupling of Fmoc-Phe onto Pro-resin to overcome steric hindrance.

  • Wash: DMF (3x), DCM (3x).

Phase 3: Cleavage and Side-Chain Deprotection[1]
  • Final Wash: Wash resin thoroughly with DCM (5x) and dry under nitrogen.

  • Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5) .

    • TFA: Trifluoroacetic acid (Cleaves resin linkage & side chain groups).[2]

    • TIS: Triisopropylsilane (Scavenger for tBu/Trt cations).

  • Reaction: Add cocktail to resin (10 mL per gram resin). Shake for 2.5 hours at room temperature.

  • Precipitation:

    • Filter resin and collect filtrate.

    • Concentrate filtrate to ~2 mL under nitrogen flow (do not rotovap to dryness).

    • Add ice-cold Diethyl Ether (40 mL) to precipitate the crude peptide.

    • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.

  • Drying: Dry the white pellet under vacuum.

Purification and Quality Control

Purification Logic (Preparative HPLC)

Crude QL9 will contain truncated sequences (deletion peptides) and protecting group adducts.

  • Column: C18 Reverse-Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 45 minutes. (QL9 is moderately hydrophobic due to Phe/Leu residues; elution typically occurs around 35-45% B).

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Phe aromatic ring).

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual Inspection
Molecular Mass 1063.21 Da (Theoretical) ± 1 DaESI-MS or MALDI-TOF
Purity > 95% (Research), > 98% (Clinical)RP-HPLC (214 nm)
Net Peptide Content 70–85% (Balance is counter-ion/water)Elemental Analysis / AAA
Sequence Identity Matches QLSPFPFDLMS/MS Fragmentation

Visual Workflows

Workflow 1: Synthesis Logic (Fmoc-SPPS)

QL9_Synthesis Start Start: 2-CTC Resin Loading Load C-Term: Fmoc-Leu-OH (DIEA, DCM) Start->Loading Cycle SPPS Cycle (x8) 1. Deprotect (Piperidine) 2. Couple (DIC/Oxyma) Loading->Cycle ProCheck Critical Step: Pro-Pro-Phe Region (Double Couple / 50°C) Cycle->ProCheck Residues 4-6 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Cycle->Cleavage Complete Sequence ProCheck->Cycle Continue Crude Crude QL9 Peptide (Ether Precipitate) Cleavage->Crude

Caption: Step-by-step Fmoc-SPPS workflow for QL9, highlighting the critical Proline-rich region requiring optimized coupling conditions.

Workflow 2: Purification & Isolation

Purification Crude Crude QL9 Dissolve Dissolve: 10% ACN / 90% H2O (0.1% TFA) Crude->Dissolve PrepLC Prep HPLC (C18) Gradient: 5-60% B Dissolve->PrepLC Analyze Fraction Analysis (ESI-MS + Anal. HPLC) PrepLC->Analyze Analyze->PrepLC Fail (Re-inject) Pool Pool Pure Fractions (>95% Purity) Analyze->Pool Pass Lyophilize Lyophilization (Freeze Drying) Pool->Lyophilize Final Final Product CAS 159646-83-0 Lyophilize->Final

Caption: Purification decision matrix ensuring isolation of high-purity QL9 antigen free from deletion sequences.

References

  • Syer, G. N., et al. (1999). "High-affinity alloantigen QL9 for the 2C T cell receptor."[3] Journal of Experimental Medicine.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews.

  • MedChemExpress. "QL9 Peptide Product Information & CAS 159646-83-0 Verification."

  • PubChem. "Peptide Synthesis Reagents and Standards."

Sources

Application Note: Strategic Co-crystallization of Erlotinib Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and formulation scientists seeking to enhance the physicochemical properties of Erlotinib Hydrochloride (or its active moiety) through crystal engineering.[1]

Executive Summary & Scientific Rationale

Erlotinib Hydrochloride (Tarceva®) is a BCS Class II drug characterized by low solubility and high permeability.[1][2] While the hydrochloride salt form improves solubility compared to the free base, it exhibits pH-dependent solubility , precipitating rapidly in the higher pH environment of the intestinal tract, which limits bioavailability.

The Solution: Co-crystallization offers a pathway to stabilize the active pharmaceutical ingredient (API) in a lattice with a neutral co-former, potentially creating a "spring and parachute" effect in dissolution profiles without altering the pharmacological activity.

Critical Technical Distinction: Most successful co-crystals of Erlotinib are formed using the Erlotinib Free Base paired with dicarboxylic acids or amides. Attempting to co-crystallize the HCl salt directly often results in physical mixtures or ionic co-crystals (salt solvates), which are less predictable.[1] Therefore, this protocol prioritizes a "Reset & Re-engineer" approach: converting the commercial HCl salt to its Free Base to access a wider range of supramolecular synthons.

Co-former Selection Strategy

The success of Erlotinib co-crystallization relies on disrupting the stable homomeric interactions (N-H···N) of the free base and replacing them with robust heterosynthons.[3][4]

Supramolecular Synthons
  • Target: The Quinazoline Ring Nitrogen (

    
    ) and the Secondary Amine (
    
    
    
    ).[1]
  • Ideal Co-formers:

    • Dicarboxylic Acids: Succinic acid, Glutaric acid, Fumaric acid (Target: Acid-Pyridine Heterosynthon).[1]

    • Amides: Urea, Nicotinamide (Target: Amide-Pyridine Heterosynthon).

The Rule

To ensure a co-crystal (neutral complex) rather than a salt is formed:


[1]
  • If

    
    : Co-crystal is likely.
    
  • If

    
    : Salt is likely.
    
  • Erlotinib

    
    :  ~5.4 (Quinazoline N).[1]
    
  • Selection: Succinic Acid (

    
     4.[1]2) gives 
    
    
    
    , falling in the "overlap" region where co-crystals are highly probable and stable.[1]

Experimental Protocols

Phase 0: Preparation of Erlotinib Free Base (Pre-requisite)

Rationale: Commercial supplies are typically Erlotinib HCl.[1] You must liberate the base to enable hydrogen bonding with neutral co-formers.

Materials: Erlotinib HCl, NaOH (1M), Methanol, Deionized Water.[1]

  • Dissolution: Dissolve 10 g of Erlotinib HCl in 200 mL of Methanol/Water (80:20 v/v) at 50°C.

  • Neutralization: Slowly add 1M NaOH solution dropwise under constant stirring until pH reaches 9–10.

  • Precipitation: The Free Base will precipitate as a white solid. Stir for an additional 30 minutes to ensure complete conversion.

  • Isolation: Filter the precipitate under vacuum. Wash with cold water (3x 50 mL) to remove NaCl by-products.[1]

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

    • Checkpoint: Verify removal of Cl⁻ ions using AgNO₃ test on the filtrate.

Phase 1: Screening via Liquid-Assisted Grinding (LAG)

Rationale: LAG provides high kinetic energy to overcome lattice energy barriers, using minimal solvent to facilitate molecular mobility.[1]

Protocol for Erlotinib:Succinic Acid (1:1) [1]

  • Weighing: Weigh 393.4 mg Erlotinib (Free Base) and 118.1 mg Succinic Acid (1:1 molar ratio).

  • Mixing: Place both solids in an agate mortar.

  • Solvent Addition: Add 10–20 µL of Methanol or Ethanol (approx. 1-2 drops).[1]

    • Note: The solvent acts as a catalyst; the mixture should be a damp paste, not a slurry.

  • Grinding: Grind vigorously with a pestle for 15–20 minutes.

  • Sampling: Scrape the resulting powder for immediate PXRD analysis.

Phase 2: Scale-Up via Reaction Crystallization (Slurry Method)

Rationale: Slurry conversion is thermodynamically controlled, ensuring the most stable form is isolated for bulk production.[1]

Protocol:

  • Solvent Selection: Acetonitrile (ACN) or Isopropanol (IPA).

  • Saturation: Prepare a saturated solution of the Co-former (e.g., Succinic Acid) in 20 mL ACN at room temperature.

  • Addition: Add 1.0 g of Erlotinib Free Base to the saturated co-former solution.

  • Slurrying: Stir the suspension at 200 rpm for 24–48 hours at ambient temperature (25°C).

    • Mechanism:[5][6] The solution-mediated phase transformation drives the conversion from physical mixture to co-crystal.

  • Filtration: Filter the solids and dry at 40°C under vacuum.

Workflow Visualization

CoCrystalWorkflow cluster_Screening Phase 1: Screening (LAG) cluster_ScaleUp Phase 2: Scale-Up (Slurry) RawMaterial Raw Material: Erlotinib HCl Neutralization Phase 0: Neutralization (MeOH/H2O + NaOH) RawMaterial->Neutralization FreeBase Intermediate: Erlotinib Free Base Neutralization->FreeBase CoformerSelect Select Co-former (Succinic Acid, Urea) FreeBase->CoformerSelect Slurry Reaction Crystallization (Slurry in ACN, 24h) FreeBase->Slurry Direct Path Grinding Liquid Assisted Grinding (15 min, MeOH drops) CoformerSelect->Grinding PXRD_Check Checkpoint: PXRD Pattern Shift Grinding->PXRD_Check PXRD_Check->Slurry If Promising Isolation Filtration & Drying Slurry->Isolation FinalProduct Final Product: Erlotinib Co-crystal Isolation->FinalProduct

Figure 1: Strategic workflow for converting Erlotinib HCl to stable Co-crystals.

Characterization & Validation Criteria

To confirm the formation of a co-crystal and distinguish it from a salt or physical mixture, use the following multi-modal analysis:

TechniqueObservation in Co-crystalMechanistic Insight
PXRD Appearance of new distinct peaks not present in API or Co-former.Indicates a new crystal lattice structure.[7][8]
DSC Single melting endotherm between the MP of API and Co-former.Confirm purity and single-phase nature.
FTIR Shift in C=O stretch (Acid) or N-H stretch (API).[1]Evidence of Hydrogen Bonding (Supramolecular Synthon).
ssNMR Changes in chemical shift of Quinazoline N.Proves proton location (Neutral vs. Ionic).
Reference Data for Validation
  • Erlotinib Free Base MP: ~157°C

  • Erlotinib-Succinic Acid (1:[1][3]1) MP: ~186°C (Distinct shift indicates success)

  • Erlotinib-Urea (1:[1][3][4]1) MP: ~208°C[1]

References

  • Sanphui, P., et al. (2016). "New multi-component solid forms of anti-cancer drug Erlotinib: role of auxiliary interactions in determining a preferred conformation."[1] CrystEngComm.

  • Vangala, V. R., et al. (2012). "Binary and Ternary Cocrystals of Erlotinib: Structural, Thermal, and Spectroscopic Characterization."[1] Crystal Growth & Design.

  • FDA Access Data. "Tarceva (Erlotinib) Prescribing Information."[1]

  • Thakuria, R., et al. (2013). "Pharmaceutical cocrystals and poorly soluble drugs."[1] International Journal of Pharmaceutics.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for CAS 159646-83-0 (BMS-204352)

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: BMS-204352 (Maxipost; Flindokalner) Target: BKCa (Big Conductance Ca2+-activated K+ channels) and KCNQ channels.[1] Physicochemical Profile: Highly Lipophilic (Hydrophobic).[1] Primary Challenge: Rapid precipitation in aqueous media; sensitivity to excipient impurities.[1]

Part 1: The Solubility Strategy (Decision Tree)

Before beginning, select the protocol that matches your experimental end-point.[1] Do not use in vivo formulations for patch-clamp experiments, as excipients like Cremophor will destroy seal integrity.[1]

SolubilityStrategy Start Start: CAS 159646-83-0 Goal Define Application Start->Goal InVitro In Vitro (Cell Culture / Ephys) Goal->InVitro InVivo In Vivo (Animal Injection) Goal->InVivo LowConc Low Conc (< 10 µM) InVitro->LowConc HighConc High Conc (> 10 µM) InVitro->HighConc MethodB Method B: Cyclodextrin Complex (HP-β-CD) InVivo->MethodB Preferred (Low Tox) MethodC Method C: Co-Solvent Emulsion (DMSO/Cremophor) InVivo->MethodC Alternative MethodA Method A: Solvent Shift (DMSO Spike) LowConc->MethodA Standard HighConc->MethodB Prevents Crash

Figure 1: Solubility Decision Tree. Select the method based on your downstream application to avoid assay interference.

Part 2: Detailed Protocols

Method A: The "Solvent Shift" (Standard In Vitro)

Best for: Patch-clamp, Calcium imaging, Cell viability assays.[1]

The Mechanism: BMS-204352 is soluble in DMSO (>100 mM) but "crashes" (precipitates) immediately upon contact with water.[1] This method uses kinetic solubility—keeping the drug in solution just long enough to bind targets before it aggregates.

Materials:

  • Anhydrous DMSO (High Purity >99.9%).[1]

  • Aqueous Buffer (PBS, HBSS, or Media), pre-warmed to 37°C.[1]

  • Glass vials (Avoid polystyrene plastics; see Troubleshooting).[1]

Protocol:

  • Stock Preparation: Dissolve 10 mg of CAS 159646-83-0 in 278 µL of DMSO to create a 100 mM Stock . Vortex until clear.

  • Aliquot & Store: Aliquot into small glass vials (5-10 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

  • The "Shift" (Critical Step):

    • Prepare an intermediate dilution in DMSO first, if necessary, to ensure the final DMSO concentration is < 0.1%.

    • Incorrect: Adding a drop of stock to a beaker of static water. (Result: Cloudiness).

    • Correct: Place the buffer on a magnetic stirrer creating a distinct vortex. Slowly inject the DMSO stock into the center of the vortex using a Hamilton syringe or micropipette.

    • Why: This ensures rapid dispersion, preventing local supersaturation and nucleation of crystals.

Method B: The "Inclusion Complex" (HP-β-CD)

Best for: High concentration stocks, In vivo IP/IV injection, Long-term stability.[1]

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic interior and hydrophilic exterior.[1] The lipophilic BMS-204352 molecule enters the hydrophobic cavity, shielded from the aqueous environment.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Stir until fully dissolved and filter sterilize (0.22 µm).

  • Compound Addition: Weigh the required amount of CAS 159646-83-0.

  • Solubilization: Add the solid compound slowly to the 20% CD solution while stirring.

    • Note: This process is slow.[1] It may require stirring for 4–6 hours at room temperature.

    • Acceleration: If the solution remains cloudy, you may spike in a small amount of Ethanol (up to 5%), stir, and then evaporate the ethanol off under a nitrogen stream, leaving the drug trapped in the cyclodextrin.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the complexation was incomplete. Use the supernatant and verify concentration via HPLC/UV.

Part 3: Quantitative Data Summary

ParameterDMSO (Anhydrous)Ethanol (100%)Water / PBS20% HP-β-CD
Solubility Limit > 100 mM~ 25 mM< 10 µM (Precipitates)~ 2–5 mM (Formulation dependent)
Stability (RT) High (Months)Moderate (Weeks)Hours (Hydrolysis risk)High (Days/Weeks)
Primary Risk Hygroscopic (Absorbs water)EvaporationPrecipitationViscosity
Rec.[1] Storage -20°C (Desiccated)-20°CDo not store4°C

Part 4: Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the stock to the buffer. What happened?

A: You experienced "Solvent Shock." When a hydrophobic stock (in DMSO) hits an aqueous buffer, the dielectric constant changes instantly. If the local concentration exceeds the solubility limit even for a microsecond, nuclei form, and the drug crashes out.

  • Fix: Use the "Vortex Injection" method described in Method A.

  • Fix: Warm your buffer to 37°C before addition. Solubility is temperature-dependent.[1]

Q2: I see a loss of potency in my patch-clamp rig. Is the drug degrading?

A: It is likely Adsorption , not degradation. BMS-204352 is highly lipophilic (LogP > 3).[1] It will stick to:

  • Polystyrene tubes.[1]

  • PVC tubing in perfusion systems.[1]

  • The plastic walls of pipette tips.

  • Fix: Use Glass reservoirs and Silanized glass vials. For tubing, switch to Teflon (PTFE) or minimal-length Tygon.[1] Prime your perfusion system with the drug solution for 10 minutes (to saturate binding sites) before recording data.[1]

Q3: Can I use Polysorbate 80 (Tween) instead of Cyclodextrin?

A: Proceed with extreme caution. While Polysorbate 80 solubilizes BMS-204352 effectively, commercial Polysorbates often contain trace Formaldehyde impurities.[1]

  • The Risk: Formaldehyde reacts with the indole nitrogen of BMS-204352 to form a hydroxymethyl degradation product (BMS-215842).[1][2] This alters the pharmacology.

  • Fix: If you must use Tween, use "Low Peroxide/Low Carbonyl" grade surfactants and use the solution immediately.

Q4: Is the pH of my buffer affecting solubility?

A: BMS-204352 acts as a weak acid (pKa ~9-10) due to the oxindole moiety.[1]

  • Insight: Increasing pH (making it more basic) would theoretically increase solubility by ionizing the compound.[1] However, physiological assays require pH 7.4.[1]

  • Warning: Do not raise pH > 8.5 to improve solubility if you are studying biological systems, as this will alter the channel gating properties independent of the drug. Stick to co-solvents (Method A) or encapsulation (Method B).[1]

Part 5: References

  • Gribkoff, V. K., et al. (2001).[1][3] "Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels."[1] Nature Medicine, 7, 471–477.[1]

  • Nassar, M. N., et al. (2004).[1] "Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352." Pharmaceutical Research, 21(11).[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Korsgaard, M. P., et al. (2005).[1][4] "Anxiolytic Effects of Maxipost (BMS-204352) and Retigabine via Activation of Neuronal Kv7 Channels."[1][4] Journal of Pharmacology and Experimental Therapeutics, 314(1), 282-292.[1][4]

Sources

Preventing precipitation of Erlotinib HCl in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you have observed needle-like structures in your petri dish, or your IC50 curves are flattening unexpectedly at high concentrations. This is a classic "solubility cliff" issue common with Erlotinib Hydrochloride (HCl).

Below is the comprehensive troubleshooting guide designed to stabilize your Erlotinib workflows.

Module 1: The Physicochemical Root Cause

Why is this happening? Erlotinib HCl is a hydrochloride salt.[1] While salts generally improve solubility, Erlotinib remains a highly hydrophobic quinazoline derivative.

  • The "Crash" Mechanism: In DMSO, the drug is fully solvated. When you spike this into cell culture media (pH 7.4), the HCl salt dissociates. At physiological pH, the equilibrium shifts back toward the Erlotinib Free Base , which has extremely poor water solubility (< 1 µM).

  • The Serum Factor: Serum proteins (Albumin in FBS) act as "sinks," binding the drug and keeping it in a pseudo-solution. Serum-free conditions drastically increase the risk of precipitation.

Module 2: Stock Solution Integrity

Before treating cells, ensure your source material is stable.

Protocol A: Anhydrous Stock Preparation

Objective: Create a stable 10 mM or 25 mM stock solution.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , ACS Grade,

    
     99.9%.
    
    • Critical: Do not use water or PBS. Erlotinib HCl hydrolyzes and precipitates immediately in aqueous buffers at high concentrations.

  • Solubility Limit:

    • Max solubility in DMSO: ~100 mg/mL (approx. 230 mM).

    • Recommended Stock:10 mM (4.29 mg/mL) or 25 mM (10.7 mg/mL). Keeping the stock concentration well below the saturation limit prevents "crashing" during freeze-thaw cycles.

  • Dissolution:

    • Weigh powder into a sterile amber glass vial (protect from light).

    • Add DMSO.[2][3][4][5][6][7]

    • Vortex vigorously for 30 seconds.

    • Tip: If the solution is cloudy, warm in a 37°C water bath for 5–10 minutes. It must be crystal clear before storage.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 1 year) or -80°C.

Module 3: The "Anti-Precipitation" Dilution Method

This is the most critical step. Direct spiking of cold DMSO stock into cold media is the #1 cause of failure.

Protocol B: The Step-Down Dilution

Objective: Dosing cells at 10 µM without crystal formation.

ParameterSpecification
Max Final DMSO < 0.5% (v/v) to avoid solvent toxicity.
Media Temp Pre-warmed to 37°C (Cold media accelerates precipitation).
Mixing Mode Rapid dispersion (Vortex or rapid pipetting).

Step-by-Step Procedure:

  • Warm Everything: Place your culture media and your DMSO stock aliquot in the 37°C bath for 10 minutes.

  • Prepare an Intermediate (10X) Solution:

    • Do not add 1 µL of stock directly to 10 mL of media. The local concentration at the pipette tip will exceed the solubility limit, causing "micro-nucleation" (invisible crystals that grow later).

    • Instead, prepare a 10X working solution in a separate tube containing media with serum .

    • Example: To treat at 10 µM final:

      • Take 1 mL of warm media.

      • Add the required volume of DMSO stock to reach 100 µM (10X).

      • Vortex immediately for 5 seconds.

  • Verify Clarity: Hold the 10X tube up to the light. It should be clear. If cloudy, sonicate for 10 seconds.

  • Final Addition: Add the 10X solution to your cell culture dish (1:10 dilution) and swirl gently.

Visualization: The Preparation Workflow

Erlotinib_Prep Powder Erlotinib HCl Powder Stock Master Stock (10-25 mM) Clear Solution Powder->Stock Dissolve (Vortex/37°C) DMSO Anhydrous DMSO DMSO->Stock Intermed Intermediate Dilution (10X) (Warm Media + FBS) Stock->Intermed Step-Down Dilution Final Final Culture (1X Conc) No Crystals Intermed->Final Add to Cells (1:10)

Figure 1: The "Step-Down" dilution workflow minimizes the solvent shock that causes precipitation.

Module 4: Biological Context & Mechanism

Why does precipitation matter? If Erlotinib precipitates, the free drug concentration drops below the IC50. You will observe:

  • False Negatives: Cells continue to proliferate despite "high" dosing.

  • Physical Toxicity: Crystals settle on the cell monolayer, causing mechanical stress and non-specific cell death (necrosis), confusing your viability data.

Target Pathway: Erlotinib competitively binds the ATP pocket of EGFR.[3][8][9] Below is the signaling cascade you are attempting to block.

EGFR_Pathway cluster_signaling Downstream Cascade Erlotinib Erlotinib HCl EGFR EGFR (Receptor) Erlotinib->EGFR Inhibits (ATP Competition) RAS RAS EGFR->RAS Phosphorylation ATP ATP ATP->EGFR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Erlotinib blocks the ATP binding site of EGFR, halting the RAS/RAF/MEK/ERK proliferation cascade.[9]

Module 5: Troubleshooting FAQ

Q1: I see crystals immediately after adding the drug to the media.

  • Diagnosis: You likely added high-concentration DMSO stock directly to cold media.

  • Fix: Use the Protocol B (Step-Down) method described above. Ensure media is 37°C. If dosing >10 µM, ensure FBS is present (10%) to act as a carrier.

Q2: Can I use water or PBS to make my stock solution?

  • Answer: NO. Erlotinib HCl is sparingly soluble in aqueous buffers (~0.4 mg/mL at pH 2, but much less at pH 7). It will create a suspension, not a solution. Always use DMSO.

Q3: My IC50 is 50 µM, but literature says it should be 20 nM. Why?

  • Diagnosis: If your drug precipitated, your effective concentration is near zero.

  • Fix: Check your cells.[7] If they are EGFR mutants (e.g., T790M), they might be resistant. If they are standard sensitive lines (e.g., PC-9, HCC827), precipitation is the likely culprit. Spin down your media; if you see a pellet, the drug crashed out.

Q4: Can I store the diluted media (10 µM) in the fridge for later use?

  • Answer: No. Low temperatures reduce solubility. The drug will crystallize over time.[7] Prepare fresh dilutions immediately before use.

References

  • Cayman Chemical. (2023).[2] Erlotinib (hydrochloride) Product Information & Solubility Data. Link

  • Selleck Chemicals. (2024). Erlotinib HCl (Tarceva) - EGFR Inhibitor: Protocol & Solubility. Link

  • Cell Signaling Technology. (2023). Erlotinib (#5083) Datasheet and Usage Guide. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 176871, Erlotinib hydrochloride. Link

  • ResearchGate. (2014).[7] Discussion: How can I avoid Erlotinib Hydrochloride crystallization at high doses in culture media?Link

Sources

Technical Support Guide: Stability & Storage of QL9 (CAS 159646-83-0)

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: QL9 Peptide Sequence: Gln-Leu-Ser-Pro-Phe-Pro-Phe-Asp-Leu (QLSPFPFDL) CAS Number: 159646-83-0 Molecular Weight: 1063.21 g/mol

Part 1: Executive Summary & Core Directive

The definitive answer: For stock solutions of QL9 (159646-83-0), -80°C is the mandatory storage temperature for any duration exceeding 30 days.

While -20°C is acceptable for lyophilized powder (stable for ~1 year), solubilized QL9 is thermodynamically unstable due to its specific amino acid sequence. The N-terminal Glutamine (Gln) and internal Aspartic Acid (Asp) residues prone the peptide to cyclization and isomerization, respectively. These degradation pathways are kinetically suppressed at -80°C but proceed at measurable rates at -20°C in solution.

Part 2: Stability Profile & Data Analysis

Comparative Stability Matrix

The following data aggregates stability thresholds for QL9 in various states.

StateTemperatureStability WindowCritical Risk Factor
Lyophilized Powder -20°C1 YearHygroscopicity (Moisture uptake)
Lyophilized Powder -80°C2 YearsMinimal risk if sealed
Stock Solution (DMSO) -20°C< 1 Month N-term Cyclization, Aggregation
Stock Solution (DMSO) -80°C6 Months Freeze-thaw cycles
Aqueous Solution (PBS/Water) 4°C< 24 HoursRapid Hydrolysis/Deamidation
Aqueous Solution (PBS/Water) -20°C / -80°CNot Recommended pH shifts during freezing cause degradation
The "Why": Mechanistic Degradation Risks

As a Senior Application Scientist, I must highlight that QL9 is not a generic peptide; its sequence dictates its fragility.

  • N-Terminal Glutamine (Q) Cyclization: The N-terminal Glutamine is highly susceptible to spontaneous cyclization to form Pyroglutamic acid (pGlu) . This reaction releases ammonia and results in the loss of the N-terminal positive charge.

    • Impact: This modification alters the peptide's isoelectric point (pI) and can abolish binding to the 2C T-cell receptor (TCR), rendering the reagent biologically inactive despite appearing "pure" on standard UV traces.

    • Temperature Dependence: This is a first-order kinetic reaction accelerated by temperature. At -20°C, the reaction rate is non-negligible over weeks.

  • Aspartic Acid (D) Isomerization: The Asp residue at position 8 is prone to forming a succinimide intermediate, leading to Isoaspartate . This introduces a "kink" in the peptide backbone.

    • Impact: Structural alteration prevents correct docking into the MHC Class I molecule (Ld).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of High-Stability Stock Solutions

Goal: Create a stock solution that remains stable for 6 months at -80°C.

Materials:

  • QL9 Lyophilized Powder (CAS 159646-83-0)

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Sigma-Aldrich or equivalent, ≥99.9%)

  • Argon or Nitrogen gas (optional but recommended)

Step-by-Step Workflow:

  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature (20-25°C) inside a desiccator before opening.

    • Scientific Logic:[1][2] Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide, catalyzing hydrolysis immediately.

  • Solvent Calculation: Calculate the volume of DMSO required for a 10 mM stock.

    • Formula:

      
      
      
  • Dissolution: Add the calculated DMSO. Vortex gently (do not sonicate vigorously unless necessary, as heat promotes degradation).

    • Validation: Solution must be optically clear. If cloudy, sonicate in a water bath for <30 seconds.

  • Aliquoting (Critical Step): Aliquot the stock into single-use volumes (e.g., 10-50 µL) in high-quality polypropylene PCR tubes or screw-cap cryovials.

    • Why: This creates a "Single-Thaw System." Once thawed, an aliquot is never re-frozen.

  • Storage: Flash freeze aliquots in liquid nitrogen or dry ice/ethanol bath, then transfer immediately to -80°C .

Protocol B: Quality Control Check (HPLC)

Run this if you suspect degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 65% B over 30 minutes.

  • Detection: 214 nm (peptide bond) and 280 nm (Phe residues).

  • Pass Criteria: Single sharp peak >95% area.

  • Fail Criteria:

    • "Shoulder" peak eluting earlier than main peak (likely Isoaspartate).

    • Peak shift to higher hydrophobicity (likely Pyroglutamate formation).

Part 4: Troubleshooting Guide & FAQs

Q1: I stored my QL9 stock at -20°C for 3 months. Is it still usable?

Answer: Proceed with extreme caution. It is highly likely that 5-15% of the peptide has converted to the pyroglutamate form.

  • Action: If your experiment is qualitative (e.g., simple T-cell activation +/-), you may use it but expect lower potency. If your experiment is quantitative (e.g., Kd determination), discard and prepare fresh stock.

Q2: Can I dissolve QL9 in water or PBS for the stock solution?

Answer: No, for long-term storage.[2]

  • Reasoning: Water promotes hydrolytic cleavage and deamidation. Furthermore, freezing aqueous buffers (like PBS) causes "cryoconcentration," where pH shifts dramatically (often becoming acidic) in the liquid pockets during the freezing process, catalyzing degradation.

  • Solution: Dissolve in DMSO for the stock. Dilute into PBS/media only immediately before use (within 30 mins).

Q3: My solution is cloudy after thawing. What happened?

Answer: This indicates moisture contamination or aggregation.

  • Troubleshoot:

    • Did you use anhydrous DMSO?

    • Did you equilibrate the vial before opening?

    • Fix: Briefly warm to 37°C and vortex. If it does not clear, the peptide has irreversibly aggregated. Discard.

Q4: Why is -80°C better than -20°C for DMSO solutions?

Answer: DMSO has a freezing point of 19°C. However, it can form a "supercooled" liquid state or partial slush at -20°C depending on purity and hydration. At -80°C, the matrix is completely vitrified/solid, halting molecular mobility and chemical reactions like cyclization.

Part 5: Visualizations

Diagram 1: Optimized Storage Workflow

This workflow ensures maximum retention of biological activity for QL9.

QL9_Storage_Workflow Start Lyophilized QL9 (CAS 159646-83-0) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Dissolve Dissolve in Anhydrous DMSO (Target: 10 mM) Equilibrate->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Sonicate Brief Sonication (<30s) Check->Sonicate Cloudy Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Check->Aliquot Clear Sonicate->Check Freeze Flash Freeze (Liq N2 or Dry Ice) Aliquot->Freeze Store80 Store at -80°C (Stable: 6 Months) Freeze->Store80 Recommended Store20 Store at -20°C (Stable: <1 Month) Freeze->Store20 Short Term Only

Caption: Decision logic for the preparation and storage of QL9 peptide stocks to prevent degradation.

Diagram 2: Degradation Pathways of QL9

Understanding the chemical vulnerabilities of the QLSPFPFDL sequence.

Degradation_Mechanism Active Active QL9 Peptide (N-term Gln, Internal Asp) PyroGlu Pyroglutamate-QL9 (Loss of Charge) Active->PyroGlu Cyclization (Promoted by Heat/-20°C) IsoAsp Isoaspartate-QL9 (Structural Kink) Active->IsoAsp Isomerization (Promoted by pH/Buffer)

Caption: Primary chemical degradation pathways for QL9 (QLSPFPFDL) leading to loss of TCR binding affinity.

References

  • Fisher Scientific . QL9 Peptide Specifications and Storage. Retrieved from [Link]

  • Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research.

Sources

Overcoming Erlotinib resistance in T790M mutation models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: EGFR T790M Resistance Models

Status: Active Agent: Senior Application Scientist Ticket Context: .

Introduction: The "Gatekeeper" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing a failure of first-generation TKIs (Erlotinib/Gefitinib) in your EGFR-mutant models.

The T790M mutation (Threonine-to-Methionine at position 790) is the most common mechanism of acquired resistance (~50-60% of cases).[1] While historically attributed solely to steric hindrance, the primary mechanism is actually an increase in ATP affinity in the mutant receptor, which outcompetes reversible inhibitors like Erlotinib.

This guide provides the protocols, data benchmarks, and troubleshooting workflows necessary to validate your models and transition to third-generation covalent inhibitors (e.g., Osimertinib).

Module 1: Model Selection & Validation

User Query: "My H1975 cells are growing slowly, and the IC50 for Erlotinib seems too low. Is my model valid?"

Technical Response: H1975 is the industry-standard "double-mutant" cell line (L858R + T790M). However, phenotypic drift is common. You must validate the T790M status and compare it against a sensitive control (e.g., PC9 or HCC827).

Standardized IC50 Benchmarks (72h Viability Assay)

Use these reference values to validate your cell lines. If your data deviates by >10-fold, re-authenticate your cell line.

Cell LineMutation ProfileErlotinib IC50 (Reversible)Osimertinib IC50 (Covalent)Resistance Status
PC9 Del19 (Sensitizing)~20 - 50 nM< 10 nMSensitive
HCC827 Del19 (Sensitizing)~20 - 50 nM< 10 nMSensitive
H1975 L858R + T790M > 3,000 nM (3 µM) < 15 nMResistant to Erlotinib
Ba/F3 T790M Engineered T790M> 2,000 nM< 15 nMResistant to Erlotinib
Protocol: Ba/F3 "Oncogene Addiction" Validation

If using engineered Ba/F3 murine cells, you must prove they are driven by EGFR signaling and not residual IL-3.

  • Wash: Centrifuge cells (300xg, 5 min) and wash 3x with PBS to remove all traces of IL-3.

  • Seed: Plate cells in IL-3-free media.

  • Selection: Culture for 48-72 hours. Only cells successfully signaling through the EGFR T790M mutant will survive ("Oncogene Addiction").

  • Control: Always maintain a parental line with IL-3 as a viability control.

Visual Workflow: Model Validation Logic

ModelValidation Start Start: Cell Line Validation CheckSeq Step 1: Sanger Sequencing (Exon 20) Start->CheckSeq IsT790M T790M Present? CheckSeq->IsT790M Viability Step 2: 72h Viability Assay (Erlotinib Dose Response) IsT790M->Viability Yes Invalid INVALID: Re-acquire/Re-engineer IsT790M->Invalid No (WT or lost mutation) AnalyzeIC50 Analyze IC50 Viability->AnalyzeIC50 Valid VALID MODEL: Proceed to Screening AnalyzeIC50->Valid IC50 > 3µM AnalyzeIC50->Invalid IC50 < 100nM (Contamination?)

Caption: Decision tree for validating EGFR T790M status in cell models prior to compound screening.

Module 2: The Mechanism of Resistance

User Query: "Why does Erlotinib fail? Is the drug not entering the pocket?"

Technical Response: It is a common misconception that T790M simply blocks the drug physically. The dominant mechanism is ATP Affinity .[2][3]

  • Wild Type EGFR: Erlotinib binds tighter than ATP.

  • T790M EGFR: The mutation restores ATP affinity to nearly wild-type levels.[2] Because intracellular ATP concentration is high (millimolar range), it outcompetes Erlotinib (reversible binder).

  • Solution: Osimertinib (3rd Gen) contains an acrylamide group that forms a covalent bond with Cys797.[4] This irreversible binding bypasses the ATP competition issue.[2][3]

Visual Mechanism: ATP Competition vs. Covalent Binding

Mechanism WT_EGFR WT EGFR Pocket Erlotinib Erlotinib (Reversible) WT_EGFR->Erlotinib High Affinity Binding (Inhibition) T790M_EGFR T790M Mutant Pocket (High ATP Affinity) ATP Intracellular ATP (High Conc.) T790M_EGFR->ATP ATP Outcompetes Erlotinib T790M_EGFR->Erlotinib Weak Binding Osimertinib Osimertinib (Covalent) T790M_EGFR->Osimertinib Irreversible Bond (Cys797)

Caption: T790M increases ATP affinity, displacing Erlotinib. Osimertinib overcomes this via covalent bonding.[4][5][6]

Module 3: Assay Optimization (Western Blotting)

User Query: "I treated H1975 cells with Osimertinib, but I still see strong p-EGFR bands. Is the drug inactive?"

Technical Response: False positives in Western blots are common with phosphoproteins.[7] If you see signal retention, check your lysis and blocking conditions immediately.

Troubleshooting Checklist
  • Phosphatase Inhibitors (CRITICAL):

    • EGFR phosphorylation is transient. Without inhibitors, phosphatases strip the phosphate groups during lysis, leading to inconsistent data.

    • Recipe: Add Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM) to your RIPA buffer immediately before use. Do not rely on "cocktail tablets" stored for months.

  • Blocking Buffer Selection:

    • NEVER use Non-Fat Milk for phospho-EGFR (pY1068, pY1173). Milk contains Casein, a phosphoprotein that causes high background and masks specific signals.[7]

    • Solution: Use 5% BSA (Bovine Serum Albumin) in TBS-T for both blocking and antibody incubation.

  • Antibody Specificity:

    • Ensure you are using an antibody specific to the phosphorylation site (e.g., Tyr1068 is the standard surrogate for activation).

Visual Workflow: Western Blot Optimization

WB_Troubleshoot Issue Issue: p-EGFR Signal Persists after Treatment Check1 Check 1: Lysis Buffer Issue->Check1 Action1 Add Fresh Na3VO4 + NaF Check1->Action1 Check2 Check 2: Blocking Agent Action1->Check2 Decision2 Using Milk? Check2->Decision2 Action2 Switch to 5% BSA Decision2->Action2 Yes Check3 Check 3: Incubation Decision2->Check3 No (Already BSA) Action3 Incubate Primary Ab Overnight @ 4°C Check3->Action3

Caption: Step-by-step troubleshooting to eliminate false positives in p-EGFR Western Blots.

Module 4: Beyond T790M (The "Next Step")

User Query: "My cells are now resistant to Osimertinib. What happened?"

Technical Response: If you have successfully treated T790M models with Osimertinib and resistance has re-emerged, you are likely observing the C797S mutation .

  • Mechanism: The Cysteine at 797 is replaced by Serine.[5] Osimertinib requires this Cysteine to form the covalent bond.[4][8] Without it, the drug cannot bind permanently.

  • Strategy: This requires 4th-generation allosteric inhibitors (currently in clinical trials, e.g., BLU-945) or combination therapies.

References

  • Pao, W. et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain.[2][3] PLoS Medicine.

  • Yun, C.H. et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP.[1][2][3][4][9] PNAS.[9]

  • Cross, D.A. et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery.

  • Thress, K.S. et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M.[5] Nature Medicine.

Sources

Technical Support Center: Erlotinib HCl IC50 Variability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Topic: Erlotinib HCl (Tarceva) | Ticket Type: Assay Optimization

Introduction: Why is my IC50 moving?

Welcome to the Technical Support Center. Variability in Erlotinib HCl IC50 values is the single most common inquiry regarding EGFR tyrosine kinase inhibitors (TKIs).

As a Senior Application Scientist, I often see researchers treat IC50 as a static physical constant (like molecular weight). It is not. It is a context-dependent variable heavily influenced by genomic status, ATP concentration, and solubility limits.

This guide deconstructs the three primary sources of failure: Genetics (The Cell) , Chemistry (The Drug) , and Thermodynamics (The Assay) .

Module 1: Biological Variables (The Cell)

User Inquiry: "I am getting an IC50 >10 µM, but the literature says it should be 10 nM. Is my drug degraded?"

Root Cause Analysis: The most likely cause is Genomic Mismatch . Erlotinib is a Type I inhibitor that binds preferentially to the active conformation of the EGFR kinase domain.

  • Sensitive Lines: Harbor activating mutations (Exon 19 Del or L858R) that destabilize the inactive conformation, increasing Erlotinib binding affinity.

  • Resistant Lines: Wild-type (WT) EGFR or those with secondary mutations (T790M) steric hindrance.

Troubleshooting Data: Compare your cell line against this benchmark table. If you are using A549 and expecting nanomolar potency, your experimental design is flawed.

Cell LineEGFR StatusExpected IC50 RangeSensitivity
HCC827 Exon 19 Del (E746_A750)2 – 20 nM High
PC-9 Exon 19 Del (E746_A750)2 – 20 nM High
H3255 L858R Mutation5 – 50 nM High
H1975 L858R + T790M> 10 µM Resistant (Gatekeeper)
A549 Wild Type (KRAS mutant)> 10 µM Resistant

Technical Note: In A549 cells, the primary driver is KRAS, not EGFR. Erlotinib will not induce apoptosis in this line regardless of concentration, leading to a "cytostatic" plateau rather than a cytotoxic curve.

Module 2: Chemical Hygiene (The Drug)

User Inquiry: "My dose-response curve is flat or noisy at high concentrations."

Root Cause Analysis: Aqueous Precipitation. Erlotinib HCl is hydrophobic. While the HCl salt form improves solubility over the free base, it is still prone to "crashing out" in aqueous media (RPMI/DMEM) at concentrations >10-20 µM.

If you serial dilute in media, you are likely precipitating the drug before it reaches the cells.

The "Golden Standard" Dilution Workflow: You must maintain the drug in organic solvent (DMSO) for as long as possible.

ErlotinibDilution Powder Erlotinib HCl Powder Stock Master Stock (10-20 mM in 100% DMSO) Powder->Stock Dissolve Inter Intermediate Plate (1000x in 100% DMSO) Stock->Inter Serial Dilution (Keep in DMSO) Media Final Assay Well (1x Drug + 0.1% DMSO) Inter->Media 1:1000 Dilution into Media

Figure 1: Correct Dilution Workflow. Serial dilutions must occur in 100% DMSO (Intermediate Plate) to prevent precipitation. Direct dilution into media creates micro-precipitates that cause noisy data.

Module 3: Mechanism & ATP Competition

User Inquiry: "My biochemical (kinase) assay shows an IC50 of 2 nM, but my cell assay shows 50 nM. Why the shift?"

Root Cause Analysis: ATP Competition. Erlotinib binds to the ATP-binding pocket of EGFR.[1][2][3][4][5][6] It competes directly with intracellular ATP.

  • Biochemical Assays: Often run at low ATP (near

    
    ), favoring the inhibitor.
    
  • Cellular Assays: Intracellular ATP is high (~1-5 mM), shifting the curve to the right (higher IC50).

The Cheng-Prusoff Correction:



  • Where

    
     is the concentration of ATP.
    
  • As ATP (

    
    ) increases, the apparent IC50 increases.
    

Pathway Visualization: Understanding where Erlotinib hits is crucial for interpreting downstream markers (pERK/pAKT).

EGFRPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds Phos Autophosphorylation (pY residues) EGFR->Phos Activates Erlotinib Erlotinib HCl (ATP Competitor) Erlotinib->EGFR BLOCKS (||) ATP ATP ATP->EGFR Powers RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Phos->PI3K Prolif Cell Proliferation RAS->Prolif Survive Survival/Apoptosis Block PI3K->Survive

Figure 2: Mechanism of Action. Erlotinib competes with ATP for the kinase domain.[4] Successful inhibition blocks autophosphorylation, shutting down RAS/RAF (proliferation) and PI3K/AKT (survival).[4]

Standard Operating Procedure (SOP): Erlotinib Preparation

To minimize variability, follow this strict protocol.

1. Storage & Handling
  • Powder: Store at -20°C. Desiccate.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for stock solutions.

2. Stock Preparation (10 mM)
  • Weigh 10 mg of Erlotinib HCl (MW: 429.90 g/mol ).

  • Add 2.32 mL of anhydrous DMSO.

  • Vortex vigorously. Warm to 37°C if necessary to ensure complete dissolution.

  • Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

3. Assay Execution (96-well)
  • Seed Cells: 3,000 - 5,000 cells/well (optimize for log-phase growth at 72h).

  • Wait: Allow 24h for attachment.

  • Dilute Drug:

    • Prepare a 1000x concentration series in 100% DMSO (e.g., 10 mM, 1 mM, 0.1 mM...).

    • Dilute these stocks 1:1000 into warm media (Final DMSO = 0.1%).

  • Treat: Aspirate old media and add drug-containing media.

  • Incubate: 72 hours.

  • Readout: CTG (CellTiter-Glo) or MTT.

References
  • Paez, J. G., et al. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science. [Link]

  • Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. New England Journal of Medicine. [Link]

Sources

Identifying degradation products of Erlotinib hydrochloride via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Erlotinib Hydrochloride Stability & Impurity Profiling

Topic: Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Stability Landscape of Erlotinib

Welcome to the technical support center. As researchers, we know that Erlotinib hydrochloride (Tarceva®) is a quinazoline-derivative tyrosine kinase inhibitor used for non-small cell lung cancer (NSCLC). While chemically robust, its quinazoline core and ethynylphenyl side chain present specific vulnerabilities to oxidative and hydrolytic stress.

This guide moves beyond basic "recipes" to provide a mechanism-based approach to impurity profiling. We will focus on a Stability-Indicating Method (SIM) that is both robust for QC and compatible with LC-MS for structural elucidation.

Module 1: Method Setup & Optimization (The "Pre-Flight" Check)

Q: I see multiple published methods for Erlotinib. Which one should I choose for stability profiling and why?

A: For stability-indicating studies where degradation products (DPs) must be identified, I strongly recommend a volatile buffer system (Ammonium Formate/Acetate) over phosphate buffers.

Recommended Protocol (LC-MS Compatible):

  • Column: C18 End-capped (e.g., Kromasil C18 or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 4.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Gradient or Isocratic (depending on resolution requirements). A typical isocratic ratio is 50:50 or 60:40 (Buffer:ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 290 nm (primary) or 246 nm; MS for identification.

  • Column Temp: 30°C.

Why this works (The Causality):

  • pH Control: Erlotinib has a pKa of ~5.42 (weak base).[3] At pH 4.0, it is ionized. Working sufficiently away from the pKa ensures robust retention times and sharp peak shapes.

  • MS Compatibility: Ammonium formate is volatile. If you encounter an unknown peak during stress testing, you can transfer this method directly to an LC-MS system to determine the molecular weight without re-developing the chromatography.

  • Selectivity: The C18 stationary phase provides strong hydrophobic interaction to separate the non-polar parent drug from more polar hydrolytic degradants.

Q: My Erlotinib peak is tailing (Symmetry > 1.5). How do I fix this?

A: Tailing in quinazoline compounds is often due to the interaction of the protonated nitrogen with residual silanols on the silica backbone.

  • Step 1: Ensure you are using a "Type B" high-purity, fully end-capped column.

  • Step 2: Verify your pH.[4] If the pH drifts higher (closer to pKa), secondary interactions increase.

  • Step 3: Increase ionic strength. Bump the Ammonium Formate concentration from 10 mM to 20 mM to suppress silanol activity.

Module 2: Forced Degradation Protocols (The "Stress Test")

Q: How do I execute a forced degradation study that yields meaningful data without destroying the column?

A: You must balance "forcing" degradation with maintaining realistic chemistry. Avoid "over-cooking" the sample, which creates secondary degradation products that never occur in real time.

Target: Achieve 5–20% degradation.

Standardized Stress Protocol
Stress TypeConditionDurationExpected MechanismNeutralization Required?
Acidic 0.1 N HCl at 60°C4–24 HrsHydrolysis of ether linkages; Cleavage of ethynylphenyl groupYes (with 0.1 N NaOH)
Basic 0.1 N NaOH at 60°C2–8 HrsAmide hydrolysis; Ring opening (severe stress)Yes (with 0.1 N HCl)
Oxidative 3% H₂O₂ at RT2–6 HrsN-oxidation (Quinazoline nitrogen); Alkyne oxidationNo (Quench with dilution)
Thermal 60°C - 80°C (Dry)2–7 DaysDecarboxylation (rare); General instabilityNo
Photolytic UV Light (1.2M lux hrs)1–5 DaysRadical formation; N-oxide formationNo

Visualization: Forced Degradation Workflow

ForcedDegradation cluster_Stress Stress Conditions Sample Erlotinib API/Tablet Prep Dissolve in Diluent (MeOH/Buffer) Sample->Prep Acid Acid: 0.1N HCl 60°C Prep->Acid Base Base: 0.1N NaOH 60°C Prep->Base Ox Oxidation: 3% H2O2 RT Prep->Ox Neutral Neutralization (pH 4-7) Acid->Neutral Base->Neutral Dilute Dilute to Mobile Phase Initial Conc. Ox->Dilute Neutral->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC

Caption: Workflow for preparing and analyzing forced degradation samples to ensure mass balance and column safety.

Module 3: Troubleshooting Degradation Profiles

Q: I see a new peak eluting before Erlotinib in the oxidative sample. What is it?

A: This is likely the N-oxide impurity .

  • Logic: Oxidation adds an oxygen atom to the quinazoline nitrogen. This increases the polarity of the molecule, causing it to elute earlier (lower Retention Time, RT) on a Reversed-Phase C18 column.

  • Verification: In LC-MS, look for a mass shift of +16 Da (M+16).

Q: My acid hydrolysis sample shows a peak with significantly lower retention. Is this the desmethyl impurity?

A: It is possible, but acid hydrolysis often cleaves the ethynylphenyl side chain entirely.

  • Scenario A (Metabolite/Process Impurity): O-desmethyl Erlotinib (OSI-420).[5] This is more polar than Erlotinib due to the exposed hydroxyl group.

  • Scenario B (Deep Acid Degradation): Cleavage of the amine linkage leads to 6,7-bis(2-methoxyethoxy)quinazolin-4-amine . This fragment is much smaller and more polar.

  • Self-Validation: Check the UV spectrum. If the ethynylphenyl group is lost, the conjugation changes, and the UV max will shift significantly compared to the parent peak.

Q: I have "Ghost Peaks" in my gradient run. Are these degradation products?

A: Not necessarily. If peaks appear at the same retention time in your blank (diluent) injection, they are system artifacts or solvent impurities, not drug degradation.

  • Action: Always inject a "stressed blank" (e.g., HCl + NaOH + Diluent) to subtract background noise from your degradation profile.

Module 4: Characterization of Impurities

Q: Can you map the likely degradation pathway so I can assign my peaks?

A: Yes. Below is the mechanistic pathway for Erlotinib degradation. Use this to correlate your RT shifts with likely structures.

Visualization: Erlotinib Degradation Pathway

DegradationPathway Erlotinib Erlotinib HCl (Parent Drug) MW: 393.4 NOxide Erlotinib N-Oxide (Oxidative Impurity) MW: 409.4 (+16 Da) Elutes: Earlier Erlotinib->NOxide Oxidation (H2O2/Light) Desmethyl O-Desmethyl Erlotinib (OSI-420) MW: 379.4 (-14 Da) Elutes: Earlier Erlotinib->Desmethyl Metabolism/Hydrolysis Cleavage Quinazolin-4-amine deriv. (Acid Hydrolysis) Loss of Ethynylphenyl MW: ~293 Elutes: Much Earlier Erlotinib->Cleavage Strong Acid Hydrolysis Acetylene Desethynyl Erlotinib (Process Impurity) MW: 367.4 Elutes: Close to Parent Erlotinib->Acetylene Process/Synthesis

Caption: Mechanistic pathway showing mass shifts and elution order for primary Erlotinib degradants.

References

  • Mahajan, A. A., & Miniyar, P. B. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.[6] Journal of Chromatographic Science.

  • Narenderan, S. T., et al. (2017). Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. International Journal of ChemTech Research.

  • BenchChem Technical Support. Robustness Testing of the Analytical Method for Erlotinib Impurities.

  • Rana, S., et al. (2010). Validated Stability-Indicating Chromatographic Method for the Assay of Erlotinib Active Pharmaceutical Ingredient. Analytical Letters.

Sources

Validation & Comparative

Technical Comparison Guide: Erlotinib Hydrochloride vs. Gefitinib In Vitro Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Functionally Equivalent Potency, Distinct Physicochemical Demands.

In the context of in vitro experimentation, Erlotinib hydrochloride and Gefitinib exhibit highly concordant potency profiles against EGFR-mutant non-small cell lung cancer (NSCLC) cell lines.[1] Both are first-generation, reversible, ATP-competitive inhibitors that display nanomolar efficacy against sensitizing mutations (Exon 19 Del, L858R) while failing to inhibit the T790M resistance mutation at physiological concentrations.

The primary differentiator for the researcher is solubility and formulation . Erlotinib’s increased hydrophobicity compared to Gefitinib’s morpholine-containing structure necessitates rigorous attention to DMSO solvent concentrations to prevent micro-precipitation in aqueous cell culture media, which can artificially skew IC50 data.

Mechanistic Profiling & Structural Logic

Mode of Action

Both compounds function as Type I Kinase Inhibitors . They bind to the active conformation (DFG-in) of the EGFR kinase domain, competing directly with Adenosine Triphosphate (ATP) for the nucleotide-binding pocket. By occupying this pocket, they prevent the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173) on the intracellular C-terminal tail, thereby severing the downstream signal transduction to the RAS/MAPK and PI3K/AKT pathways.

Structural Nuances[2][3][4]
  • Gefitinib (Iressa): Contains a morpholine side chain. This group is protonatable, generally conferring slightly better aqueous solubility profiles under acidic conditions compared to Erlotinib.

  • Erlotinib (Tarceva): Features two 2-methoxyethoxy chains and a 3-ethynylphenyl group.[2] The acetylene moiety contributes to a more rigid, planar structure that fits tightly into the hydrophobic pocket but increases the compound's lipophilicity (LogP ~3.2 vs. Gefitinib ~3.2, though Erlotinib is often observed to be less soluble in neutral buffers).

Quantitative Potency Analysis

The following data aggregates validated IC50 values across standard NSCLC cell lines. Note the "Resistance Gap" where potency drops by orders of magnitude in T790M lines.

Comparative IC50 Table (72h Viability Assay)
Cell LineMutation StatusErlotinib IC50Gefitinib IC50Interpretation
PC-9 Exon 19 Del (Sensitizing)~20 - 40 nM ~20 - 40 nM Highly Potent. Both drugs are equipotent.
HCC827 Exon 19 Del (Sensitizing)~10 - 20 nM ~10 - 20 nM Highly Potent. Ideal positive control lines.
H3255 L858R (Sensitizing)~10 - 30 nM ~10 - 30 nM Highly Potent. High concordance.
A549 Wild Type (WT)> 10,000 nM > 10,000 nM Resistant. High doses (>10µM) required for off-target cytotoxicity.
H1975 L858R / T790M (Resistant)> 10,000 nM > 10,000 nM Resistant. The T790M gatekeeper mutation blocks binding.

Note: "Concordance" is statistically significant (p < 0.0001) across large cell panels. Variations in reported IC50s often stem from assay conditions (e.g., FBS concentration) rather than intrinsic drug differences.

Experimental Protocols (Self-Validating Systems)

A. Critical Pre-Step: Solubility Management

The Causality: Erlotinib HCl is prone to crashing out of solution when diluted from 100% DMSO into aqueous media if the concentration is too high or mixing is too rapid. Micro-precipitates act as "drug reservoirs," leading to inconsistent dosing.

  • Stock Prep: Dissolve both drugs in 100% DMSO to 10 mM or 20 mM.

  • Storage: Aliquot to avoid freeze-thaw cycles (hygroscopic DMSO absorbs water, reducing drug solubility).

  • Working Solution: Do NOT add 100% DMSO stock directly to the cell well. Prepare a 1000x intermediate dilution in medium (or PBS) first, vortex immediately, and then apply to cells. Ensure final DMSO < 0.1%.

B. High-Throughput Cytotoxicity Workflow (MTT/CCK-8)

This protocol uses a "sandwich" control method to validate cell health independent of the drug.

  • Seeding: Plate cells (e.g., PC-9 at 3,000 cells/well) in 96-well plates.

    • Validation: Include "Media Only" (Blank) and "Cells + DMSO Only" (Vehicle Control) columns.

  • Attachment: Incubate for 24 hours to ensure log-phase growth before treatment.

  • Treatment: Add drugs in a 9-point serial dilution (e.g., 10 µM down to 0.1 nM).

    • Tip: Run Erlotinib and Gefitinib on the same plate to eliminate inter-assay variability.

  • Incubation: 72 hours. (EGFR inhibitors are cytostatic; shorter times may underestimate potency).

  • Readout: Add MTT or CCK-8 reagent. Read Absorbance (OD).

  • Calculation: Normalize to Vehicle Control (100% viability). Fit curve using non-linear regression (log(inhibitor) vs. response).

C. Mechanistic Validation: Western Blotting

To prove on-target efficacy, you must assay specific phosphorylation sites.

  • Primary Target: p-EGFR (Tyr1068) .

    • Why: This site recruits GRB2, directly initiating the RAS/MAPK proliferation cascade. It provides the cleanest correlation with cell viability data.

  • Secondary Target: p-EGFR (Tyr1173) (Shc docking).

  • Degradation Marker: p-EGFR (Tyr1045) (c-Cbl docking).

  • Loading Control: Total EGFR and Beta-Actin/GAPDH.

Expected Result: In PC-9 cells, 100 nM of either drug should completely abolish p-EGFR (Tyr1068) signal within 1-6 hours, while Total EGFR remains constant.

Visualization of Signaling & Workflow

Figure 1: EGFR Signaling Pathway & Inhibition Logic

This diagram illustrates the precise intervention point of Erlotinib/Gefitinib (ATP Competition) and the downstream cascades they silence.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Tyrosine Kinase) pEGFR p-EGFR (Y1068/Y1173) EGFR->pEGFR Autophosphorylation ATP ATP ATP->EGFR Activates Inhibitor Erlotinib / Gefitinib (ATP Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Binding GRB2 GRB2 / SOS pEGFR->GRB2 Recruits PI3K PI3K pEGFR->PI3K Activates RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation / Survival) ERK->Proliferation Translocation AKT AKT PI3K->AKT AKT->Proliferation Survival Signal

Caption: Mechanism of Action: Erlotinib/Gefitinib compete with ATP at the EGFR kinase domain, blocking Y1068 phosphorylation and downstream RAS/PI3K cascades.

Figure 2: Standardized IC50 Determination Workflow

A self-validating experimental loop to ensure reproducible potency data.

IC50_Workflow cluster_treatment Drug Treatment Start Cell Seeding (3000 cells/well) Attach 24h Attachment (Log Phase Entry) Start->Attach Dilution Serial Dilution (10µM -> 0.1nM) Attach->Dilution Stock DMSO Stock (10-20 mM) Stock->Dilution Apply Apply to Cells (Final DMSO < 0.1%) Dilution->Apply Incubate 72h Incubation (37°C, 5% CO2) Apply->Incubate Readout Add MTT/CCK-8 Measure OD @ 450nm Incubate->Readout Analyze Calculate IC50 (Non-linear Regression) Readout->Analyze

Caption: 72-hour Cytotoxicity Workflow. Critical control points include log-phase seeding and strict DMSO limits (<0.1%) to prevent precipitation.

References

  • Concordance between IC50 values for gefitinib vs erlotinib. PLoS One. (2009). Demonstrates statistical concordance of potency across 45 cell lines.

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochem J. (2012). Establishes binding modes and affinity similarities.

  • Application Notes and Protocols for In Vitro Evaluation of EGFR Inhibitors. BenchChem. General protocol guidance for kinase assays.

  • Phospho-EGF Receptor (Tyr1068) Antibody Validation. Cell Signaling Technology. Mechanistic basis for using Y1068 as the primary biomarker.

Sources

Comparative Efficacy Guide: Canertinib (CAS 159646-83-0) vs. Afatinib in NSCLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Canertinib (CAS 159646-83-0, formerly CI-1033) and Afatinib (BIBW 2992).[1] Both compounds represent a pivotal shift in kinase inhibitor design—moving from reversible (ATP-competitive) to irreversible (covalent) binding.

While Canertinib established the proof-of-concept for pan-ErbB inhibition, it failed to achieve regulatory approval due to a narrow therapeutic index. Afatinib, an optimized 4-anilinoquinazoline, succeeded by balancing potency with a more manageable pharmacokinetic profile. This guide analyzes their mechanistic similarities, divergent clinical fates, and provides protocols for benchmarking their efficacy in EGFR-mutant Non-Small Cell Lung Cancer (NSCLC).

Chemical & Mechanistic Foundation

Both compounds function as irreversible pan-ErbB inhibitors .[1][2] Unlike first-generation inhibitors (e.g., Gefitinib) that bind reversibly, these molecules contain an electrophilic Michael acceptor group (acrylamide) that forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket.

Structural Homology
  • Core Scaffold: Both utilize a 4-anilinoquinazoline core.[1]

  • Warhead: Both feature an acrylamide group responsible for the alkylation of the cysteine thiol.

  • Target Residues:

    • EGFR (ErbB1): Cys797[3][4][5][6]

    • HER2 (ErbB2): Cys805 (often cited as Cys773 in older literature)

    • ErbB4: Cys803

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the pan-ErbB signaling cascade and the intervention points for both inhibitors.

ErbB_Signaling cluster_membrane Cell Membrane EGFR EGFR (ErbB1) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 (ErbB2) HER2->RAS HER4 ErbB4 HER4->PI3K Inhibitors Canertinib / Afatinib (Covalent Binding) Inhibitors->EGFR Alkylates Cys797 Inhibitors->HER2 Alkylates Cys805 Inhibitors->HER4 Alkylates Cys803 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Figure 1: Irreversible inhibition of the ErbB family signaling cascade by Canertinib and Afatinib.

Comparative Efficacy Data

Biochemical Potency (Cell-Free Kinase Assays)

Both compounds exhibit nanomolar to sub-nanomolar potency. However, Afatinib generally demonstrates tighter binding kinetics and superior selectivity against wild-type (WT) EGFR compared to Canertinib, contributing to its improved clinical profile.

TargetCanertinib (IC50)Afatinib (IC50)Note
EGFR (WT) 1.5 nM0.5 nMAfatinib is ~3x more potent against WT EGFR [1, 4].
HER2 9.0 nM14.0 nMComparable potency against HER2.
EGFR (L858R) < 1.0 nM0.4 nMBoth are highly effective against sensitizing mutations.
EGFR (T790M) ~10-15 nM~10 nMBoth show activity in vitro but failed to overcome T790M clinically at tolerable doses [3].
Cellular Cytotoxicity (NSCLC Lines)

In cellular models, the efficacy gap widens slightly due to cellular permeability and stability.

Cell LineMutation StatusCanertinib (IC50)Afatinib (IC50)
A431 EGFR WT (Amplified)0.8 nM0.5 nM
H1975 L858R / T790M200 nM90 - 150 nM
PC-9 Exon 19 Del< 1.0 nM< 1.0 nM

Analysis: While Canertinib is a potent inhibitor, Afatinib (BIBW 2992) was engineered to optimize the Michael acceptor reactivity, reducing non-specific binding and improving the duration of target suppression [2].

The Clinical Divergence: Why Afatinib Succeeded

Despite similar mechanisms, Afatinib is an FDA-approved therapy, while Canertinib was discontinued. Understanding this is crucial for drug development professionals.

  • Bioavailability & Half-Life: Canertinib suffered from poor oral bioavailability and rapid clearance in early trials, requiring high daily doses to maintain target inhibition.

  • Toxicity Profile: Both drugs cause EGFR-WT related toxicities (diarrhea, rash). However, Canertinib's toxicity was dose-limiting before sustained therapeutic levels could be achieved in T790M-positive patients. Afatinib achieved a slightly better therapeutic window, allowing it to be dosed effectively for EGFR-mutation positive patients [5].

  • Metabolism: Afatinib has minimal hepatic metabolism (mostly excreted unchanged), reducing drug-drug interactions compared to Canertinib.

Experimental Protocols

To validate the comparative efficacy of these compounds in your lab, use the following self-validating protocols.

Protocol A: The "Washout" Assay (Proof of Irreversibility)

Objective: To demonstrate that CAS 159646-83-0 and Afatinib bind covalently, unlike reversible inhibitors (e.g., Gefitinib).

Workflow Visualization:

Washout_Assay Step1 Seed Cells (H1975 or PC-9) Step2 Treat with Inhibitor (1 hour pulse) Step1->Step2 Branch Washout? Step2->Branch ArmA No Washout (Continuous Exposure) Branch->ArmA Control ArmB Washout (Remove Drug, Add Media) Branch->ArmB Test Readout Measure pEGFR (Western Blot @ 24h) ArmA->Readout ArmB->Readout

Figure 2: Washout assay workflow to distinguish covalent vs. reversible binding kinetics.

Step-by-Step Methodology:

  • Seeding: Plate PC-9 cells (Exon 19 Del) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with

    
     of Canertinib, Afatinib, or Gefitinib (reversible control) for 1 hour .
    
  • Washout (Critical Step):

    • Group A (Continuous): Do not wash. Leave drug in media.

    • Group B (Washout): Aspirate media. Wash

      
       with warm PBS. Replace with drug-free complete media.
      
  • Incubation: Incubate both groups for 24 hours to allow receptor turnover or dissociation.

  • Lysis & Blotting: Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Validation: Perform Western Blot for p-EGFR (Y1068) .

    • Expected Result: Afatinib and Canertinib treated cells should show sustained suppression of p-EGFR in the Washout group (due to covalent bond). Gefitinib treated cells will show recovery of p-EGFR signal (due to dissociation).

Protocol B: Comparative IC50 Viability Assay

Objective: Quantify potency differences.

  • Preparation: Dissolve CAS 159646-83-0 and Afatinib in DMSO to 10 mM stock.

  • Dosing: Prepare 9-point serial dilutions (10

    
    M to 0.1 nM).
    
  • Assay: Use CellTiter-Glo (ATP quantification) after 72-hour incubation.

  • Calculation: Fit data to a non-linear regression model (log(inhibitor) vs. response).

    • Quality Control: Ensure DMSO control wells < 0.1% final concentration. Z-factor should be > 0.5.

References

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors.[2][4][7][8][9][10] 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry, 43(7), 1380–1397. Link

  • Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker.[1][11] Journal of Pharmacology and Experimental Therapeutics, 343(2), 342–350. Link

  • Li, D., et al. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models.[11] Oncogene, 27(34), 4702–4711. Link

  • Allen, L. F., et al. (2002). Potential benefits of the irreversible pan-erbB inhibitor, CI-1033, in the treatment of breast cancer. Seminars in Oncology, 29(3 Suppl 11), 11–21. Link

  • Sequist, L. V., et al. (2013). Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. Journal of Clinical Oncology, 31(27), 3327–3334. Link

Sources

Comparison Guide: Validating the Kinase Selectivity of Erlotinib HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Erlotinib HCl's kinase selectivity profile against other prominent kinase inhibitors. We will delve into the experimental methodologies used to validate these profiles, explaining not just the "how" but the critical "why" behind each step. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the specificity of kinase inhibitors in a preclinical setting.

The Imperative of Kinase Selectivity

In the realm of targeted cancer therapy, protein kinases are a primary focus due to their central role in signal transduction pathways that govern cell growth, proliferation, and survival.[1] Erlotinib HCl is a first-generation, reversible tyrosine kinase inhibitor (TKI) that specifically targets the Epidermal Growth Factor Receptor (EGFR).[2][3] It competes with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby inhibiting EGFR autophosphorylation and blocking downstream signaling.[2]

However, the human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] This homology presents a significant challenge: achieving inhibitor selectivity.[1][5] A highly selective inhibitor, in theory, offers a "cleaner" pharmacological profile with minimized off-target effects and associated toxicities. Conversely, a less selective or "multi-targeted" inhibitor may offer broader efficacy by hitting multiple oncogenic pathways, but often at the cost of a more complex side-effect profile.[5][6] Therefore, rigorously validating an inhibitor's selectivity is not merely an academic exercise; it is a cornerstone of preclinical development that informs efficacy, safety, and the potential for combination therapies.

Comparative Selectivity Profile of Erlotinib

Erlotinib's primary target is EGFR, with higher affinity for activating mutant forms (e.g., Exon 19 deletions, L858R) commonly found in non-small cell lung cancer (NSCLC) compared to the wild-type receptor.[2][7] However, like many small molecule inhibitors, its selectivity is not absolute. Profiling studies have revealed that Erlotinib can engage other kinases, which may contribute to both its therapeutic action and its adverse effect profile.[6][8][9]

For instance, studies have shown that Erlotinib can inhibit JAK2, a non-receptor tyrosine kinase, potentially explaining some of its off-target effects in hematological malignancies.[2][8] Another identified off-target, Serine/Threonine Kinase 10 (STK10), has been implicated in the severe skin rashes often associated with Erlotinib treatment through the enhancement of lymphocytic activity.[9]

To contextualize its selectivity, we compare Erlotinib with other EGFR-targeting TKIs from different generations and classes.

Inhibitor Class / Generation Primary Target(s) Selectivity Profile Highlights & Key Off-Targets IC₅₀ (Wild-Type EGFR)
Erlotinib Reversible / 1st GenEGFRPrimarily targets EGFR. Known off-targets include JAK2, STK10, and others, classifying it as a multi-kinase inhibitor in some contexts.[6][10]~2 nM (cell-free)[11][12]
Gefitinib Reversible / 1st GenEGFRConsidered more selective for EGFR than Erlotinib. A chemical proteomics study showed it binds to only three kinases with high affinity in PDAC cells, compared to eleven for Erlotinib.[6]~37-80 nM (cell-free)
Lapatinib Reversible / 1st GenEGFR, HER2A dual inhibitor, intentionally designed to target both EGFR and HER2.[3] Its IC₅₀ against HER2-overexpressing cells is significantly lower than that of Erlotinib or Gefitinib.[13]~10.8 nM (cell-free)
Osimertinib Irreversible / 3rd GenMutant EGFR (incl. T790M)Highly selective for sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR. This improved selectivity profile leads to a better therapeutic window and reduced toxicity compared to 1st-gen TKIs.[14][15]~490 nM (cell-free)

Note: IC₅₀ values are compiled from various sources and can differ based on assay conditions (e.g., ATP concentration, specific enzyme preparation). This table is for comparative purposes.

Experimental Validation of Kinase Selectivity

A multi-faceted approach combining in vitro biochemical assays and cell-based validation is essential for a comprehensive understanding of an inhibitor's selectivity.[1][16]

In Vitro Profiling: Large-Scale Kinase Panels

The most direct way to assess selectivity is to screen the inhibitor against a large panel of purified kinases. This provides a broad, unbiased view of the compound's kinome-wide interactions.

Causality Behind Experimental Choice: Large-scale panels are crucial in early-stage development to identify both intended targets and unanticipated off-targets.[4] This initial screen helps prioritize compounds and can predict potential toxicities long before clinical trials. Platforms like KINOMEscan® are industry standards for this purpose.[17][18][19]

G cluster_2 Phase 3: Final Assessment Conclusion Integrated Selectivity Profile: Biochemical vs. Cellular Potency Data_Analysis Data_Analysis Data_Analysis->Conclusion Identifies Potential Targets Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Lysis Lysis Treatment->Lysis WB WB Lysis->WB Cellular_Analysis Cellular_Analysis WB->Cellular_Analysis Cellular_Analysis->Conclusion Confirms Cellular Activity & Specificity

Sources

A Researcher's Guide to the Synergistic Anti-Cancer Effects of Erlotinib Hydrochloride and Metformin

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical comparison of the combined therapeutic potential of Erlotinib hydrochloride and Metformin. Moving beyond a simple overview, we will dissect the mechanistic rationale for this drug combination, present the compelling preclinical data from both in vitro and in vivo models, and provide detailed experimental protocols for researchers seeking to validate these findings. Our focus is on the causality behind the synergy, offering insights for professionals in oncology research and drug development.

Introduction: The Convergence of Targeted Therapy and Metabolic Modulation

The landscape of cancer therapy is increasingly defined by precision and combination strategies. Erlotinib hydrochloride (marketed as Tarceva®) is a well-established targeted therapeutic agent, while Metformin, a widely used anti-diabetic drug, has garnered significant attention for its anti-neoplastic properties.

  • Erlotinib Hydrochloride: A potent, reversible tyrosine kinase inhibitor (TKI) that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2] By blocking the ATP-binding site of the receptor's intracellular domain, Erlotinib prevents the auto-phosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades that drive cell proliferation and survival.[3][4] It is a cornerstone treatment for non-small cell lung cancers (NSCLC) harboring activating EGFR mutations.[2]

  • Metformin: This biguanide drug is the first-line treatment for type 2 diabetes.[5] Its anti-cancer effects are primarily attributed to its ability to inhibit Complex I of the mitochondrial respiratory chain.[5][6] This action leads to a decrease in cellular ATP levels, subsequently activating the 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[7][8][9] Activated AMPK initiates a cascade that inhibits cell growth and proliferation, primarily through the suppression of the mammalian target of rapamycin (mTOR) pathway.[6][10]

The combination of these two agents is predicated on the hypothesis that dual targeting of a primary oncogenic driver (EGFR) and a central metabolic regulator (AMPK/mTOR) can produce a synergistic anti-tumor effect, overcoming intrinsic and acquired resistance to single-agent therapies.

Mechanistic Rationale for Synergy: A Two-Pronged Attack

The synergistic interaction between Erlotinib and Metformin is not merely additive; it stems from the intricate crosstalk between the signaling pathways they modulate.

Erlotinib's Primary Pathway: Erlotinib directly inhibits EGFR, a receptor tyrosine kinase that, upon activation, triggers two major downstream pathways crucial for cancer cell growth and survival:

  • The PI3K/AKT/mTOR Pathway: Promotes cell growth, proliferation, and survival.

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.

.dot graph EGFR_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erlotinib [label="Erlotinib", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR; Erlotinib -> EGFR [arrowhead=tee, color="#EA4335", style=bold]; EGFR -> PI3K; EGFR -> RAS; PI3K -> AKT; AKT -> mTORC1; RAS -> ERK; mTORC1 -> Proliferation; ERK -> Proliferation;

// Invisible nodes for layout {rank=same; Erlotinib; EGF;} } .dot Caption: Erlotinib inhibits EGFR, blocking downstream PI3K/AKT and RAS/ERK pathways.

Metformin's Primary Pathway: Metformin's inhibition of mitochondrial function increases the cellular AMP:ATP ratio, activating AMPK. AMPK, in turn, exerts its anti-proliferative effects primarily by inhibiting the mTORC1 complex, a central regulator of protein synthesis and cell growth.[6][7]

.dot graph Metformin_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Metformin [label="Metformin", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nComplex I", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth [label="Inhibition of\nCell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Metformin -> Mito [arrowhead=tee, color="#EA4335", style=bold]; Mito -> AMPK [label=" ↑ AMP/ATP", fontsize=8, arrowhead=normal, style=dashed]; AMPK -> mTORC1 [arrowhead=tee, color="#4285F4", style=bold]; mTORC1 -> Growth [arrowhead=tee, style=dashed]; } .dot Caption: Metformin activates AMPK, which in turn inhibits the mTORC1 growth pathway.

The Synergistic Crosstalk: The combination of Erlotinib and Metformin creates a powerful dual blockade on the PI3K/AKT/mTORC1 axis. Erlotinib reduces the upstream signaling from EGFR to PI3K/AKT, while Metformin activates AMPK, which directly and indirectly inhibits mTORC1 downstream of AKT.[11][12] This leads to a more profound and sustained inhibition of mTORC1 signaling than can be achieved with either agent alone.[11][13]

Several key findings support this synergistic mechanism:

  • Enhanced Signaling Inhibition: Studies have demonstrated that the combination leads to a greater reduction in the phosphorylation of key downstream effectors like AKT, S6 ribosomal protein, and 4EBP1 compared to either drug alone.[11][12]

  • Overcoming Resistance: Metformin can sensitize lung cancer cells with wild-type EGFR to Erlotinib.[14] It has also been shown to help overcome acquired resistance to EGFR TKIs by inhibiting pathways like IL-6/STAT3 signaling that can act as escape routes.[15]

  • Role of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K/AKT pathway. Preclinical studies have shown that cancer cells with a loss of PTEN function are particularly sensitized to the Erlotinib and Metformin combination, suggesting PTEN status could be a predictive biomarker for this therapy.[11][12]

Synergy_Diagram

Preclinical Evidence: A Summary of Key Findings

The theoretical synergy between Erlotinib and Metformin is strongly supported by a robust body of preclinical data across various cancer types, most notably in breast and lung cancer models.

In Vitro Data

Laboratory studies using cancer cell lines consistently show that the combination is more effective at inhibiting cell growth and inducing cell death than either drug used alone.

Table 1: Synergistic Inhibition of Cancer Cell Proliferation

Cell Line Cancer Type Erlotinib (μM) Metformin (mM) Observed Effect Citation
MDA-MB-468 Basal-like Breast 4 1 Synergistic reduction in proliferation over 6 days [11]
A549 Lung (EGFR WT) 5-20 5 Metformin sensitized cells to Erlotinib-induced toxicity [14]
H332M Lung (EGFR WT) 5-20 5 Enhanced inhibition of proliferation with combination [14]

| PC-9GR | Lung (TKI-Resistant) | - | 5 | Metformin restored sensitivity to EGFR-TKIs |[15] |

Table 2: Enhanced Induction of Apoptosis

Cell Line Cancer Type Treatment % Apoptotic Cells (Annexin-V) Citation
MDA-MB-468 Basal-like Breast Control ~5% [11]
Erlotinib (4 μM) ~10% [11]
Metformin (1 mM) ~15% [11]

| | | Combination | ~40% |[11] |

In Vivo Data

The enhanced efficacy observed in vitro translates to animal models, where the combination treatment leads to significant tumor growth inhibition and regression.

Table 3: Tumor Growth Inhibition in a Breast Cancer Xenograft Model

Treatment Group Dosing Mean Final Tumor Weight (mg) % Tumor Growth Inhibition (vs. Control) Citation
Vehicle Control - ~1200 - [11]
Erlotinib 50 mg/kg/day ~800 ~33% [11]
Metformin 250 mg/kg/day ~750 ~37.5% [11]
Combination Erlotinib + Metformin ~250 ~79% [11]

(Data derived from studies on MDA-MB-468 xenografts in mice treated for 21 days.[11][16])

These in vivo studies also confirmed the molecular mechanism, showing that tumors from the combination therapy group had significantly reduced phosphorylation of EGFR and AKT, alongside evidence of increased apoptosis (cleaved caspase-3 staining).[11][16]

Experimental Protocols for Assessing Synergy

For researchers aiming to investigate this combination, rigorous and well-controlled experiments are paramount. Below are foundational protocols for quantifying the synergistic effects of Erlotinib and Metformin.

.dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

} .dot Caption: A generalized workflow for in vitro assessment of drug synergy.

Protocol 1: Cell Viability and Synergy Calculation

Objective: To quantify the inhibitory effect of single and combined drugs on cell proliferation and to calculate a synergy score.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 or MDA-MB-468) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Erlotinib hydrochloride (in DMSO) and Metformin (in sterile water or PBS). Create a dose-response matrix. For example, 7 concentrations of Erlotinib vs. 7 concentrations of Metformin, including zero-drug controls.

  • Treatment: Treat the cells with the drug matrix (single agents and combinations) for 48-72 hours.

  • Viability Assessment: Use a suitable viability reagent like MTT or CellTiter-Glo®. Read the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis & Synergy Scoring:

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Calculate the percentage of inhibition for each concentration and combination.

    • Causality: To determine if the interaction is synergistic, an expected effect must be calculated based on the single-agent responses. The Bliss Independence model is a common choice.[17][18]

    • Bliss Independence Formula: E_exp = E_A + E_B - (E_A * E_B), where E_exp is the expected fractional inhibition, and E_A and E_B are the fractional inhibitions of Drug A and Drug B alone.

    • Synergy Score: The synergy score is the difference between the observed inhibition (E_obs) and the expected inhibition (E_exp). A positive score indicates synergy.

Protocol 2: Western Blot for Phospho-Protein Analysis

Objective: To validate the mechanism of action by assessing the phosphorylation status of key proteins in the EGFR and AMPK signaling pathways.

Causality: This protocol directly tests the hypothesis that the drug combination enhances the blockade of downstream signaling. We specifically probe for phosphorylated (active) forms of proteins like AKT and S6 to measure the pathway's activity. A decrease in phosphorylation indicates successful target inhibition.

Methodology:

  • Cell Treatment & Lysis: Plate cells in 6-well plates, grow to 70-80% confluency, and treat with vehicle, Erlotinib, Metformin, or the combination for a defined period (e.g., 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Phospho-AMPKα (Thr172)

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.

Clinical Translation and Future Outlook

While the preclinical evidence is compelling, translation to the clinic has been met with mixed results, underscoring the complexity of human cancer biology.

  • Phase I Trials: A phase I study combining Erlotinib and Metformin in patients with metastatic triple-negative breast cancer (mTNBC) found the combination to be well-tolerated.[19][20] However, it did not demonstrate significant efficacy in this heavily pretreated population, with stable disease being the best response observed.[19][21]

  • Challenges and Opportunities: The lack of dramatic clinical response highlights several challenges. The doses of Metformin used in preclinical in vitro studies are often higher than what is safely achievable in patients.[15] Furthermore, patient selection is critical. The preclinical data strongly suggest that tumors with specific molecular profiles, such as PTEN loss, may be most likely to benefit.[11] Future clinical trials, such as the METAL trial for NSCLC, should focus on biomarker-driven patient stratification to identify the populations where this synergistic combination can be most effective.[22]

References

  • Lau, Y. K., Du, X., Rayannavar, V., Hopkins, B., Shaw, J., Bessler, E., Thomas, T., Pires, M. M., Keniry, M., Parsons, R. E., Cremers, S., Szabolcs, M., & Maurer, M. A. (2014). Metformin and erlotinib synergize to inhibit basal breast cancer. Oncotarget, 5(21), 10503–10517. [Link]

  • Yue, W., Wang, T., Zachariah, E., Lin, Y., & Yang, C. S. (2017). Metformin sensitizes lung cancer cells to treatment by the tyrosine kinase inhibitor erlotinib. Oncotarget, 8(65), 109068–109080. [Link]

  • He, L., & Wondisford, F. E. (2015). Metformin, an Old Drug, Brings a New Era to Cancer Therapy. Discovery medicine, 19(102), 29–36. [Link]

  • Zi, F., Zi, H., Li, Y., He, J., Shi, J., & Cai, Z. (2018). Action Mechanism of Metformin and Its Application in Hematological Malignancy Treatments: A Review. Cancers, 10(12), 481. [Link]

  • Lau, Y. K., Du, X., Rayannavar, V., Hopkins, B., Shaw, J., Bessler, E., Thomas, T., Pires, M. M., Keniry, M., Parsons, R. E., Cremers, S., Szabolcs, M., & Maurer, M. A. (2014). Metformin and erlotinib synergize to inhibit basal breast cancer. PubMed, 5(21), 10503-17. [Link]

  • Cuyàs, E., Corominas-Faja, B., Joven, J., & Menendez, J. A. (2014). Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment. Frontiers in Physiology, 5, 339. [Link]

  • Canadian Insulin. (2024). Metformin and Cancer Guide: Mechanisms, Evidence, and Safety. Canadian Insulin. [Link]

  • Viollet, B., Guigas, B., Sanz Garcia, N., Leclerc, J., Foretz, M., & Andreelli, F. (2012). Metformin in Cancer Therapy: A New Perspective for an Old Antidiabetic Drug?. Journal of Clinical Investigation, 122(8), 2533-2545. [Link]

  • Wikipedia. (n.d.). Erlotinib. Wikipedia. [Link]

  • Patsnap. (2024). What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse. [Link]

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  • Massive Bio. (2025). Erlotinib Hydrochloride. Massive Bio. [Link]

  • Rochon, M., St-Germain, M., & Côté, J. F. (2020). Phase 1 Study of Erlotinib and Metformin in Metastatic Triple-Negative Breast Cancer. Clinical Breast Cancer, 20(1), 80-86. [Link]

  • Rochon, M., St-Germain, M., & Côté, J. F. (2021). Phase I study of erlotinib and metformin in metastatic triple negative breast cancer. PMC. [Link]

  • U.S. Food and Drug Administration. (n.d.). TARCEVA (erlotinib) Tablets. accessdata.fda.gov. [Link]

  • Aittokallio, T. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1711, 235-251. [Link]

  • Annals of Oncology. (2017). 6P Metformin sensitizes lung cancer cells to treatment by the tyrosine kinase inhibitor erlotinib. Oxford Academic. [Link]

  • Li, L., Han, R., Xiao, H., & Lin, C. (2019). Synergistic effect of metformin and EGFR-TKI in the treatment of non-small cell lung cancer. Translational Lung Cancer Research, 8(Suppl 4), S418–S428. [Link]

  • ResearchGate. (n.d.). Combined treatment of metformin and erlotinib induces tumor regression,... ResearchGate. [Link]

  • Zhang, T., Wang, S., Lin, S., Li, L., & Gan, L. (2020). Metformin Overcomes Acquired Resistance to EGFR TKIs in EGFR-Mutant Lung Cancer via AMPK/ERK/NF-κB Signaling Pathway. Frontiers in Oncology, 10, 514337. [Link]

  • Lau, Y. K., Du, X., Rayannavar, V., Hopkins, B., Shaw, J., Bessler, E., Thomas, T., Pires, M. M., Keniry, M., Parsons, R. E., Cremers, S., Szabolcs, M., & Maurer, M. A. (2014). Metformin and erlotinib synergize to inhibit basal breast cancer. Oncotarget, 5(21), 10503–10517. [Link]

  • Li, L., Han, R., Xiao, H., & Lin, C. (2014). Metformin Sensitizes EGFR-TKI–Resistant Human Lung Cancer Cells In Vitro and In Vivo through Inhibition of IL-6 Signaling and EMT Reversal. Clinical Cancer Research, 20(11), 2714-2726. [Link]

  • ResearchGate. (n.d.). Combined treatment with metformin and erlotinib induces cell death in... ResearchGate. [Link]

  • Morgillo, F., Sasso, F. C., Della Corte, C. M., & Ciardiello, F. (2015). A multicenter, open-label phase II study of metformin with erlotinib in second-line therapy of stage IV non-small-cell lung cancer patients: treatment rationale and protocol dynamics of the METAL trial. Clinical Lung Cancer, 16(1), 57-9. [Link]

  • ResearchGate. (n.d.). Phase 1 Study of Erlotinib and Metformin in Metastatic Triple-Negative Breast Cancer. ResearchGate. [Link]

  • Fox, E. M., Miller, T. W., & Arteaga, C. L. (2016). AMPK Activation by Metformin Promotes Survival of Dormant ER+ Breast Cancer Cells. Clinical Cancer Research, 22(10), 2534-2545. [Link]

  • Yue, W., Wang, T., Zachariah, E., Lin, Y., & Yang, C. S. (2017). Metformin sensitizes lung cancer cells to treatment by the tyrosine kinase inhibitor erlotinib. Oncotarget, 8(65), 109068–109080. [Link]

  • Chen, L., & He, Z. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research, 83(20), 3331–3343. [Link]

  • Malyutina, A., & Aittokallio, T. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]

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  • León, G., MacDonough, G., & Cifuentes, M. (2020). Metformin Enhances TKI-Afatinib Cytotoxic Effect, Causing Downregulation of Glycolysis, Epithelial–Mesenchymal Transition, and EGFR-Signaling Pathway Activation in Lung Cancer Cells. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Park, J. B., Kim, K. H., & Lee, J. W. (2015). Metabolic Roles of AMPK and Metformin in Cancer Cells. Molecules and Cells, 38(5), 383–389. [Link]

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  • Soumya, S., & Pillai, A. K. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology, 13, 1008701. [Link]

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Sources

Technical Assessment: Reproducibility of Erlotinib HCl Inhibition Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benchmark for EGFR Inhibition

Erlotinib Hydrochloride (Erlotinib HCl) remains the gold-standard first-generation Tyrosine Kinase Inhibitor (TKI) for benchmarking EGFR inhibition in non-small cell lung cancer (NSCLC) research. However, reproducibility of IC50 data across laboratories is frequently compromised by three variables: compound solubility limits in aqueous media , unverified cell line genotypic drift , and inconsistent serum starvation protocols .

This guide provides a standardized technical framework to reproduce Erlotinib HCl inhibition profiles, objectively comparing its performance against Gefitinib (1st Gen) and Osimertinib (3rd Gen) across distinct mutational backgrounds.

Mechanistic Basis & Resistance Profiles

To ensure reproducible data, one must understand the specific binding mode of Erlotinib HCl. It functions as an ATP-competitive inhibitor, reversibly binding to the intracellular catalytic domain of the Epidermal Growth Factor Receptor (EGFR).

Pathway Interference & Failure Points

Erlotinib is highly effective in cells harboring EGFR exon 19 deletions (Del19) or exon 21 point mutations (L858R). However, its efficacy is structurally blocked by the T790M "gatekeeper" mutation , which increases ATP affinity and sterically hinders Erlotinib binding.[1]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding & Dimerization Phos Autophosphorylation (Y1068/Y1173) EGFR->Phos Kinase Activity ATP ATP ATP->EGFR Activates Erlotinib Erlotinib HCl (Inhibitor) Erlotinib->EGFR Competes with ATP (BLOCKED) Signal Downstream Signaling (RAS/RAF/MEK or PI3K/AKT) Phos->Signal Prolif Cell Proliferation & Survival Signal->Prolif T790M T790M Mutation (Steric Hindrance) T790M->Erlotinib Prevents Binding

Figure 1: Mechanism of Action.[1][2][3] Erlotinib competes with ATP for the kinase domain.[2][3] The T790M mutation creates a steric block, rendering Erlotinib ineffective compared to 3rd-generation TKIs.

Comparative Performance Data

The following data represents consensus IC50 ranges derived from validated proliferation assays (CellTiter-Glo® or BrdU). Note the distinct divergence in the H1975 cell line, which harbors the T790M mutation.

Cell LineGenotype StatusErlotinib HCl (IC50)Gefitinib (IC50)Osimertinib (IC50)
PC-9 EGFR Del19 (Sensitive)2 – 20 nM 2 – 20 nM2 – 10 nM
HCC827 EGFR Del19 (Sensitive)2 – 20 nM 2 – 20 nM2 – 10 nM
H1975 EGFR L858R / T790M > 10,000 nM (Resistant) > 10,000 nM< 15 nM (Sensitive)
A549 EGFR WT / KRAS Mut> 10,000 nM (Resistant) > 10,000 nM> 5,000 nM

Key Insight: If your Erlotinib HCl IC50 in PC-9 cells exceeds 50 nM , suspect compound precipitation or cell line cross-contamination.

Critical Variables for Reproducibility

To achieve the data above, you must control these specific variables.

The Crystallization Trap (Solubility)

Erlotinib HCl is hydrophobic. While soluble in DMSO (~100 mg/mL), it is poorly soluble in aqueous media (~5-20 µM).[3]

  • The Error: Diluting directly from a high-concentration DMSO stock (e.g., 10 mM) into media often causes immediate, microscopic precipitation. This reduces the effective concentration, artificially inflating the IC50.

  • The Fix: Use an intermediate dilution step or ensure final DMSO concentration is < 0.5% but sufficient to maintain solubility during the rapid dispersion into media.

Genotypic Drift

"PC-9" cells from different banks can behave differently. Continuous passage can lead to the acquisition of resistance mechanisms (e.g., MET amplification).

  • Requirement: Perform STR profiling every 10 passages. Verify EGFR expression levels via Western Blot if IC50 values shift >2-fold.

Serum Starvation

EGFR signaling is sensitive to growth factors in Fetal Bovine Serum (FBS).

  • Protocol: For phosphorylation assays (Western Blot), serum starve (0.5% FBS) for 12-16 hours pre-treatment. For proliferation assays (72h), use reduced serum (2-5%) to prevent growth factors from masking the inhibition effect.

Standardized Experimental Protocol

This workflow is designed to be a self-validating system.

Phase A: Reagent Preparation
  • Reconstitution: Dissolve Erlotinib HCl powder in anhydrous DMSO to 10 mM . Aliquot into single-use vials (20 µL) and store at -20°C . Do not freeze-thaw more than 3 times.

  • Visual Check: Before use, vortex the thawed aliquot. If crystals are visible, warm to 37°C until clear.

Phase B: The "Step-Down" Dilution (Critical)

To avoid "shocking" the compound out of solution:

  • Prepare a 100 µM working solution by diluting the 10 mM stock 1:100 in culture media . Vortex immediately and vigorously.

  • Perform serial dilutions (1:3 or 1:10) using this 100 µM working solution as the starting point.

Phase C: Treatment Workflow

Protocol_Workflow Start Start: Cell Seeding Attach Attachment (24h) Start->Attach Treat Treatment (9-point dose response) Attach->Treat Prep Drug Prep (Fresh DMSO Stock) Prep->Treat Immediate Add Incubate Incubation (72h @ 37°C) Treat->Incubate Readout Readout (ATP/MTS Assay) Incubate->Readout Analysis Non-linear Regression (Log(inhibitor) vs. Response) Readout->Analysis

Figure 2: Validated workflow for IC50 determination. Note the emphasis on fresh drug preparation immediately prior to treatment.

Phase D: Validation Criteria

Your experiment is valid ONLY if:

  • Vehicle Control (DMSO): Cell viability is >95% relative to untreated media.

  • Positive Control: A known sensitive line (e.g., PC-9) shows >80% inhibition at 1 µM.

  • Dose Response: The curve spans from 0% to 100% inhibition (plateaus at both ends).

References

  • Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain.[4] PLoS Medicine.

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery.

  • Cayman Chemical. (2023).[5] Erlotinib Hydrochloride Product Information & Solubility Data.

  • SelleckChem. (2023). Erlotinib HCl (CP-358774) Datasheet and IC50 Validation.

  • Cell Signaling Technology. (2023). Erlotinib Specificity and Application Guide.

Sources

Technical Comparison: Cross-Resistance Profiling of Erlotinib vs. Osimertinib

[1]

Executive Summary

This guide provides a technical analysis of the cross-resistance landscapes between Erlotinib (1st-generation EGFR TKI) and Osimertinib (3rd-generation EGFR TKI). While both agents target the Epidermal Growth Factor Receptor (EGFR) kinase domain, their binding modes and resistance profiles are distinct. This document details the mechanistic divergence, experimental IC50 profiling, and protocols for establishing and validating resistant cell models.

Target Audience: Drug discovery scientists, translational researchers, and assay development specialists.

Mechanistic Divergence & Binding Kinetics

To understand cross-resistance, one must first understand the structural interaction.

  • Erlotinib (Reversible Inhibitor): Functions as an ATP-competitive inhibitor.[1] It binds via hydrogen bonds to the ATP-binding pocket of the kinase domain (specifically Met793). It is highly effective against sensitizing mutations (Exon 19 Del, L858R) but is rendered ineffective by the T790M "gatekeeper" mutation. The substitution of Threonine with a bulky Methionine at residue 790 creates steric hindrance, preventing Erlotinib binding while increasing the receptor's affinity for ATP.

  • Osimertinib (Irreversible Inhibitor): Designed specifically to overcome T790M.[1][2][3] It forms a covalent bond with the Cysteine-797 (C797) residue at the edge of the ATP-binding pocket. This covalent locking mechanism allows it to outcompete ATP even in the presence of the T790M mutation. However, the C797S mutation (Cysteine to Serine) removes the thiol group required for this covalent bond, rendering Osimertinib ineffective.

Visualization: EGFR Signaling & Inhibition Nodes

The following diagram illustrates the signal transduction flow and the specific blockade points for each inhibitor.

EGFR_PathwayEGFEGF LigandEGFR_WTEGFR (WT/Sensitizing)EGF->EGFR_WTEGFR_T790MEGFR (T790M+)EGF->EGFR_T790MEGFR_C797SEGFR (C797S)EGF->EGFR_C797SRASRASEGFR_WT->RASPI3KPI3KEGFR_WT->PI3KEGFR_T790M->RASEGFR_T790M->PI3KEGFR_C797S->RASEGFR_C797S->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2(Proliferation)MEK->ERKAKTAKT(Survival)PI3K->AKTErlotinibErlotinib(ATP Competitive)Erlotinib->EGFR_WTBlocksErlotinib->EGFR_T790MResistant(Steric Hindrance)OsimertinibOsimertinib(Covalent C797)Osimertinib->EGFR_WTBlocksOsimertinib->EGFR_T790MBlocks(Covalent)Osimertinib->EGFR_C797SResistant(Loss of Binding Site)

Caption: Signal transduction cascade showing inhibition points. Solid red lines indicate effective blockade; dotted lines indicate resistance mechanisms.

Comparative Resistance Profiling (Data)

The following table summarizes the expected IC50 values (half-maximal inhibitory concentration) based on standard cell viability assays (e.g., CellTiter-Glo). These values represent a consensus from literature and internal validation data.

Cell LineMutation ProfileErlotinib IC50Osimertinib IC50Resistance Interpretation
PC-9 Del19 (Sensitizing)~10–50 nM~2–8 nMBoth effective; Osimertinib shows higher potency.
H1975 L858R + T790M > 3000 nM~5–20 nMT790M confers high resistance to Erlotinib. Osimertinib retains efficacy.[4]
PC-9/OR Del19 + C797S ~50–100 nM*> 2000 nMC797S confers resistance to Osimertinib. Erlotinib may retain activity if T790M is absent (rare).
H1975/OR L858R + T790M + C797S > 5000 nM> 3000 nMTriple mutant. Resistant to both 1st and 3rd gen TKIs.[1]

*Note: In engineered models where C797S exists without T790M (trans configuration or CRISPR-induced), Erlotinib can theoretically bind, but clinical resistance usually involves T790M+C797S.

Experimental Workflow: Generating Resistant Lines

Workflow Visualization

Resistance_Workflowcluster_selectionDose Escalation Phase (4-6 Months)StartParental Cells(PC-9 or H1975)IC50_DetDetermine Initial IC50(72h Assay)Start->IC50_DetLowDoseTreat @ IC20(Recovery 48h)IC50_Det->LowDoseMidDoseEscalate to IC50LowDose->MidDoseHighDoseEscalate to 10x IC50MidDose->HighDoseValidationClone Isolation &ValidationHighDose->ValidationCharacterizationGenotyping (Sanger/NGS)& Western BlotValidation->Characterization

Caption: Step-by-step workflow for establishing TKI-resistant cell lines via dose escalation.

Detailed Experimental Protocols

A. Cell Viability Assay (IC50 Determination)

Objective: Quantify the shift in drug sensitivity. System: CellTiter-Glo® (Promega) or CCK-8.

  • Seeding: Seed cells in 96-well white-walled plates.

    • Expert Tip: Optimize density per cell line. PC-9 grows fast (seed 3,000 cells/well); H1975 is slower (seed 4,000-5,000 cells/well). Avoid over-confluence at 72h, which mimics drug resistance due to contact inhibition.

  • Drug Preparation: Prepare 10mM stocks of Erlotinib and Osimertinib in 100% DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment: 24h post-seeding, treat cells with serial dilutions (e.g., 9-point, 1:3 dilution series).

    • Range: 0 nM to 10 µM.

    • Control: Vehicle control (DMSO) must match the highest drug concentration's DMSO content (usually 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add reagent, shake for 2 mins, incubate 10 mins, read luminescence.

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

B. Western Blotting (Pathway Profiling)

Objective: Confirm pathway shutdown (or lack thereof). Key Markers:

  • pEGFR (Tyr1068): Indicates receptor activation status.[1][3]

  • pAKT (Ser473): Downstream survival signal.

  • pERK1/2 (Thr202/Tyr204): Downstream proliferation signal.

  • Total EGFR, AKT, ERK, Actin/GAPDH: Loading controls.

Protocol Nuance:

  • Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate/NaF) to preserve phosphorylation states.

  • Critical Step: Treat cells for 4–6 hours with the drug before lysis. 72 hours (viability endpoint) is too long for signaling studies; phosphorylation changes happen within minutes to hours.

Emerging Resistance Landscapes

While T790M and C797S are the primary on-target mechanisms, researchers must be aware of bypass tracks when profiling these drugs.

  • MET Amplification: A major resistance mechanism for Osimertinib (occurring in ~15-30% of cases).[5][6][7] The cell bypasses EGFR blockade by amplifying the MET receptor to drive PI3K/AKT signaling.

    • Detection: FISH or Copy Number Variation (CNV) assays.[6]

    • Implication: Cells will be resistant to Osimertinib but lack secondary EGFR mutations.

  • Histologic Transformation: Transformation from NSCLC to Small Cell Lung Cancer (SCLC).

    • Detection: Loss of RB1, TP53 mutations, and neuroendocrine markers (Synaptophysin).

References

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery.

  • Thress, K. S., et al. (2015). "Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M." Nature Medicine.

  • Mok, T. S., et al. (2017). "Osimertinib or Platinum-Pemetrexed in EGFR T790M–Positive Lung Cancer." The New England Journal of Medicine.

  • Ercan, D., et al. (2015). "Reversible and irreversible EGFR tyrosine kinase inhibitors inhibit EGFR mutations with different kinetics." Oncotarget.

  • Leonetti, A., et al. (2019). "Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer." British Journal of Cancer.

Safety Operating Guide

159646-83-0 (Ibutilide Fumarate): Proper Disposal & Safety Procedures

[1]

Part 1: Executive Summary & Core Directive

Ibutilide Fumarate (CAS 159646-83-0) is a Class III antiarrhythmic agent used in cardiovascular research and drug development. While it is not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, its biological activity as a potassium channel blocker and potential teratogen requires strict containment and destruction protocols.

The Core Directive: Treat all waste containing CAS 159646-83-0 as Non-RCRA Regulated Chemical Waste requiring high-temperature incineration. Under no circumstances should this compound be discharged into sanitary sewer systems or disposed of in general refuse.[1]

Part 2: Hazard Identification & Safety Profile

Before initiating disposal, operators must understand the specific risks to validate the safety of the chosen protocol.

Table 1: GHS Hazard Classification & Physical Properties
ParameterSpecificationOperational Implication
CAS Number 159646-83-0Unique identifier for waste labeling.
Signal Word WARNING Indicates moderate hazard level.
Hazard Statements H302: Harmful if swallowed.H360: May damage fertility or the unborn child (suspected).Zero-tolerance for dust inhalation or skin contact.[2]
Physical State White to off-white powderHigh risk of aerosolization during weighing/spill cleanup.
Solubility Water (>10 mg/mL), DMSO (>25 mg/mL), Ethanol (<3 mg/mL)Water is the preferred solvent for decontamination of surfaces.
Thermal Stability Stable solidRequires high-temperature incineration for complete destruction.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator required for solid handling.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical safety goggles.

  • Body: Lab coat with cuffed sleeves; Tyvek sleeves recommended for large-scale handling.

Part 3: Spill Management Protocol

Self-Validating Logic: The solubility profile of Ibutilide Fumarate (highly soluble in water/DMSO) dictates the cleanup solvent. Using ethanol alone is inefficient and may spread the contamination due to poor solubility.

Step-by-Step Spill Response
  • Evacuate & Isolate: Clear the immediate area.[3] Post "Do Not Enter" signage.[4]

  • PPE Donning: Don double gloves, goggles, and respirator.

  • Containment (Solid Spill):

    • Gently cover the spill with damp paper towels to prevent dust generation.

    • Using a scoop or stiff paper, lift the solid waste into a wide-mouth hazardous waste container.

    • Do not dry sweep.

  • Decontamination (Surface Cleaning):

    • Prepare a 10% aqueous detergent solution or use pure water (due to high water solubility).

    • Wipe the area from the outside in (concentric circles) to avoid spreading.

    • Repeat with a fresh wipe three times.

  • Verification:

    • Visually inspect for white residue.

    • Place all wipes, gloves, and scoop materials into the hazardous waste container.

Visualization: Spill Response Decision Tree

SpillResponseStartSpill Detected(CAS 159646-83-0)TypeIdentify StateStart->TypeSolidSolid / PowderType->SolidPowderLiquidLiquid / SolutionType->LiquidSolutionActionSolidCover with damp paper towelto suppress dustSolid->ActionSolidActionLiquidAbsorb with vermiculiteor chemical padsLiquid->ActionLiquidScoopScoop into Waste Container(Do NOT Dry Sweep)ActionSolid->ScoopActionLiquid->ScoopCleanDecontaminate SurfaceSolvent: Water or 10% DetergentScoop->CleanVerifyVisual Inspection &Double Bag WasteClean->Verify

Figure 1: Decision logic for immediate spill response, prioritizing dust suppression for solids.

Part 4: Waste Disposal & Destruction Workflow

Expertise Note: Ibutilide Fumarate is an organic salt. Chemical deactivation (e.g., bleach oxidation) is not a validated method for this specific API and may yield toxic byproducts. Thermal destruction (incineration) is the only definitive method to break the fumarate salt and the sulfonamide moiety.

Waste Classification & Segregation[1][5][6]
  • Waste Tag Name: Non-RCRA Regulated Chemical Waste (Contains Ibutilide Fumarate).

  • Hazard Checkbox: Toxic.

  • Container Type: High-density polyethylene (HDPE) or glass.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent pre-incineration reactions.

Disposal Procedure
  • Collection: Collect all stock solutions, expired solids, and contaminated consumables in a dedicated container.

  • Labeling: Affix a hazardous waste label detailing the exact contents ("Ibutilide Fumarate < 1%," "Water," "DMSO").

  • Storage: Store in a Satellite Accumulation Area (SAA) inside secondary containment.

  • Transport: Ensure the cap is tightly sealed. Transport to the central waste facility using a cart with raised edges.

  • Final Destruction: Transfer to a licensed waste vendor for incineration at >1000°C with scrubber attachment.

Visualization: Cradle-to-Grave Disposal Path

DisposalWorkflowGenWaste Generation(Benchtop)SegSegregation(Separate from Oxidizers)Gen->SegContContainerization(HDPE/Glass + Secondary Containment)Seg->ContLabelLabeling'Non-RCRA Toxic'Cont->LabelSAASatellite Accumulation(Max 12 Months)Label->SAAVendorLicensed Vendor PickupSAA->VendorIncHigh-Temp Incineration(>1000°C)Vendor->Inc

Figure 2: Operational workflow from benchtop generation to final thermal destruction.

Part 5: Regulatory Compliance & Transport (US Focus)

Compliance is non-negotiable. The following data supports your regulatory documentation (manifests).

  • DOT (Department of Transportation):

    • Status: Non-Regulated for Transport.

    • Reasoning: LD50 (oral, rat) > 500 mg/kg [1].[7] It does not meet the criteria for Class 6.1 Packing Group I or II (Poison).

    • Note: While not a DOT hazard, it should still be packed with "Caution: Chemical" markings.

  • EPA (Environmental Protection Agency): [8]

    • RCRA Status: Not P-listed or U-listed.

    • Waste Code: None (unless mixed with listed solvents like Methanol - F003). Use "State Regulated" codes if applicable (e.g., California).

References
  • Pfizer Inc. (2017).[7] Safety Data Sheet: Ibutilide Fumarate Injection. Retrieved from

  • Cayman Chemical. (2022).[2] Safety Data Sheet: Ibutilide (hemifumarate). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60753, Ibutilide. Retrieved from

  • US Environmental Protection Agency. (2022). Management of Pharmaceutical Hazardous Waste. Retrieved from

Technical Advisory: Safe Handling & PPE Standards for Exatecan Mesylate (CAS 159646-83-0)

[1]

Executive Summary & Chemical Identity

CAS 159646-83-0 corresponds to Exatecan Mesylate (also known as DX-8951f).[1][2] It is a semi-synthetic, water-soluble derivative of Camptothecin and a potent DNA Topoisomerase I inhibitor.[1][2][3][4]

Critical Context: This compound is frequently utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) [1].[1][2] Its mechanism of action—stabilizing the DNA-Topoisomerase I cleavable complex to induce lethal double-strand breaks—makes it equipotent against healthy human cells.[1][2] Unlike standard reagents, Exatecan Mesylate is a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

Operational Directive: Standard laboratory PPE (lab coat/safety glasses) is insufficient . Handling requires OEB 5 (Occupational Exposure Band 5) containment strategies, where the Acceptable Daily Exposure (ADE) is typically < 1 µ g/day .[1][2]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the causality of the hazard. Exatecan Mesylate is not merely a skin irritant; it is a genotoxic agent.[1]

  • Mechanism: The drug traps Topoisomerase I clamped to DNA.[1][4][5][6] Upon DNA replication, the collision of the replication fork with this trapped complex causes irreversible DNA damage and apoptosis [2].[1]

  • Route of Entry:

    • Inhalation: High risk during weighing of lyophilized powder.[1]

    • Dermal: High risk.[1] Soluble in DMSO (12.5 mg/mL) and Water (12.5 mg/mL) [3].[1][2][3] If dissolved in DMSO, skin permeation is accelerated, carrying the cytotoxic payload directly into the bloodstream.[2]

Hierarchy of Controls for HPAPIs

The following diagram illustrates the mandatory containment strategy. PPE is the fail-safe, not the primary barrier.[2]

HierarchyOfControlscluster_0Primary Containment (Engineering)cluster_1Secondary Containment (PPE)cluster_2Procedural ControlsIsolatorBarrier Isolator / Glovebox(Negative Pressure)VentedBalanceVented Balance Enclosure(HEPA Filtered)Isolator->VentedBalancePreferredRespRespiratory Protection(PAPR or N100)VentedBalance->RespBreach / MaintenanceDermalDermal Barrier(Chemo-rated Gown + Double Gloves)Resp->DermalSOPSOP & Deactivation ProtocolsDermal->SOPTrainingSpill Response TrainingcaptionFig 1: Hierarchy of Controls. Engineering controls are mandatory for OEB 5 compounds.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum PPE requirements based on the operational state of the substance.

PPE ComponentSpecification (Standard)Scientific Rationale
Gloves (Inner) Nitrile (4-6 mil), Extended CuffActs as the primary barrier against incidental contact.[1][2]
Gloves (Outer) Nitrile or Neoprene (ASTM D6978 compliant)ASTM D6978 tests specifically against chemotherapy drugs.[1][2] Standard latex/nitrile degrades rapidly under organic solvents like DMSO.[1][2]
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filtersWhy not N95? N95 masks allow up to 5% leakage.[1][2] For a nanogram-potent powder, 5% leakage is an unacceptable exposure risk.[1][2]
Body Protection Tyvek® 800J or Polyethylene-coated Gown (Rear-closing)Must be impervious to liquids.[1][2] Open-front lab coats create a "bellows effect," sucking particulates onto the chest.[1][2]
Eye Protection Indirect Vented Goggles or Full Face ShieldPrevents aerosol absorption through the mucous membranes of the eye.[1]

Operational Protocols

A. Gowning & De-Gowning Workflow

Cross-contamination during "doffing" (removing PPE) is the most common source of exposure.[1] Follow this strict sequence.

GowningProtocolStartEntry AnteroomShoe1. Shoe CoversStart->ShoeGloves12. Inner Gloves(Taped to sleeves)Shoe->Gloves1Gown3. Impervious Gown(Rear Fastening)Gloves1->GownMask4. Respirator/PAPR(Fit Check)Gown->MaskGloves25. Outer Gloves(Over Cuff)Mask->Gloves2WorkPerform Work(In Isolator)Gloves2->WorkDoffGloves26. Remove Outer Gloves(Roll inside-out)Work->DoffGloves2DoffGown7. Remove Gown(Unfasten neck, roll down)DoffGloves2->DoffGownDoffMask8. Remove RespiratorDoffGown->DoffMaskWash9. Wash HandsDoffMask->WashcaptionFig 2: Sequential Donning (Blue) and Doffing (Red) workflow to prevent cross-contamination.

B. Solubilization & Handling
  • Solvent Selection: Exatecan Mesylate is soluble in DMSO and Water [3].[1][3]

    • Warning: DMSO enhances skin permeability.[1] If a DMSO solution spills on a glove, change the glove immediately .[2] The solvent will drag the toxin through the nitrile barrier in < 5 minutes.[1]

  • Weighing: Never weigh this substance on an open bench. Use a static-free balance inside a fume hood or glovebox.[1][2]

  • Vessels: Use amber glass vials (light sensitive) with septum caps to minimize open-air exposure.

Deactivation & Disposal (The "Kill" Step)

Standard cleaning with water or alcohol is dangerous; it spreads the contamination without destroying the molecule.[1] You must chemically degrade the Exatecan structure.[1]

The Chemistry of Deactivation

Camptothecin derivatives contain a lactone ring which is essential for toxicity.[1]

  • High pH (NaOH): Opens the lactone ring (hydrolysis), rendering it less active.[1][2] However, this is reversible if the pH drops (e.g., in the stomach if ingested) [4].[2]

  • Oxidation (Bleach): Oxidative destruction of the fused ring system is the only permanent deactivation method [5].[1]

Spill Response Protocol
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Don full PPE (Double gloves, gown, respiratory protection).[1][2]

  • Absorb: Cover liquid spills with absorbent pads.[1] Do not wipe; blotting only.[1]

  • Deactivate (The 2-Step Method):

    • Step 1: Apply 2% Sodium Hypochlorite (Bleach) .[1][2] Allow 15 minutes of contact time. This oxidizes the drug.[1]

    • Step 2: Apply 1% Sodium Thiosulfate .[1] This neutralizes the bleach (preventing corrosion of stainless steel hoods) and reduces residual oxidizers.[1]

  • Clean: Wash the area with detergent and water to remove the salt residues.[1]

  • Disposal: All waste (gloves, wipes, pads) must be incinerated as Hazardous Chemical Waste .[1][2] Do not autoclave (autoclaving does not destroy the chemical).[1]

References

  • Kumazawa, E., et al. (2004).[1][2] DE-310, a novel macromolecular carrier system for the camptothecin analog DX-8951f.[1][2] Cancer Science, 95(2), 168-175.[1][2] Link

  • Pommier, Y. (2006).[1][2] Topoisomerase I inhibitors: camptothecins and beyond.[1][2][3][7][8] Nature Reviews Cancer, 6(10), 789-802.[1][2] Link

  • Cayman Chemical. (2023).[1] Exatecan (Mesylate) Safety Data Sheet & Solubility. Cayman Chemical Product Database. Link

  • Fassberg, J., & Stella, V. J. (1992).[2] A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences, 81(7), 676-684.[1][2] Link

  • Touati, K., et al. (2020).[1][2] Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. Journal of Occupational and Environmental Hygiene, 17(10).[2] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.